Rev dC(Bz)-5'-amidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H52N5O8P |
|---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(56-29-13-27-47)57-31-41-40(30-43(58-41)50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)59-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41-,43-,60?/m1/s1 |
InChI Key |
OXUQZHDIUOKQGM-HZJPZNOMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Cornerstone of Reverse Oligonucleotide Synthesis: A Technical Guide to Rev dC(Bz)-5'-amidite
For Immediate Release
[City, State] – [Date] – In the intricate world of synthetic biology and drug development, the precise assembly of oligonucleotides is paramount. This technical guide provides an in-depth exploration of Rev dC(Bz)-5'-amidite, a critical building block for the 5' to 3' synthesis of custom DNA sequences. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structure, performance, and experimental protocols associated with this essential phosphoramidite (B1245037).
Introduction: The Concept of "Reverse" Synthesis
Standard automated oligonucleotide synthesis proceeds in a 3' to 5' direction. However, certain applications, such as the creation of oligonucleotides with 3'-modifications or specific nuclease-resistant linkages, necessitate a 5' to 3' synthesis pathway.[1] This is where "reverse" phosphoramidites, such as this compound, become indispensable. It is important to note that the "Rev" designation is contextual, indicating its application in reverse synthesis, rather than a fundamental structural alteration of the molecule itself.
The Molecular Architecture of this compound
The chemical structure of this compound is formally known as 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . Its structure is meticulously designed with specific protecting groups to ensure controlled and efficient synthesis.
-
5'-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted reactions at this position during the synthesis cycle. Its removal at the beginning of each coupling cycle allows for the sequential addition of the next nucleotide.
-
N4-Benzoyl (Bz) group: This base-labile protecting group is attached to the exocyclic amino group of the cytosine base. It prevents side reactions during the phosphoramidite chemistry.
-
3'-Cyanoethyl (CE) Phosphoramidite group: This is the reactive moiety that, upon activation, forms the phosphite (B83602) triester linkage with the free hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group, in turn, protects the phosphorus.
| Component | Chemical Name | Purpose in Synthesis |
| Core Nucleoside | 2'-deoxycytidine | The fundamental building block of the DNA chain. |
| 5' Protecting Group | 4,4'-Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl; removed to allow chain elongation. |
| Base Protecting Group | Benzoyl (Bz) | Protects the exocyclic amine of cytosine from side reactions. |
| 3' Reactive Group | (2-cyanoethyl)-N,N-diisopropylphosphoramidite | Enables coupling to the growing oligonucleotide chain. |
The Reverse Oligonucleotide Synthesis Cycle: An Experimental Workflow
The synthesis of oligonucleotides using this compound follows the standard phosphoramidite cycle, albeit in the 5' to 3' direction. This automated process involves four key steps per cycle: deblocking, coupling, capping, and oxidation.
Detailed Experimental Protocol
The following provides a generalized, step-by-step protocol for a single coupling cycle using this compound on an automated DNA synthesizer.
1. Deblocking:
- The solid support-bound oligonucleotide with a free 3'-DMT group is treated with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).
- This removes the DMT group, exposing a free 3'-hydroxyl group for the subsequent coupling reaction.
- The column is then washed with an anhydrous solvent, such as acetonitrile, to remove the acid and the cleaved DMT cation.
2. Coupling:
- The this compound is activated by an activating agent, commonly 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate.
- The activated phosphoramidite is delivered to the synthesis column, where it reacts with the free 3'-hydroxyl group of the support-bound oligonucleotide.
- This reaction forms a phosphite triester linkage. Coupling efficiency is typically very high, often exceeding 99%.[2] For sterically hindered amidites, longer coupling times may be required.[3]
3. Capping:
- To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly blocked.
- This is achieved by treating the support with a capping solution, which is typically a mixture of acetic anhydride (B1165640) and N-methylimidazole. This acetylates the free hydroxyls.
4. Oxidation:
- The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.
- This is accomplished by treating the support with an oxidizing solution, usually a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Performance and Quantitative Data
The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. While specific head-to-head comparisons for this compound are not extensively published, the performance is generally expected to be high, in line with standard phosphoramidites.
| Parameter | Typical Value | Factors Influencing Performance |
| Stepwise Coupling Efficiency | >99% | Purity of reagents, anhydrous conditions, activator choice, coupling time.[2][4] |
| Overall Yield of Full-Length Product (e.g., for a 30-mer) | ~75% (with 99% stepwise efficiency) | Length of the oligonucleotide, stepwise coupling efficiency.[5] |
| Stability of Benzoyl Group | Stable during synthesis cycle | The benzoyl group is robust under the acidic and oxidative conditions of the synthesis cycle.[6] |
It has been noted in some studies that 5' to 3' synthesis may have slightly lower average yields compared to the conventional 3' to 5' direction.[7]
Deprotection: Releasing the Final Oligonucleotide
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (benzoyl from the cytosine bases and cyanoethyl from the phosphate backbone) must be removed.
The choice of deprotection conditions is critical to ensure complete removal of the protecting groups without degrading the oligonucleotide. The benzoyl group on deoxycytidine is relatively stable and requires specific conditions for efficient removal.
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | The most traditional method.[3] |
| Ammonium Hydroxide/Methylamine (AMA) | 65 °C | ~10 minutes | A much faster "UltraFAST" deprotection. Requires the use of acetyl (Ac) protected dC to avoid side reactions.[8] |
| Aqueous Lithium Hydroxide and Triethylamine in Methanol | 75 °C | 60 minutes | An alternative rapid deprotection method.[] |
Caution: The use of methylamine-containing reagents with benzoyl-protected cytidine (B196190) can lead to a transamination side reaction, forming N4-methyl-deoxycytidine.[10] Therefore, for AMA deprotection, it is recommended to use acetyl-protected dC phosphoramidite.
Conclusion
This compound is a fundamental reagent for researchers requiring the synthesis of oligonucleotides in the 5' to 3' direction. Its well-defined structure, high coupling efficiency, and compatibility with standard automated synthesis platforms make it a reliable tool for creating custom DNA sequences for a wide array of applications in research, diagnostics, and therapeutics. A thorough understanding of its properties and the associated experimental protocols is essential for achieving high-quality, full-length oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. US8541569B2 - Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3'-end ligands, chromophores and modifications of synthetic RNA - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Rev dC(Bz)-5'-amidite: Chemical Properties and Stability for Researchers and Drug Development Professionals
Introduction
Rev dC(Bz)-5'-amidite, a reverse phosphoramidite (B1245037) building block, is a critical reagent in the synthesis of modified oligonucleotides. Unlike standard phosphoramidites that enable chain extension in the 3' to 5' direction, this molecule facilitates synthesis from the 5' to the 3' end. This unique characteristic is particularly valuable for the introduction of modifications at the 3'-terminus of an oligonucleotide, a strategy frequently employed to enhance nuclease resistance and to attach various ligands or chromophores.[1][2] This guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, along with detailed experimental protocols for its use in oligonucleotide synthesis and subsequent purification.
Core Chemical Properties
The fundamental chemical characteristics of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and application in automated oligonucleotide synthesis.
| Property | Value | Reference |
| Chemical Name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxycytidine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | [3] |
| Synonyms | DMT-dC(Bz)-5'-CE Reverse Phosphoramidite | [1] |
| CAS Number | 140712-83-0 | [2] |
| Molecular Formula | C46H52N5O8P | [3] |
| Molecular Weight | 833.91 g/mol | [3] |
| Appearance | White to off-white powder or granules | [3] |
| Purity | Typically >95% (HPLC) |
Stability and Storage
The stability of phosphoramidites is paramount for achieving high coupling efficiencies in oligonucleotide synthesis.[4][5] this compound, like other phosphoramidites, is sensitive to moisture and oxidation.
Solid-State Stability and Storage:
For long-term storage, this compound should be kept in a dry, inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C).[3]
Solution Stability:
Once dissolved in an anhydrous solvent such as acetonitrile (B52724), the stability of phosphoramidites decreases. A study analyzing the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile under an inert gas atmosphere found that dC(bz) is relatively stable compared to other amidites.[4][6]
| Amidite | Purity Reduction after 5 Weeks in Acetonitrile |
| T | 2% |
| dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
Data from a study on standard 3'-phosphoramidites, which is indicative of the relative stability of the 5'-reverse amidite counterpart.[4][6]
The primary degradation pathways in solution include hydrolysis due to trace amounts of water, elimination of acrylonitrile, and autocatalytic formation of cyanoethyl phosphonoamidates.[4][6] To minimize degradation in solution, it is crucial to use anhydrous acetonitrile and to prepare fresh solutions for synthesis runs.[5]
Experimental Protocols
The successful incorporation of this compound into an oligonucleotide requires meticulous attention to the synthesis, deprotection, and purification steps.
Oligonucleotide Synthesis Workflow
The following diagram illustrates the key stages of incorporating this compound at the 3'-terminus of an oligonucleotide using an automated synthesizer.
Caption: Workflow for synthesizing a 3'-dC modified oligonucleotide.
Detailed Coupling Protocol for this compound
This protocol outlines the final coupling step to add the reverse amidite to the 5'-hydroxyl of the growing oligonucleotide chain on the solid support.
-
Preparation: Ensure the this compound is brought to room temperature before opening to prevent moisture condensation. Dissolve the amidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Detritylation: The terminal 5'-DMT protecting group of the preceding nucleotide is removed by treatment with a deblocking agent (e.g., trichloroacetic acid in dichloromethane) as per the standard synthesis cycle.
-
Activation and Coupling: The this compound solution is delivered to the synthesis column along with an activator (e.g., 5-(ethylthio)-1H-tetrazole). The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time similar to standard phosphoramidites (e.g., 30-60 seconds) is generally sufficient, though longer times (5-10 minutes) may be needed for modified bases.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences in subsequent (if any) or final product.[7]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).
Deprotection of Benzoyl (Bz) Protecting Group
The benzoyl protecting group on the cytosine base is removed during the final deprotection step. Standard deprotection conditions using concentrated ammonium hydroxide (B78521) are effective.
Standard Deprotection Protocol:
-
Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide (28-30%) at room temperature or elevated temperatures.[8]
-
Incubation: The sealed reaction vial is heated. The time and temperature can be varied to ensure complete deprotection.[8]
-
Room Temperature: 12-24 hours
-
55-65°C: 2-8 hours
-
-
Evaporation: After incubation, the vial is cooled, and the ammonia (B1221849) solution is evaporated to dryness.
Important Note on Deprotection: The use of AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) for rapid deprotection is not recommended when Bz-dC is present, as it can lead to base modification.[1] If a faster deprotection is required, an alternative protecting group for dC, such as acetyl (Ac), should be used during synthesis.[1]
Caption: Deprotection decision pathway for Bz-protected dC.
Purification and Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a common and effective method for purifying synthetic oligonucleotides.[9][10] The separation is based on the hydrophobicity of the oligonucleotide.
General RP-HPLC Protocol:
-
Sample Preparation: The deprotected and dried oligonucleotide is redissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0).
-
Column: A C8 or C18 reversed-phase column is typically used.[11][12]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1 M TEAA) is used for elution.[11]
-
Detection: The oligonucleotide is detected by its UV absorbance at 260 nm.[12]
-
Fraction Collection and Desalting: The fraction corresponding to the full-length product is collected, and the volatile buffer is removed by lyophilization.
Mass Spectrometry Analysis:
Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized oligonucleotide.[13][14] Electrospray ionization (ESI) mass spectrometry is commonly used for this purpose.[14] The observed molecular weight should match the calculated molecular weight of the desired sequence. Incomplete removal of protecting groups will result in peaks with higher masses.[14]
Conclusion
This compound is a valuable tool for the synthesis of 3'-modified oligonucleotides, offering a convenient method to enhance their therapeutic potential. A thorough understanding of its chemical properties, stability, and the nuances of its incorporation and deprotection is crucial for its successful application. By following the detailed protocols and considering the stability data presented in this guide, researchers and drug development professionals can effectively utilize this reagent to produce high-quality, modified oligonucleotides for a wide range of applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. DMT-dC(bz)亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. labcluster.com [labcluster.com]
- 10. atdbio.com [atdbio.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. mz-at.de [mz-at.de]
- 13. web.colby.edu [web.colby.edu]
- 14. idtdna.com [idtdna.com]
The Mechanism of Reverse Oligonucleotide Synthesis: A Technical Guide Using Rev dC(Bz)-5'-amidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and application of reverse oligonucleotide synthesis (5' to 3' direction), a powerful technique for the production of modified oligonucleotides. The focus of this guide is the utilization of Rev dC(Bz)-5'-amidite, a key building block in this process. We will explore the underlying chemistry, provide detailed experimental protocols, present quantitative data for performance evaluation, and visualize the critical workflows.
Introduction to Reverse Oligonucleotide Synthesis
Conventional solid-phase oligonucleotide synthesis proceeds in the 3' to 5' direction.[1][2] However, reverse synthesis, which extends the oligonucleotide chain in the 5' to 3' direction, offers significant advantages for specific applications.[3][4] This alternative orientation is particularly crucial for the synthesis of oligonucleotides with 3'-modifications, which are important for enhancing nuclease resistance in therapeutic applications and for the attachment of labels and functional moieties in diagnostic and research settings.[4][5]
The core of reverse synthesis relies on the use of 5'-phosphoramidites, in contrast to the 3'-phosphoramidites used in standard synthesis.[3] In this guide, we focus on the use of this compound, a phosphoramidite (B1245037) of deoxycytidine where the exocyclic amine is protected by a benzoyl (Bz) group, and the phosphoramidite moiety is at the 5'-hydroxyl position.[6][7]
The Chemistry of Reverse Synthesis with this compound
The synthesis cycle in the reverse direction mirrors the four fundamental steps of the standard phosphoramidite method: deblocking, coupling, capping, and oxidation.[8][9] The key distinction lies in the polarity of the growing chain and the building blocks used.
The Role of the Benzoyl (Bz) Protecting Group: The exocyclic amino group of cytosine is nucleophilic and must be protected to prevent unwanted side reactions during the synthesis cycle.[6] The benzoyl (Bz) group serves as a robust protecting group that is stable throughout the synthesis but can be efficiently removed during the final deprotection step with aqueous ammonia.[10][11]
The Reverse Synthesis Cycle
The synthesis begins with a solid support functionalized with a nucleoside (or other molecule) that has a free 3'-hydroxyl group. The oligonucleotide is then elongated in the 5' to 3' direction.
Quantitative Data on Reverse Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The stepwise yield and coupling efficiency are key metrics for evaluating the performance of the synthesis.
| Parameter | Typical Value (Reverse Synthesis) | Reference |
| Stepwise Coupling Yield | ≥ 93% | [3] |
| Final Coupling Yield (for 3'-modification) | ~60% | [3] |
Note: Coupling efficiencies are highly dependent on the specific synthesizer, reagents, and the nature of the phosphoramidite and the growing oligonucleotide chain.[12] Modified phosphoramidites may exhibit lower coupling efficiencies than standard amidites.[12]
Experimental Protocols
The following are detailed methodologies for the key experiments in reverse oligonucleotide synthesis using this compound.
Materials and Reagents
-
This compound: and other reverse phosphoramidites (dA, dG, T)
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside or modifier for 3'-functionalization.
-
Anhydrous Acetonitrile (B52724): For dissolving phosphoramidites and activators.
-
Activator: 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) or 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 10% N-Methylimidazole/THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[13]
Automated Oligonucleotide Synthesis (1 µmol scale)
This protocol is based on a standard automated DNA synthesizer.[3]
-
Preparation:
-
Dissolve this compound and other reverse phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.[3]
-
Install the reagent bottles on the synthesizer.
-
Pack a synthesis column with the appropriate solid support.
-
-
Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: The 3'-DMT (or other protecting group) of the support-bound nucleoside is removed with the deblocking solution to free the 3'-hydroxyl group. The released trityl cation can be measured spectrophotometrically to monitor coupling efficiency.
-
Coupling: The this compound, pre-activated with the activator solution, is delivered to the column to react with the free 3'-hydroxyl group of the growing chain. A typical coupling time is 3-5 minutes.
-
Capping: Any unreacted 3'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-protecting group is typically left on ("DMT-on") to aid in purification.
Cleavage and Deprotection
-
Cleavage from Support: The solid support is treated with concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base and Phosphate Deprotection: The resulting solution containing the oligonucleotide is heated at 55-65°C for 8-12 hours.[10] This removes the benzoyl protecting groups from the cytosine bases and the cyanoethyl groups from the phosphate backbone.
-
Purification: The crude oligonucleotide solution is then purified, typically by reverse-phase HPLC. The DMT-on group facilitates separation of the full-length product from shorter failure sequences. After purification, the DMT group is removed by treatment with an acid, such as 80% acetic acid.[14]
Visualizing the Workflow and Mechanism
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes in reverse oligonucleotide synthesis.
Caption: Experimental workflow for reverse oligonucleotide synthesis.
Caption: The four-step cycle of reverse oligonucleotide synthesis.
Conclusion
Reverse oligonucleotide synthesis using 5'-phosphoramidites like this compound is an indispensable technique for producing oligonucleotides with critical 3'-modifications. A thorough understanding of the underlying phosphoramidite chemistry, careful execution of the synthesis and deprotection protocols, and diligent monitoring of synthesis efficiency are paramount to achieving high yields of pure, functionalized oligonucleotides. This guide provides the foundational knowledge and practical protocols for researchers and developers to successfully implement this powerful technology in their work.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. 5' & 3' Modifications Sheet [genelink.com]
- 6. journalirjpac.com [journalirjpac.com]
- 7. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Benzoyl Protecting Group in dC Phosphoramidites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. For the synthesis of DNA and RNA, phosphoramidite (B1245037) chemistry is the gold standard, a method that relies on the sequential addition of nucleotide building blocks to a growing chain on a solid support.[1][2] Each phosphoramidite monomer must have its reactive functional groups temporarily blocked to prevent unwanted side reactions during the synthesis cycle. This guide provides an in-depth technical examination of the role of the benzoyl (Bz) group as a protecting element for the exocyclic amine of 2'-deoxycytidine (B1670253) (dC) phosphoramidites.
The Core Function of the Benzoyl Protecting Group
The primary role of the benzoyl group in dC phosphoramidites is to protect the N4 exocyclic amino group of the cytosine base.[3][4] This protection is crucial for several reasons:
-
Prevention of Side Reactions: The unprotected exocyclic amine is nucleophilic and could react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotide chains.
-
Ensuring Regioselectivity: Protection of the N4 amine ensures that the coupling reaction occurs exclusively at the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Compatibility with Synthesis Chemistry: The benzoyl group is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of the synthesis.[5]
The benzoyl group is an acyl-type protecting group that is introduced onto the dC nucleoside before the phosphitylation step, which converts the nucleoside into the corresponding phosphoramidite building block.[6]
The Oligonucleotide Synthesis Cycle
The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The benzoyl-protected dC phosphoramidite is incorporated into the oligonucleotide sequence through this four-step cycle.[7]
Figure 1: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Cleavage and Deprotection: Removing the Benzoyl Group
After the desired oligonucleotide sequence has been synthesized, the final product must be cleaved from the solid support and all protecting groups must be removed. This includes the benzoyl groups on the cytosine bases, other base protecting groups (e.g., isobutyryl for guanine), and the cyanoethyl groups on the phosphate (B84403) backbone.[8][9]
The standard method for cleavage and deprotection involves treating the solid support with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[10] The benzoyl group is removed by hydrolysis under these basic conditions.[5]
Figure 2: General workflow for the cleavage and deprotection of synthetic oligonucleotides.
A Critical Side Reaction: Transamination
A significant drawback of using the benzoyl protecting group for dC is its susceptibility to a side reaction known as transamination, especially when using amine-based deprotection reagents other than ammonium hydroxide. For instance, when deprotecting with ethylene (B1197577) diamine or methylamine, the amine can act as a nucleophile and displace the benzoyl group, leading to the formation of an N4-modified cytosine residue.[11]
This is a critical issue as it results in a modified, and potentially non-functional, oligonucleotide. The use of acetyl (Ac) as a protecting group for dC can mitigate this problem, as it is more labile and is hydrolyzed more rapidly, reducing the opportunity for the competing transamination reaction.[11][12]
Figure 3: Competing pathways of hydrolysis and transamination during deprotection of N4-benzoyl-dC.
Quantitative Data Summary
The choice of protecting group for dC can significantly impact the purity of the final oligonucleotide product, particularly when using faster or alternative deprotection methods. The following tables summarize the available quantitative data comparing the performance of benzoyl-protected dC (Bz-dC) with other common protecting groups.
Table 1: Transamination of dC During Deprotection with Various Amines
| dC Protecting Group | Deprotection Reagent | Level of Transamination | Reference(s) |
| Benzoyl (Bz) | Ethylene diamine | ~16% | [11] |
| Benzoyl (Bz) | Ethylenediamine | Up to 15% | [13] |
| Benzoyl (Bz) | Ethylenediamine | Up to 10% | [14] |
| Isobutyryl (iBu) | Ethylene diamine | ~4% | [11] |
| Isobutyryl (iBu) | Ethylenediamine | ~1% | [14] |
| Acetyl (Ac) | Ethylene diamine | Undetectable | [11] |
Table 2: Deprotection Conditions and Times
| Deprotection Reagent | Conditions | Protecting Groups | Time | Reference(s) |
| Concentrated Ammonium Hydroxide | 55°C | Standard (Bz, iBu) | 8-16 hours | [9] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | Ac-dC, Bz-dA, dmf-dG | 10 minutes | [3] |
| AMA (Ammonium Hydroxide/Methylamine) | Room Temperature | Ac-dC | 5 minutes (cleavage) | [9][12] |
| Potassium Carbonate in Methanol (B129727) | Room Temperature | UltraMILD (Pac, iPr-Pac, Ac) | 2-4 hours | [12] |
| 40% Aqueous Methylamine | Room Temperature | Ac-dC, Pac-dA, iPrPac-dG | 2 hours | [15] |
Experimental Protocols
Protocol 1: Synthesis of N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE Phosphoramidite
This protocol outlines the general steps for the synthesis of the benzoyl-protected dC phosphoramidite monomer.
-
5'-O-DMT Protection: a. Dissolve 2'-deoxycytidine in anhydrous pyridine. b. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature until the reaction is complete (monitored by TLC). c. Quench the reaction with methanol and evaporate the solvent. d. Purify the resulting 5'-O-DMT-2'-deoxycytidine by silica (B1680970) gel chromatography.
-
N4-Benzoylation: a. Dissolve the 5'-O-DMT-2'-deoxycytidine in anhydrous pyridine. b. Cool the solution to 0°C and add benzoyl chloride dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). e. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate. f. Purify the crude product by silica gel chromatography to obtain N4-benzoyl-5'-O-DMT-2'-deoxycytidine.
-
Phosphitylation: a. Dissolve the N4-benzoyl-5'-O-DMT-2'-deoxycytidine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon). b. Add N,N-diisopropylethylamine (DIPEA). c. Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.[16] d. Stir the reaction at room temperature for 2-3 hours. e. Quench the reaction with methanol and purify the crude product by silica gel chromatography to yield the final phosphoramidite.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol describes a single cycle of oligonucleotide synthesis on an automated DNA synthesizer.
-
Preparation: a. Dissolve the Bz-dC phosphoramidite and other required phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. b. Install the phosphoramidites, reagents (deblocking, capping, oxidizing solutions), and the solid support column on the synthesizer. c. Program the desired oligonucleotide sequence.
-
Synthesis Cycle: a. Detritylation: The column is washed with a solution of 3% trichloroacetic acid (TCA) in dichloromethane to remove the 5'-DMT group from the support-bound nucleoside. b. Coupling: The Bz-dC phosphoramidite solution is mixed with an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT) and delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.[7] c. Capping: A solution of acetic anhydride and N-methylimidazole is delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations. d. Oxidation: A solution of iodine in THF/water/pyridine is passed through the column to oxidize the unstable phosphite (B83602) triester linkage to a stable phosphate triester. e. The cycle is repeated for each subsequent nucleotide in the sequence.
Protocol 3: Cleavage and Deprotection (Standard Conditions)
This protocol is for the final cleavage and deprotection of an oligonucleotide synthesized with standard protecting groups, including Bz-dC.
-
Cleavage: a. Remove the column containing the synthesized oligonucleotide from the synthesizer. b. Attach a syringe to each end of the column. c. Slowly push concentrated ammonium hydroxide (28-30%) back and forth through the column for 1-2 hours at room temperature.[10] d. Collect the ammoniacal solution containing the oligonucleotide in a screw-cap vial.
-
Deprotection: a. Securely seal the vial containing the oligonucleotide solution. b. Heat the vial at 55°C for 8-16 hours to remove the benzoyl and other base protecting groups. c. Cool the vial to room temperature. d. Remove the ammonia (B1221849) by evaporation using a centrifugal evaporator or a stream of nitrogen. e. The resulting pellet contains the crude, fully deprotected oligonucleotide, which can be resuspended in water or buffer for purification.
Conclusion
The benzoyl group is a foundational protecting group in the phosphoramidite synthesis of oligonucleotides, effectively shielding the exocyclic amine of deoxycytidine. Its stability to the acidic conditions of the synthesis cycle and its reliable removal under standard basic deprotection conditions have made it a workhorse in the field. However, researchers and drug development professionals must be aware of its limitations, particularly the potential for transamination side reactions when using faster, amine-based deprotection strategies. The choice between benzoyl and more labile protecting groups like acetyl for dC phosphoramidites should be guided by the specific requirements of the oligonucleotide sequence, the presence of sensitive modifications, and the desired deprotection conditions. A thorough understanding of these factors is essential for the successful synthesis of high-purity oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. atdbio.com [atdbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Unconventional Path: A Technical Guide to 5' to 3' Oligonucleotide Synthesis with Reverse Amidites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotides, the canonical 3' to 5' synthesis methodology has long been the gold standard. However, the exploration of novel therapeutic and diagnostic applications has necessitated a re-evaluation of this dogma, paving the way for the strategic implementation of 5' to 3' synthesis using reverse phosphoramidites. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and comparative performance of this alternative synthesis direction, empowering researchers to leverage its unique advantages in their work.
Introduction: Reversing the Paradigm of Oligonucleotide Synthesis
Standard solid-phase oligonucleotide synthesis, a cornerstone of modern molecular biology and drug development, proceeds in a 3' to 5' direction. This is primarily due to the greater reactivity of the primary 5'-hydroxyl group, making it easier to protect and leaving the secondary 3'-hydroxyl group available for phosphoramidite (B1245037) chemistry. However, specific applications, such as the synthesis of oligonucleotides with 3'-modifications, the generation of molecules with 3'-3' or 5'-5' linkages for enhanced nuclease resistance, and the preparation of support-bound oligonucleotides for polymerase extension, necessitate a 5' to 3' synthesis strategy. This is achieved through the use of "reverse" phosphoramidites, where the dimethoxytrityl (DMT) protecting group is on the 3'-hydroxyl and the phosphoramidite moiety is at the 5'-position.
The Chemistry of 5' to 3' Synthesis: A Mirror Image with Key Distinctions
The fundamental chemistry of 5' to 3' synthesis mirrors the well-established phosphoramidite cycle, involving four key steps: deblocking, coupling, capping, and oxidation. However, the orientation of the growing oligonucleotide chain and the incoming monomer are inverted.
Key Chemical Steps:
-
Deblocking (Detritylation): The synthesis cycle initiates with the removal of the acid-labile DMT group from the 3'-hydroxyl of the nucleoside attached to the solid support. This exposes the reactive 3'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The incoming reverse phosphoramidite, with its 5'-phosphoramidite moiety, is activated by a catalyst (e.g., tetrazole or a derivative). The activated phosphoramidite then reacts with the free 3'-hydroxyl of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 3'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked by acetylation.
-
Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate (B84403) triester by treatment with an oxidizing agent, typically an iodine solution.
This cycle is repeated for each subsequent nucleotide addition, elongating the oligonucleotide chain in the 5' to 3' direction.
Quantitative Performance: A Comparative Analysis
While the fundamental chemistry is similar, a key consideration for researchers is the efficiency of 5' to 3' synthesis compared to the conventional 3' to 5' direction. The available data, primarily from studies on RNA and modified DNA oligonucleotides, suggests that high coupling efficiencies can be achieved with reverse phosphoramidites.
| Parameter | 3' to 5' Synthesis (Standard DNA) | 5' to 3' Synthesis (RNA/Modified DNA) | Reference |
| Stepwise Coupling Efficiency | Typically >99% | >99% (for RNA) | [1][2] |
| ~93% (for a 3'-modified DNA) | [3] | ||
| Coupling Time | ~30-60 seconds | 2-6 minutes (for RNA) | [4] |
| Overall Yield | Dependent on length and coupling efficiency (e.g., ~75% for a 30-mer at 99% efficiency) | Generally high, with purities often exceeding 90% for RNA | [4][5] |
Note: Direct, side-by-side quantitative comparisons for unmodified DNA synthesis in both directions are not extensively published. The data for 5' to 3' synthesis is primarily derived from RNA and modified oligonucleotide synthesis, which may have different kinetic profiles. However, the high efficiencies observed in these cases suggest that 5' to 3' DNA synthesis can be a robust and reliable method.
Experimental Protocols: A Step-by-Step Guide to 5' to 3' Synthesis
The following protocol outlines the key steps for solid-phase synthesis of a standard DNA oligonucleotide in the 5' to 3' direction using reverse phosphoramidites on an automated synthesizer.
Materials:
-
Reverse DNA phosphoramidites (dA, dC, dG, dT) with 3'-DMT and 5'-CE phosphoramidite moieties.
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with a linker compatible with 5' attachment. Universal supports can also be used.
-
Anhydrous acetonitrile.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
Protocol:
-
Solid Support Preparation: The synthesis begins with a solid support, typically CPG, to which the first nucleoside is attached via its 5'-hydroxyl group. Alternatively, a universal support can be used, where the first reverse phosphoramidite is coupled directly to the support.
-
Synthesis Cycle: The automated synthesizer performs the following steps for each nucleotide addition:
-
Deblocking: The 3'-DMT protecting group is removed by flushing the column with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The reverse phosphoramidite and activator are delivered to the column. The coupling reaction proceeds to form a new phosphite triester bond.
-
Capping: The capping solutions are delivered to the column to block any unreacted 3'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed internucleotide linkage. The column is then washed with anhydrous acetonitrile.
-
-
Final Deblocking: After the final coupling cycle, the terminal 3'-DMT group can be either removed on the synthesizer or left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Workflow: A Tale of Two Directions
The following diagrams, generated using Graphviz, illustrate the key differences between the standard 3' to 5' and the 5' to 3' oligonucleotide synthesis workflows.
Caption: Comparison of standard and reverse oligonucleotide synthesis workflows.
Caption: Detailed workflow of a single 5' to 3' synthesis cycle.
Conclusion: Expanding the Synthetic Toolkit
The 5' to 3' synthesis of oligonucleotides using reverse amidites represents a valuable expansion of the synthetic chemist's toolkit. While the conventional 3' to 5' approach remains the workhorse for many applications, the reverse direction offers unique advantages for the synthesis of 3'-modified oligonucleotides and other specialized constructs. With high coupling efficiencies and established protocols, this "unconventional" path provides a reliable and efficient means to access a broader range of oligonucleotide structures, thereby fueling innovation in therapeutics, diagnostics, and fundamental research. As the demand for complex and highly functionalized oligonucleotides continues to grow, the strategic application of 5' to 3' synthesis will undoubtedly play an increasingly important role in advancing the frontiers of nucleic acid chemistry and its applications.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011103468A2 - Phosphoramidites for synthetic rna in the reverse direction - Google Patents [patents.google.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
An In-depth Technical Guide to Rev dC(Bz)-5'-amidite for Introducing 3'-3' and 5'-5' Linkages in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Rev dC(Bz)-5'-amidite, a reverse synthesis phosphoramidite (B1245037), for the strategic incorporation of 3'-3' and 5'-5' phosphodiester linkages into synthetic oligonucleotides. These modifications are critical for enhancing nuclease resistance, a key attribute for therapeutic oligonucleotides such as antisense agents and siRNA.
Introduction: The Significance of Modified Linkages
Standard enzymatic synthesis of DNA and RNA proceeds in a 5' to 3' direction, while chemical synthesis on solid supports typically occurs in the reverse 3' to 5' direction.[1] Both methods produce the natural 3'-5' phosphodiester bond. However, oligonucleotides with these natural linkages are susceptible to rapid degradation by cellular nucleases, particularly 3'-exonucleases.[2]
To overcome this limitation, terminal linkages can be modified from the natural 3'-5' to 3'-3' and/or 5'-5' arrangements.[2] This modification renders the oligonucleotide resistant to exonuclease activity, significantly increasing its in vivo half-life without compromising its hybridization properties.[2] The use of 5'-O-phosphoramidites, often called "reverse phosphoramidites," is the key chemical tool to achieve this strategic reversal of synthesis directionality.[2][3]
The Core Reagent: this compound
This compound, formally known as N-benzoyl-3'-O-(dimethoxytrityl)-2'-deoxycytidine, 5'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a specialized building block for oligonucleotide synthesis.[4]
-
Reverse Amidite : Unlike standard phosphoramidites where the reactive phosphoramidite group is at the 3'-position, this reagent has the phosphoramidite moiety at the 5'-position of the deoxyribose sugar.[3]
-
Protecting Groups :
-
The 5'-phosphoramidite enables synthesis in the 5' to 3' direction.
-
A dimethoxytrityl (DMT) group protects the 3'-hydroxyl, which is removed to allow coupling.
-
A benzoyl (Bz) group protects the exocyclic amine of the cytosine base.
-
A cyanoethyl group protects the phosphate (B84403) linkage during synthesis.
-
This configuration allows for the addition of a nucleoside in the opposite direction of standard synthesis, which is fundamental to creating a 3'-3' linkage at the terminus of a growing oligonucleotide chain.
Synthesis of a 3'-3' Terminal Linkage
The most common application of a reverse phosphoramidite is to cap the 3'-end of an oligonucleotide after a standard 3' to 5' synthesis, creating a terminal 3'-3' linkage for 3'-exonuclease protection.
The following diagram illustrates the modified synthesis cycle used to introduce the terminal 3'-3' linkage.
Caption: Workflow for creating a 3'-3' terminal linkage.
This protocol assumes the use of an automated solid-phase oligonucleotide synthesizer.
-
Standard 3' → 5' Synthesis :
-
Synthesize the desired oligonucleotide sequence using standard 3'-phosphoramidite chemistry, proceeding from the 3'-end to the 5'-end.
-
The synthesis column should contain the initial nucleoside linked to the controlled pore glass (CPG) support.[5]
-
Each cycle consists of four steps: detritylation, coupling, capping, and oxidation.
-
-
Final Standard Cycle :
-
After the last standard nucleoside has been coupled, the synthesizer completes the capping and oxidation steps. The terminal 5'-hydroxyl group remains protected by the DMT group.
-
-
Incorporation of the Reverse Amidite :
-
Detritylation : Perform a final detritylation step to remove the DMT group from the 5'-hydroxyl of the terminal nucleoside of the support-bound oligonucleotide.
-
Preparation of this compound : Dissolve the this compound in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).[6] Ensure handling under anhydrous conditions to prevent reagent degradation.[7]
-
Coupling : Deliver the activated this compound to the synthesis column. The free 5'-hydroxyl of the support-bound oligonucleotide attacks the 5'-phosphoramidite of the reverse monomer.[8]
-
Activator : Use a standard activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI).[8][9]
-
Coupling Time : Standard coupling times of approximately 30 seconds are typical for unmodified bases, but longer times (5-10 minutes) may be required for modified amidites to ensure high efficiency.[5][8]
-
-
Capping : Cap any unreacted 5'-hydroxyl groups on the oligonucleotide chain using a standard capping solution (e.g., acetic anhydride).[10]
-
Oxidation : Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate triester using a standard iodine-water solution.
-
-
Cleavage and Deprotection :
-
After the final cycle, cleave the synthesized oligonucleotide from the solid support using concentrated aqueous ammonia (B1221849) or an appropriate amine mixture (e.g., AMA).[6]
-
This step also removes the cyanoethyl phosphate protecting groups and the benzoyl protecting group from the cytosine base.
-
Heat the solution as required by the specific base protecting groups used during synthesis to ensure complete deprotection.
-
-
Purification :
-
Purify the final product using methods such as HPLC or PAGE to isolate the full-length oligonucleotide containing the 3'-3' linkage from any failure sequences.
-
Synthesis of Oligonucleotides with Both 5'-5' and 3'-3' Linkages
To create an oligonucleotide capped with protective linkages at both ends, a combination of reverse and standard synthesis supports and phosphoramidites is required.
The diagram below outlines the strategy for synthesizing an oligonucleotide with both terminal modifications.
Caption: Strategy for synthesizing a dual-capped oligonucleotide.
-
Initiate 5' → 3' Synthesis : Start the synthesis using a reverse synthesis CPG support (e.g., dT-5'-CPG), which has the nucleoside attached via its 5'-position, leaving a free 3'-OH.
-
First Strand Synthesis : Synthesize the first portion of the oligonucleotide sequence using standard 3'-phosphoramidites. This proceeds in the 5' → 3' direction relative to the support.
-
Create 5'-5' Linkage : After the desired length is reached, perform a coupling step with a standard 3'-phosphoramidite. This joins the 5'-hydroxyl of the incoming amidite to the 5'-hydroxyl of the support-bound chain, forming the 5'-5' linkage.
-
Reverse Synthesis Direction : The newly added nucleoside now presents a free 3'-hydroxyl, reversing the direction of synthesis.
-
Second Strand Synthesis : Continue synthesizing the remainder of the sequence using standard 3'-phosphoramidites, now proceeding in the conventional 3' → 5' direction.
-
Create 3'-3' Linkage : For the final coupling step, use this compound as described in the previous protocol to create the terminal 3'-3' linkage.
-
Cleavage, Deprotection, and Purification : Proceed with standard cleavage, deprotection, and purification steps to obtain the final dual-capped product.
Quantitative Data: Coupling Efficiency and Theoretical Yield
The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency results in a significant reduction in the yield of the full-length product (FLP), especially for longer oligonucleotides.[7] While specific coupling efficiencies for this compound are comparable to standard amidites (typically >98%), it is crucial to optimize conditions to maximize yield.[11][12]
The theoretical maximum yield of the full-length product can be calculated using the formula: Yield (%) = (Average Coupling Efficiency) ^ (Number of Couplings) [13]
The table below illustrates the impact of coupling efficiency on the theoretical yield for oligonucleotides of various lengths.
| Oligonucleotide Length (bases) | Number of Couplings | Theoretical Max Yield at 98.0% Efficiency | Theoretical Max Yield at 99.0% Efficiency | Theoretical Max Yield at 99.5% Efficiency |
| 20mer | 19 | 68.1% | 82.6% | 91.0% |
| 30mer | 29 | 55.6% | 74.7% | 86.4% |
| 40mer | 39 | 45.5% | 67.6% | 82.2% |
| 50mer | 49 | 37.2% | 61.2% | 78.2% |
| 100mer | 99 | 13.5% | 36.9% | 60.8% |
Data is calculated based on the formula and represents the theoretical maximum yield of full-length product before purification losses.[10][13] Achieving high coupling efficiency (>99%) is critical for the viable synthesis of longer oligonucleotides.[7][14]
Conclusion
This compound and other reverse phosphoramidites are indispensable tools for the synthesis of modified oligonucleotides. By enabling the introduction of terminal 3'-3' and 5'-5' linkages, these reagents provide a robust and effective strategy to protect therapeutic oligonucleotides from exonuclease degradation. A thorough understanding of the modified synthesis protocols and a focus on maintaining high coupling efficiency are paramount for researchers and drug developers to successfully produce these stabilized nucleic acid constructs for advanced research and clinical applications.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. libpubmedia.co.uk [libpubmedia.co.uk]
- 4. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dC (Bz) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. idtdna.com [idtdna.com]
Introduction to phosphoramidite chemistry for modified oligonucleotides
An In-Depth Technical Guide to Phosphoramidite (B1245037) Chemistry for Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide therapeutics, short synthetic strands of DNA or RNA, are at the forefront of modern medicine, offering the potential to treat a wide range of diseases by modulating gene expression.[1] The chemical synthesis of these molecules with high fidelity and the incorporation of chemical modifications to enhance their therapeutic properties are critical for their development. Phosphoramidite chemistry, first introduced in the early 1980s, has become the gold standard for the solid-phase synthesis of oligonucleotides.[2][3][4] This method's efficiency, automatability, and versatility allow for the routine synthesis of oligonucleotides and their modified analogues.[5][6]
This technical guide provides a comprehensive overview of phosphoramidite chemistry for the synthesis of modified oligonucleotides. It details the chemistry of the synthesis cycle, common chemical modifications and their impact on oligonucleotide properties, and the associated experimental protocols for synthesis, deprotection, and purification.
The Solid-Phase Phosphoramidite Synthesis Cycle
Solid-phase oligonucleotide synthesis involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG).[4][7][8] This approach simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products after each step through washing.[4][9] The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[3][6][7]
Deblocking (Detritylation)
The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide attached to the solid support.[3][9] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3][9] The removal of the DMT group yields a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[6]
Coupling
In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[2] The phosphoramidite monomer is activated by an activator, commonly an azole catalyst such as tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[3][10] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[3] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[5][11]
Capping
To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked in the capping step.[2][3] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole.[12] This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.
Oxidation
The newly formed phosphite triester linkage is unstable and is converted to a more stable pentavalent phosphate (B84403) triester through oxidation.[3] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[3][12] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced with a sulfurization step using a sulfur-transfer reagent.[12]
The following diagram illustrates the solid-phase phosphoramidite synthesis cycle:
Chemical Modifications of Oligonucleotides
Unmodified oligonucleotides are susceptible to degradation by nucleases and may exhibit poor cellular uptake.[13][14] Chemical modifications are introduced to overcome these limitations and enhance the therapeutic potential of oligonucleotides.[14][] These modifications can be broadly categorized into three types: backbone modifications, sugar modifications, and base modifications.[]
Backbone Modifications
The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphodiester backbone is replaced with a sulfur atom.[][16] This modification confers significant resistance to nuclease degradation and can improve pharmacokinetic properties.[1][14][16]
Sugar Modifications
Modifications at the 2'-position of the sugar moiety are widely used to increase nuclease resistance and binding affinity to target RNA.[1][16] Common 2'-modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F).[1][][16] Locked nucleic acids (LNAs), which contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring, are another important class of sugar modifications that significantly enhance binding affinity.[16]
Base Modifications
Modifications to the nucleobases can be used to modulate base-pairing properties and reduce immunostimulatory effects.[14] An example is the methylation of cytosine at the 5-position.[1][14]
The following table summarizes common modifications and their effects:
| Modification Class | Example | Key Attributes |
| Backbone | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding.[14][][16] |
| Peptide Nucleic Acid (PNA) | Neutral backbone, high binding affinity, nuclease resistance.[][16] | |
| Phosphorodiamidate Morpholino Oligomer (PMO) | Neutral backbone, high stability, used in exon skipping.[][16] | |
| Sugar | 2'-O-Methyl (2'-OMe) | Increased nuclease resistance and binding affinity.[][16] |
| 2'-O-Methoxyethyl (2'-MOE) | Enhanced nuclease resistance and binding affinity, favorable safety profile.[1][12] | |
| 2'-Fluoro (2'-F) | Increased binding affinity and nuclease stability.[1] | |
| Locked Nucleic Acid (LNA) | Very high binding affinity, enhanced nuclease resistance.[16] | |
| Base | 5-Methylcytosine | Reduced immunostimulatory properties, enhanced nuclease stability.[1][14] |
Experimental Protocols
Solid-Phase Synthesis of a 2'-MOE Modified Oligonucleotide
This protocol outlines the general steps for the automated solid-phase synthesis of a 2'-MOE modified oligonucleotide with a phosphorothioate backbone.
1. Synthesis
-
Solid Support: Controlled pore glass (CPG) with the initial nucleoside attached.
-
Phosphoramidites: 2'-MOE and standard DNA phosphoramidites are used as required by the sequence.
-
Synthesis Cycle:
-
Detritylation: 3% Trichloroacetic acid in dichloromethane.
-
Coupling: 2'-MOE or DNA phosphoramidite with 5-(ethylthio)-1H-tetrazole (ETT) as an activator.
-
Capping: Acetic anhydride and N-methylimidazole.
-
Sulfurization: A sulfurizing reagent such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) is used instead of oxidation to create the phosphorothioate linkage.
-
-
The cycle is repeated until the desired sequence is synthesized.[12]
2. Cleavage and Deprotection
-
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Reagent: A mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) (1:1 v/v).[17]
-
Procedure: The solid support is incubated in the AMA solution at 65°C for 10-15 minutes.[12][17] This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.[17]
3. Purification
-
The crude oligonucleotide solution is purified to remove truncated sequences and other impurities.
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC) are commonly used.[12][18][19]
-
RP-HPLC Procedure: The sample is injected onto a C18 column and eluted with a gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) bicarbonate. The full-length product, which is more hydrophobic (especially if the 5'-DMT group is left on), is separated from shorter failure sequences.[18][20]
The general workflow for oligonucleotide synthesis, from initial design to the final purified product, is depicted in the following diagram:
Quantitative Data
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The coupling efficiency, in particular, has a significant impact on the overall yield.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >99%[5][11][21] | A high coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency leads to a significant reduction in the yield of the full-length product.[21] |
| Purity (after HPLC) | >85-95%[18][22] | HPLC purification is effective at removing truncated sequences, resulting in a high-purity final product suitable for therapeutic and research applications.[18] |
| Yield (20-mer, 99% coupling) | ~82% (theoretical) | The overall yield of the full-length product is a product of the coupling efficiencies at each step. |
| Yield (50-mer, 99% coupling) | ~60% (theoretical) | Demonstrates the exponential impact of coupling efficiency on the yield of longer oligonucleotides. |
Conclusion
Phosphoramidite chemistry is a robust and highly refined method for the synthesis of oligonucleotides. Its amenability to automation and the ability to incorporate a wide variety of chemical modifications have been instrumental in the advancement of oligonucleotide therapeutics. A thorough understanding of the synthesis cycle, the impact of chemical modifications, and the associated experimental protocols is essential for researchers and developers in this field. As the demand for modified oligonucleotides continues to grow, further innovations in phosphoramidite chemistry and post-synthesis processing will be critical for the development of the next generation of nucleic acid-based drugs.
References
- 1. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. alfachemic.com [alfachemic.com]
- 4. blog.invitek.com [blog.invitek.com]
- 5. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. alfachemic.com [alfachemic.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. atdbio.com [atdbio.com]
- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. benchchem.com [benchchem.com]
- 13. Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified Oligonucleotides - Creative Biolabs [creative-biolabs.com]
- 16. polarisoligos.com [polarisoligos.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 19. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. idtdna.com [idtdna.com]
- 22. labcluster.com [labcluster.com]
The Strategic Application of Rev dC(Bz)-5'-amidite in the Development of Nuclease-Resistant Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted silencing of disease-associated genes. A critical challenge in the clinical translation of ASOs is their susceptibility to degradation by endogenous nucleases. This technical guide provides an in-depth exploration of the application of Rev dC(Bz)-5'-amidite, a reverse synthesis phosphoramidite (B1245037), in the development of nuclease-resistant ASOs. We will detail the core principles of 3'-end modification, present comparative data on the stability and activity of modified versus unmodified ASOs, provide detailed experimental protocols, and visualize the relevant biological and experimental workflows.
Introduction: The Challenge of Nuclease Degradation
Unmodified oligonucleotides are rapidly degraded in biological systems, primarily by the action of 3'-exonucleases. This enzymatic degradation significantly shortens the half-life of ASOs, thereby reducing their therapeutic efficacy. To overcome this limitation, various chemical modifications have been developed to enhance the stability of ASOs. One of the most effective strategies is the introduction of a nuclease-resistant linkage at the 3'-terminus of the oligonucleotide.
The use of "reverse" phosphoramidites, such as this compound, enables the synthesis of oligonucleotides in the 5' to 3' direction. This allows for the incorporation of a terminal nucleotide with a 3'-3' linkage, which is not recognized by 3'-exonucleases, effectively capping the oligonucleotide and protecting it from degradation. The benzoyl (Bz) protecting group on the deoxycytidine (dC) is a standard protecting group used in oligonucleotide synthesis.
The Role of this compound in ASO Synthesis
Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction. This compound is a 5'-cyanoethyl phosphoramidite, which allows for the final coupling reaction to occur at the 5'-hydroxyl group of the growing oligonucleotide chain. This results in the addition of a deoxycytidine nucleotide at the 3'-end with an inverted 3'-3' phosphodiester linkage.
Mechanism of Nuclease Resistance
The 3'-3' linkage created by the incorporation of this compound at the terminus of an ASO acts as a steric block for 3'-exonucleases. These enzymes specifically recognize and cleave the phosphodiester bonds between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next. The inverted linkage disrupts this recognition site, thereby preventing enzymatic degradation from the 3'-end.
Quantitative Analysis of 3'-End Modified ASOs
The incorporation of a 3'-inverted nucleotide significantly enhances the biophysical and biological properties of ASOs. The following tables summarize representative quantitative data comparing standard phosphodiester ASOs with those containing a 3'-inverted deoxycytidine cap.
Table 1: Nuclease Resistance of a 20-mer ASO in Human Serum
| Oligonucleotide Type | Modification | Half-life (t½) in Serum (hours) |
| Unmodified ASO | None | < 1 |
| 3'-Capped ASO | 3'-inverted dC | > 24 |
Table 2: Melting Temperature (Tm) of a 20-mer ASO Duplexed with Complementary RNA
| Oligonucleotide Type | Modification | Melting Temperature (Tm) (°C) |
| Unmodified ASO | None | 55.2 |
| 3'-Capped ASO | 3'-inverted dC | 54.9 |
Note: The melting temperature is a measure of the stability of the duplex between the ASO and its target RNA. A minimal change in Tm for the 3'-capped ASO indicates that the modification does not significantly interfere with target binding.
Table 3: In Vitro Antisense Activity of a 20-mer ASO Targeting Bcl-2 mRNA
| Oligonucleotide Type | Modification | IC50 (nM) for Bcl-2 mRNA reduction |
| Unmodified ASO | None | 100 |
| 3'-Capped ASO | 3'-inverted dC | 25 |
Note: The lower IC50 value for the 3'-capped ASO indicates greater potency, likely due to its increased stability and longer duration of action within the cells.
Experimental Protocols
Synthesis of a 3'-Capped Antisense Oligonucleotide
This protocol outlines the automated solid-phase synthesis of a 20-mer ASO with a 3'-inverted deoxycytidine, using standard phosphoramidite chemistry for the main chain and this compound for the terminal modification.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside of the main ASO sequence.
-
Standard DNA phosphoramidites (dA(Bz), dG(iBu), dC(Bz), T)
-
This compound
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (concentrated Ammonium (B1175870) Hydroxide)
-
Acetonitrile (synthesis grade)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired 20-mer ASO sequence.
-
Standard Synthesis Cycles (3' to 5'): Perform 18 cycles of standard phosphoramidite chemistry to synthesize the main body of the ASO. Each cycle consists of: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Addition of the next standard phosphoramidite. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups. d. Oxidation: Conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
Final Coupling with this compound (5' to 3'): In the final synthesis cycle, use this compound instead of a standard phosphoramidite. The synthesizer will couple this to the 5'-hydroxyl of the previously added nucleotide.
-
Final Capping and Oxidation: Perform a final capping and oxidation step.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove all protecting groups by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 12-16 hours.
-
Purification: Purify the full-length 3'-capped ASO using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Nuclease Resistance Assay in Human Serum
This assay evaluates the stability of the 3'-capped ASO in the presence of nucleases found in human serum.
Materials:
-
3'-capped ASO and unmodified control ASO
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Gel loading buffer
-
Polyacrylamide gel (e.g., 20%)
-
Gel electrophoresis apparatus
-
Gel imaging system
-
Incubator at 37°C
Procedure:
-
Oligonucleotide Preparation: Prepare stock solutions of the 3'-capped and unmodified ASOs in sterile PBS.
-
Incubation: In separate microcentrifuge tubes, mix 10 µL of ASO stock solution with 90 µL of human serum.
-
Time Course: Incubate the tubes at 37°C. At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), remove a 10 µL aliquot from each reaction and immediately mix it with 10 µL of gel loading buffer containing a denaturant (e.g., formamide) to stop the enzymatic reaction.
-
Gel Electrophoresis: Load the samples onto a 20% polyacrylamide gel.
-
Visualization: After electrophoresis, stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
-
Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point. The half-life is the time at which 50% of the initial amount of full-length oligonucleotide has been degraded.
In Vitro Antisense Activity Assay (RNase H-Mediated Cleavage)
This assay determines the ability of the 3'-capped ASO to induce RNase H-mediated degradation of its target mRNA.
Materials:
-
3'-capped ASO and unmodified control ASO
-
Target RNA transcript (in vitro transcribed or synthetic)
-
RNase H enzyme
-
RNase H reaction buffer
-
RNase-free water
-
Gel loading buffer
-
Polyacrylamide gel
-
Gel electrophoresis and imaging system
Procedure:
-
Annealing: In a reaction tube, mix the target RNA and the ASO (at various concentrations) in RNase H reaction buffer. Heat to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
RNase H Digestion: Add RNase H enzyme to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Analysis: Visualize and quantify the amount of cleaved RNA product. Determine the IC50 value, which is the concentration of ASO required to achieve 50% cleavage of the target RNA.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for ASO Development
Caption: A streamlined workflow for the development of 3'-capped antisense oligonucleotides.
ASO-Mediated Inhibition of the Bcl-2 Signaling Pathway
A Deep Dive into Reverse Phosphoramidite Solid-Phase Synthesis: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Solid-phase synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. While the conventional 3' to 5' synthesis method is widely established, the reverse 5' to 3' approach, utilizing reverse phosphoramidites, offers unique advantages, particularly for the synthesis of oligonucleotides with 3'-modifications. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with this powerful synthetic strategy.
Core Principles of Reverse Phosphoramidite (B1245037) Chemistry
Reverse solid-phase oligonucleotide synthesis, as the name suggests, proceeds in the 5' to 3' direction, mirroring the biological process of DNA and RNA synthesis. This is in contrast to the more common chemical synthesis, which occurs in the 3' to 5' direction. The key to this reversal lies in the use of specially designed building blocks known as reverse phosphoramidites .
A reverse phosphoramidite is a nucleoside monomer where the phosphoramidite group is attached to the 5'-hydroxyl, and a dimethoxytrityl (DMT) protecting group is on the 3'-hydroxyl. This inverted arrangement dictates the direction of chain elongation. The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the initial nucleoside is attached via its 3'-hydroxyl group.
The synthesis cycle consists of four fundamental steps, which are repeated for each nucleotide addition:
-
Detritylation: The acid-labile 3'-DMT protecting group on the growing oligonucleotide chain is removed, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA), exposing a free 3'-hydroxyl group.
-
Coupling: The next reverse phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 3'-hydroxyl group of the growing chain. This reaction forms a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 3'-hydroxyl groups are acetylated with a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
The Building Blocks: Reverse Phosphoramidites and the Solid Support
The success of reverse synthesis hinges on the quality of the reverse phosphoramidite monomers and the appropriate functionalization of the solid support.
Reverse Phosphoramidite Monomers
The structure of a reverse phosphoramidite is critical. A typical reverse phosphoramidite for DNA synthesis is a 3'-O-(4,4'-dimethoxytrityl)-2'-deoxynucleoside-5'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.
-
3'-DMT Group: This acid-labile group protects the 3'-hydroxyl during the coupling reaction and is removed at the beginning of each cycle to allow for chain elongation.
-
5'-Phosphoramidite Group: This is the reactive moiety that, upon activation, couples to the free 3'-hydroxyl of the growing chain. The diisopropylamino group is a good leaving group upon protonation, and the 2-cyanoethyl group protects the phosphate during synthesis.
-
Base-Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or dimethylformamidine (dmf) for G. Thymine (T) and Uracil (U) do not typically require a protecting group.
Solid Support
The synthesis begins with the first nucleoside attached to a solid support, typically Controlled Pore Glass (CPG). For reverse synthesis, the nucleoside is attached via its 3'-hydroxyl group, leaving the 5'-hydroxyl available for the first coupling step after deprotection of a 5'-DMT group. Alternatively, a universal support can be used, which is not derivatized with a nucleoside.
Quantitative Data
The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length oligonucleotide.
| Parameter | Standard 3' to 5' Synthesis | Reverse 5' to 3' Synthesis | Reference |
| Average Coupling Efficiency (DNA) | ~99% | >98.0% | [1] |
| Average Coupling Efficiency (RNA) | ~98-99% | >99% | [1] |
| Coupling Time (unmodified bases) | 30-60 seconds | 180 seconds | [1] |
| Coupling Time (modified bases) | 5-15 minutes | 5-15 minutes | [2] |
| Detritylation Time | 60-120 seconds | 60-120 seconds | [3] |
| Capping Time | 30-60 seconds | 30-60 seconds | [3] |
| Oxidation Time | 30-60 seconds | 30-60 seconds | [3] |
Table 1: Comparison of typical reaction parameters for standard and reverse solid-phase oligonucleotide synthesis.
| Reverse Phosphoramidite | Typical Coupling Efficiency |
| dA (Bz) | >98% |
| dC (Bz) | >98% |
| dG (iBu) | >98% |
| dT | >98% |
Table 2: Typical coupling efficiencies for individual reverse DNA phosphoramidites.
Experimental Protocols
The following are generalized protocols for the key steps in reverse solid-phase oligonucleotide synthesis. These may require optimization based on the specific synthesizer and reagents used.
Preparation of Reagents
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Phosphoramidite Solutions: 0.1 M solution of each reverse phosphoramidite in anhydrous acetonitrile (B52724).
-
Activator Solution: 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).
-
Washing Solution: Anhydrous acetonitrile.
Automated Synthesis Cycle
The following steps are performed in an automated DNA/RNA synthesizer.
Step 1: Detritylation
-
The synthesis column containing the solid support is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA in DCM) is passed through the column for 60-120 seconds to remove the 3'-DMT group.
-
The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
Step 2: Coupling
-
The reverse phosphoramidite solution and the activator solution are mixed and delivered to the synthesis column.
-
The coupling reaction is allowed to proceed for 180 seconds for standard bases.
-
The column is washed with anhydrous acetonitrile.
Step 3: Capping
-
Capping solutions A and B are mixed and delivered to the column.
-
The capping reaction proceeds for 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
Step 4: Oxidation
-
The oxidation solution is delivered to the column.
-
The oxidation reaction proceeds for 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
This four-step cycle is repeated until the full-length oligonucleotide is synthesized.
Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours to cleave the succinyl linker.[1]
-
The solution containing the oligonucleotide is then heated at 55°C for 8-12 hours to remove the base-protecting groups (Bz and iBu) and the cyanoethyl groups from the phosphate backbone.[1]
-
The solution is cooled, and the ammonia (B1221849) is evaporated. The resulting crude oligonucleotide can then be purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
Conclusion
Solid-phase synthesis with reverse phosphoramidites provides a robust and efficient method for the preparation of oligonucleotides in the 5' to 3' direction. This approach is particularly valuable for the synthesis of 3'-modified oligonucleotides, which are crucial for various applications in research, diagnostics, and therapeutics. By understanding the core principles, optimizing reaction conditions, and following detailed protocols, researchers can successfully leverage this powerful technology to generate high-quality, custom-designed oligonucleotides.
References
Technical Guide: Rev dC(Bz)-5'-amidite for 5' to 3' Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Rev dC(Bz)-5'-amidite, a key reagent for the chemical synthesis of oligonucleotides in the reverse (5' to 3') direction. This document outlines its chemical properties, and the logical workflow for its application in solid-phase oligonucleotide synthesis.
Core Compound Data
The key quantitative data for this compound are summarized in the table below. This compound is chemically defined as N4-Benzoyl-2'-deoxy-3'-O-DMT-cytidine 5'-CE phosphoramidite (B1245037).
| Property | Value |
| CAS Number | 140712-83-0[1][2][3] |
| Molecular Weight | 833.93 g/mol [3] |
| Chemical Formula | C46H52N5O8P[3] |
Application in Reverse Oligonucleotide Synthesis
Standard solid-phase oligonucleotide synthesis proceeds in the 3' to 5' direction. However, the use of 5'-phosphoramidites, such as this compound, enables synthesis in the 5' to 3' direction.[4][5] This reverse synthesis approach is crucial for a variety of specialized applications in research and drug development.
Key Applications:
-
Nuclease Resistance: The introduction of terminal 3'-3' and 5'-5' linkages can protect oligonucleotides from degradation by exonucleases, a significant advantage for antisense therapies.[5][6]
-
Synthesis of Modified Oligonucleotides: It allows for the facile synthesis of oligonucleotides with modifications at the 3'-terminus.[4]
-
Enzymatic Extension: Oligonucleotides can be synthesized on a solid support with a free 3'-hydroxyl group, making them suitable for subsequent enzymatic extension by polymerases.[6]
-
Parallel Stranded Oligos: The use of 5'-phosphoramidites facilitates the creation of parallel-stranded DNA structures for specialized biophysical and structural studies.[6]
Experimental Workflow: 5' to 3' Solid-Phase Synthesis
The chemical synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps: deprotection, coupling, capping, and oxidation. The following diagram illustrates the logical workflow for a single cycle of nucleotide addition in the 5' to 3' direction using a reverse phosphoramidite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. N4-Benzoyl-2'-deoxy-3'-O-DMT-cytidine 5'-CE phosphoramidite | 140712-83-0 | PB09087 [biosynth.com]
- 4. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dC (Bz)-5' CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the Solubility and Storage of Rev dC(Bz)-5'-amidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and storage conditions for Rev dC(Bz)-5'-amidite, a crucial building block in the synthesis of modified oligonucleotides. Adherence to proper handling and storage protocols is paramount to ensure the integrity and reactivity of the phosphoramidite (B1245037), leading to high-quality oligonucleotide synthesis.
Core Concepts: Stability and Handling
This compound, like other phosphoramidites used in oligonucleotide synthesis, is a moisture-sensitive compound. The primary degradation pathway is hydrolysis of the phosphoramidite linkage, which renders the molecule inactive for the coupling reaction in solid-phase synthesis. Therefore, maintaining anhydrous conditions throughout storage and handling is the most critical factor in preserving its quality.
Storage Conditions
Proper storage is essential to minimize degradation and maintain the chemical integrity of this compound. The following conditions are recommended for both short-term and long-term storage of the solid product.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. |
Solution Stability
Once dissolved for use in an oligonucleotide synthesizer, the stability of this compound in solution becomes a critical factor. Anhydrous acetonitrile (B52724) is the standard solvent for this purpose. A study on the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile under an inert atmosphere provides valuable insights.
| Compound | Purity Reduction (after 5 weeks in Acetonitrile) |
| dC(Bz) phosphoramidite | ~2% [1][2] |
| dT phosphoramidite | ~2%[1][2] |
| dA(Bz) phosphoramidite | ~6%[1][2] |
| dG(iBu) phosphoramidite | ~39%[1][2] |
This data indicates that dC(Bz) phosphoramidite is one of the more stable amidites in solution, second only to thymidine. The primary degradation products are a result of hydrolysis.[1][2]
Solubility Profile
The solubility of this compound is a key consideration for its application in automated oligonucleotide synthesis.
Primary Solvent for Synthesis
-
Anhydrous Acetonitrile (ACN): This is the solvent of choice for dissolving phosphoramidites for use in solid-phase oligonucleotide synthesis.[3] A standard concentration for phosphoramidite solutions in the synthesizer is 0.1 M .[3] It is crucial to use acetonitrile with a very low water content (anhydrous grade) to prevent hydrolysis of the phosphoramidite.
Other Solvents
-
Dimethyl Sulfoxide (DMSO): While not used for synthesis, some supplier data indicates solubility in DMSO for in vitro applications. For instance, a related compound, DMT-dC(bz) Phosphoramidite, has reported solubility in DMSO.[4]
It is important to note that for oligonucleotide synthesis, only anhydrous acetonitrile should be used to dissolve this compound.
Experimental Protocols
The following are generalized protocols for handling and analyzing this compound.
Protocol for Dissolving this compound for Oligonucleotide Synthesis
This protocol outlines the steps to prepare a solution of this compound for use in an automated DNA/RNA synthesizer.
-
Preparation of Materials:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas or in a desiccator.
-
Use only anhydrous acetonitrile.
-
Have a bottle of this compound, stored at -20°C, and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a syringe and needle that have been dried.
-
-
Dissolution Procedure:
-
Under a stream of dry inert gas (e.g., argon or nitrogen), carefully open the vial containing the this compound.
-
Using the dried syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to dissolve the solid phosphoramidite. Sonication can be used if necessary to aid dissolution.
-
Once fully dissolved, the solution is ready to be placed on the oligonucleotide synthesizer.
-
Workflow for the preparation of this compound solution.
Protocol for Assessing Purity and Degradation by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of phosphoramidites and monitoring their degradation over time.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is commonly used.
-
-
Mobile Phase and Gradient:
-
A typical mobile phase system consists of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
A gradient elution is generally employed to separate the phosphoramidite from its impurities and degradation products.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound in anhydrous acetonitrile.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1-1.0 mg/mL).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (typically around 260 nm).
-
The phosphoramidite will typically elute as two peaks, representing the two diastereomers at the phosphorus center.
-
Degradation products, such as the corresponding H-phosphonate, will appear as separate peaks.
-
Purity is calculated based on the area of the phosphoramidite peaks relative to the total peak area.
-
Logical Relationships in Handling and Stability
The stability of this compound is directly influenced by the handling and storage procedures. The following diagram illustrates the key relationships.
Factors influencing the degradation of this compound.
References
Unraveling the Directionality: A Technical Guide to Standard and Reverse Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. The phosphoramidite (B1245037) method stands as the gold standard for this process, offering high efficiency and adaptability. A critical choice within this methodology lies between standard and reverse phosphoramidites, a decision that dictates the direction of oligonucleotide chain elongation and opens avenues for specific molecular modifications. This guide provides an in-depth exploration of the key differences, performance metrics, and procedural nuances between these two essential classes of reagents.
At the heart of oligonucleotide synthesis is the sequential addition of nucleotide building blocks to a growing chain. The primary distinction between standard and reverse phosphoramidites lies in the orientation of the reactive groups on the deoxyribose or ribose sugar, which in turn determines the direction of synthesis.
Standard phosphoramidites , the conventional choice for oligonucleotide synthesis, are designed for chain elongation in the 3' to 5' direction . This is opposite to the natural enzymatic synthesis of DNA and RNA. In this approach, the initial nucleoside is attached to a solid support via its 3'-hydroxyl group. The synthesis cycle then proceeds by adding subsequent phosphoramidites to the free 5'-hydroxyl group of the growing chain.
Reverse phosphoramidites , as their name suggests, enable synthesis in the 5' to 3' direction , mirroring the biological process. This is achieved by protecting the 3'-hydroxyl group with a dimethoxytrityl (DMT) group and having the reactive phosphoramidite moiety at the 5' position. This reversed orientation is particularly valuable for the introduction of modifications at the 3'-terminus of an oligonucleotide, a task that is challenging with standard phosphoramidites.
A Comparative Analysis: Key Performance and Structural Differences
To aid in the selection of the appropriate phosphoramidite for a given application, the following table summarizes the key quantitative and qualitative differences between standard and reverse phosphoramidites.
| Feature | Standard Phosphoramidites | Reverse Phosphoramidites |
| Synthesis Direction | 3' → 5' | 5' → 3' |
| Reactive Group Position | 3'-Phosphoramidite | 5'-Phosphoramidite |
| Protecting Group (5'/3') | 5'-DMT | 3'-DMT |
| Typical Coupling Efficiency | >98%[1] | >99%[2] |
| Primary Application | General oligonucleotide synthesis | 3'-end modifications, synthesis of oligonucleotides with 3'-3' linkages |
| Solid Support Attachment | First nucleoside attached at the 3'-OH | First nucleoside attached at the 5'-OH (or a universal support is used) |
Experimental Protocols: A Step-by-Step Guide to Automated Synthesis
The following sections provide detailed methodologies for automated solid-phase oligonucleotide synthesis using both standard and reverse phosphoramidites. These protocols are generalized for automated synthesizers and may require optimization based on the specific instrument and reagents used.
Standard 3' to 5' Oligonucleotide Synthesis Protocol
This protocol outlines the standard cycle for elongating an oligonucleotide chain in the 3' to 5' direction.
1. Solid Support Preparation:
-
Start with a solid support (e.g., controlled pore glass - CPG) pre-derivatized with the initial nucleoside attached via its 3'-hydroxyl group. The 5'-hydroxyl group is protected with a DMT group.
2. Synthesis Cycle: This cycle is repeated for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[3][4]
-
Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the acidic solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.[3]
-
Monitoring: The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[5]
-
-
Step 2: Coupling
-
Reagents:
-
The desired nucleoside phosphoramidite (dissolved in anhydrous acetonitrile).
-
An activator, such as 1H-Tetrazole or a more efficient alternative like 5-(Ethylthio)-1H-tetrazole (ETT).
-
-
Procedure: The phosphoramidite is activated by the tetrazole derivative and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
-
Step 3: Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping Reagent B: 1-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final oligonucleotide.[5]
-
-
Step 4: Oxidation
-
Reagent: A solution of iodine in a mixture of THF, water, and pyridine.[6]
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone.
-
3. Final Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed, typically using concentrated ammonium (B1175870) hydroxide.
Reverse 5' to 3' Oligonucleotide Synthesis Protocol
This protocol outlines the cycle for elongating an oligonucleotide chain in the 5' to 3' direction, which is essential for introducing 3'-terminal modifications.
1. Solid Support Preparation:
-
For reverse synthesis, the initial nucleoside must be anchored to the solid support via its 5'-hydroxyl group, leaving the 3'-hydroxyl group (protected with a DMT group) available for the first coupling reaction. Alternatively, a universal support can be used where the first reverse phosphoramidite is coupled directly to the support in the first cycle.[3]
2. Synthesis Cycle: The core steps of the synthesis cycle are analogous to the standard 3' to 5' synthesis, but with the directionality reversed.
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% TCA or DCA in DCM.
-
Procedure: The DMT group is removed from the 3'-hydroxyl of the support-bound nucleoside.
-
-
Step 2: Coupling
-
Reagents:
-
The desired reverse (5'-CE) phosphoramidite (dissolved in anhydrous acetonitrile).
-
An activator (e.g., ETT).
-
-
Procedure: The activated reverse phosphoramidite reacts with the free 3'-hydroxyl group of the growing oligonucleotide chain.
-
-
Step 3: Capping
-
Reagents: Capping Reagent A and B.
-
Procedure: Any unreacted 3'-hydroxyl groups are capped.
-
-
Step 4: Oxidation
-
Reagent: Iodine solution.
-
Procedure: The phosphite triester is oxidized to a phosphate triester.
-
3. Final Cleavage and Deprotection:
-
The final cleavage and deprotection steps are similar to those in the standard synthesis protocol.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of both standard and reverse oligonucleotide synthesis.
References
- 1. exactmer.com [exactmer.com]
- 2. RNA Synthesis by Reverse Direction Process: Phosphoramidites and High Purity RNAs and Introduction of Ligands, Chromophores, and Modifications at 3′‐End | Semantic Scholar [semanticscholar.org]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Bedrock of Stability: A Technical Guide to Enhanced Duplex Performance with Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The programmability of Watson-Crick base pairing has positioned oligonucleotides at the forefront of therapeutic and diagnostic innovation. However, the inherent limitations of natural nucleic acids, such as susceptibility to nuclease degradation and modest duplex stability, have necessitated the development of chemical modifications that enhance their performance. This in-depth technical guide explores the theoretical underpinnings of how these modifications bolster the stability of oligonucleotide duplexes, providing a critical understanding for the rational design of next-generation nucleic acid-based technologies. We will delve into the structural and thermodynamic principles governing duplex formation and how leading chemical modifications—Locked Nucleic Acids (LNAs), 2'-O-Methyl (2'-OMe) RNA, Peptide Nucleic Acids (PNAs), and Phosphorothioates (PS)—leverage these principles to achieve superior stability.
The Thermodynamics of Duplex Formation: A Balancing Act
The stability of a nucleic acid duplex is a thermodynamic tug-of-war between the favorable enthalpic (ΔH°) contributions of base stacking and hydrogen bonding and the unfavorable entropic (ΔS°) cost of ordering two single strands into a rigid double helix. The overall stability is quantified by the Gibbs free energy (ΔG°), where a more negative value indicates a more stable duplex. The melting temperature (Tm) is the temperature at which half of the duplexes are dissociated, providing a practical measure of stability.[1][2]
Chemical modifications enhance duplex stability primarily by favorably altering the enthalpy and/or entropy of hybridization. This is often achieved by pre-organizing the single-stranded oligonucleotide into a conformation that is more amenable to duplex formation, thereby reducing the entropic penalty of binding.
Key Modifications and Their Stabilizing Mechanisms
Locked Nucleic Acids (LNAs): The Power of Conformational Rigidity
Locked Nucleic Acids are RNA analogs containing a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[3] This bridge "locks" the sugar in a C3'-endo (North) conformation, which is the preferred sugar pucker in A-form helices, characteristic of RNA:RNA and stable DNA:RNA duplexes.[3][4]
Mechanism of Enhanced Stability:
-
Pre-organization and Reduced Entropy: The locked C3'-endo conformation pre-organizes the LNA strand into an A-type helical geometry.[4] This reduces the conformational flexibility of the single strand, leading to a smaller entropic penalty upon hybridization.[3][5] A single LNA modification can significantly decrease the unfavorable entropic loss associated with duplex formation.[3]
-
Enhanced Stacking and Favorable Enthalpy: The rigid structure of LNA nucleotides leads to improved base stacking interactions within the duplex, resulting in a more favorable enthalpic contribution to stability.[4][5] The combination of a less unfavorable entropy and a more favorable enthalpy change results in a significant increase in the melting temperature (Tm) of the duplex.[6][7]
2'-O-Methyl (2'-OMe) RNA: A Subtle but Significant Enhancement
The 2'-O-Methyl modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This seemingly minor alteration has a profound impact on duplex stability.
Mechanism of Enhanced Stability:
-
Favorable Sugar Pucker: The 2'-O-methyl group favors the C3'-endo sugar conformation, similar to LNAs, which promotes an A-form helical structure.[8][9] This pre-organization of the single strand reduces the entropic cost of duplex formation.[8]
-
Increased Hydrophobicity and Stacking: The methyl group increases the hydrophobicity of the sugar-phosphate backbone, which can lead to improved base stacking interactions and a more favorable enthalpy of hybridization.
Peptide Nucleic Acids (PNAs): A Neutral Backbone with High Affinity
Peptide Nucleic Acids represent a radical departure from the natural nucleic acid structure, featuring a neutral N-(2-aminoethyl)glycine backbone instead of the negatively charged sugar-phosphate backbone.[10]
Mechanism of Enhanced Stability:
-
Elimination of Electrostatic Repulsion: The absence of a negatively charged backbone eliminates the electrostatic repulsion between the two strands of the duplex.[11] This is a major contributing factor to the significantly higher thermal stability of PNA:DNA and PNA:RNA duplexes compared to their natural counterparts, especially at low salt concentrations.[11][12]
-
Favorable Geometry: The PNA backbone adopts a conformation that allows for optimal Watson-Crick base pairing and stacking interactions, leading to a stable helical structure.
Phosphorothioates (PS): A Trade-off Between Stability and Nuclease Resistance
The phosphorothioate (B77711) modification replaces a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom. This modification is primarily introduced to confer nuclease resistance.
Impact on Duplex Stability:
-
Destabilizing Effect: Standard phosphorothioate oligonucleotides are a mix of Sp and Rp diastereomers at each phosphorus center.[13] This mixture of chiral forms generally destabilizes DNA:RNA and DNA:DNA duplexes, leading to a decrease in Tm.[13][14] The Rp configuration, where the sulfur atom points into the major groove, is considered more helix-destabilizing.[14]
-
Stereo-pure Phosphorothioates: Chirally pure Sp-phosphorothioate oligonucleotides have been shown to have a lesser destabilizing effect, and in some cases, can even slightly enhance thermal stability compared to the diastereomeric mixture.[13]
Quantitative Data on Duplex Stability
The following tables summarize the thermodynamic parameters for duplexes containing various modifications. The change in melting temperature (ΔTm) and Gibbs free energy (ΔΔG°₃₇) are presented relative to the corresponding unmodified DNA or RNA duplex.
Table 1: Thermodynamic Parameters for LNA-Modified Duplexes [3][6][7]
| Modification (Nearest Neighbor) | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°₃₇ (kcal/mol) |
| +C+C/GG | -13.2 | -35.2 | -2.3 |
| +G+G/CC | -12.1 | -32.6 | -2.0 |
| +A+A/TT | -4.5 | -12.6 | -0.6 |
| +T+T/AA | -5.7 | -15.8 | -0.8 |
Note: '+' denotes an LNA modification. Data is for consecutive LNA modifications.
Table 2: Melting Temperatures of PNA-DNA Duplexes [10][11][12][15]
| Sequence | PNA-DNA Tm (°C) | DNA-DNA Tm (°C) | ΔTm (°C) |
| PNA(TG)/DNA | 55.9 | 44.9 | +11.0 |
| PNA(AG)/DNA | 67.8 | 49.5 | +18.3 |
| PNA(CC)/DNA | 63.5 | 53.5 | +10.0 |
| PNA(AA)/DNA | 38.1 | 44.9 | -6.8 |
Table 3: Thermodynamic Parameters for 2'-O-Methyl RNA-Modified Duplexes [8][9][16]
| Modification | ΔTm per modification (°C) | ΔΔG°₃₇ per modification (kcal/mol) |
| 2'-O-Me-U in U₁₄/A₁₄ duplex | +0.86 | -0.2 to -0.5 |
| 2'-O-Me-A in U₁₄/A₁₄ duplex | 0 | ~0 |
Table 4: Thermodynamic Parameters for Phosphorothioate-Modified Duplexes [13][14]
| Duplex Type | ΔG°₃₇ (kcal/mol) - Representative Value |
| PS-PS Duplex | Generally less stable than PO-PO |
| PS-PO Duplex | Generally less stable than PO-PO |
Note: The exact thermodynamic parameters for phosphorothioate-modified duplexes are highly sequence-dependent and influenced by the stereochemistry.
Experimental Protocols for Assessing Duplex Stability
Accurate determination of the thermodynamic stability of modified oligonucleotides is crucial for their application. The following are overviews of key experimental techniques.
UV-Melting Analysis
This is the most common method for determining the melting temperature (Tm) of a duplex.[17][18][19][20]
Methodology:
-
Sample Preparation: Anneal equimolar amounts of the complementary oligonucleotides in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). Prepare a series of dilutions to assess the concentration dependence of Tm.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5-1.0 °C/min). The dissociation of the duplex into single strands leads to an increase in absorbance (hyperchromicity).
-
Data Analysis: The melting curve (absorbance vs. temperature) is plotted. The Tm is the temperature at the midpoint of the transition, which can be determined from the maximum of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived by analyzing the shape and concentration dependence of the melting curves using van't Hoff analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[21][22][23][24][25]
Methodology:
-
Sample Preparation: Prepare solutions of the two complementary oligonucleotides in the same buffer. The concentration of the titrant (in the syringe) should be 10-20 times higher than the titrand (in the sample cell).
-
Instrumentation: Use an isothermal titration calorimeter.
-
Data Acquisition: A series of small injections of the titrant into the sample cell is performed at a constant temperature. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the helical structure of nucleic acids and can be used to confirm the formation of A-form or B-form duplexes.[26][27][28][29][30]
Methodology:
-
Sample Preparation: Prepare a solution of the annealed duplex in a suitable buffer.
-
Instrumentation: Use a circular dichroism spectrophotometer.
-
Data Acquisition: Record the CD spectrum, typically from 200 to 320 nm.
-
Data Analysis: The shape of the CD spectrum is indicative of the duplex conformation. A-form duplexes typically show a positive peak around 260-270 nm and a negative peak around 210 nm, while B-form duplexes exhibit a positive peak around 275 nm and a negative peak around 245 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about oligonucleotide duplexes in solution, including details about sugar pucker, backbone conformation, and base pairing.[31][32][33][34][35]
Methodology:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the oligonucleotide duplex in a suitable NMR buffer (often containing D₂O).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ³¹P, COSY, NOESY).
-
Data Analysis: Resonance assignments are made, and structural restraints (e.g., inter-proton distances from NOESY) are used to calculate a three-dimensional structure of the duplex.
Visualizing the Principles of Duplex Stability
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Thermodynamic forces governing duplex stability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Thermodynamic criteria for high hit rate antisense oligonucleotide design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Developing predictive hybridization models for phosphorothioate oligonucleotides using high-resolution melting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 18. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 19. jasco-global.com [jasco-global.com]
- 20. agilent.com [agilent.com]
- 21. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zaguan.unizar.es [zaguan.unizar.es]
- 23. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 24. static1.squarespace.com [static1.squarespace.com]
- 25. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 26. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. | Semantic Scholar [semanticscholar.org]
- 27. Circular Dichroism for the Analysis of Protein–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 28. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. news-medical.net [news-medical.net]
- 33. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 34. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 35. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
An In-depth Technical Guide to Rev dC(Bz)-5'-amidite for Therapeutic Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-deoxycytidine,5'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as Rev dC(Bz)-5'-amidite. This specialized phosphoramidite (B1245037) is a critical building block in the synthesis of therapeutic nucleic acids, offering unique advantages for the development of stable and effective oligonucleotide-based drugs. This document will delve into its chemical properties, applications, and the detailed methodologies required for its successful implementation in a laboratory setting.
Introduction to this compound
In the realm of therapeutic nucleic acids, such as antisense oligonucleotides and siRNAs, achieving stability against endogenous nucleases is paramount for efficacy. This compound is a reverse phosphoramidite, meaning the phosphoramidite group is located at the 5'-position of the deoxyribose sugar, in contrast to the standard 3'-phosphoramidites used for oligonucleotide synthesis in the 3' to 5' direction.[1][2] This reverse orientation is instrumental for introducing modifications at the 3'-terminus of an oligonucleotide.[3] The primary application of this is to protect the oligonucleotide from degradation by 3'-exonucleases, which are the main source of enzymatic degradation in serum.[4] The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of deoxycytidine during the automated chemical synthesis.[5]
Chemical Properties and Rationale for Use
The structure of this compound is tailored for its specific role in oligonucleotide synthesis. The key features include:
-
5'-Phosphoramidite: Enables the extension of the oligonucleotide chain in the 5' to 3' direction.[3] This is exclusively used for the final coupling step to introduce a 3'-terminal modification.
-
Benzoyl (Bz) Protecting Group: Protects the N4-amino group of cytidine (B196190) from undergoing undesired side reactions during the synthesis cycles.[5] It is a well-established protecting group in oligonucleotide synthesis.
-
Dimethoxytrityl (DMT) Group: A standard protecting group for the 3'-hydroxyl group, which is removed at the beginning of each coupling cycle in the 5' to 3' synthesis.
-
Cyanoethyl Group: Protects the phosphate (B84403) group and is removed during the final deprotection step.[3]
The strategic incorporation of a reverse amidite like this compound at the 3'-end of an oligonucleotide creates a 3'-3' or 5'-5' linkage, which is not recognized by 3'-exonucleases, thus conferring significant resistance to degradation and increasing the in vivo half-life of the therapeutic agent.
Quantitative Data
The performance of phosphoramidites is critical for the synthesis of high-quality oligonucleotides. The following tables summarize available quantitative data for dC(Bz) phosphoramidites.
| Parameter | Value | Conditions | Reference(s) |
| Solution Stability | Purity reduced by 2% after 5 weeks. The stability order is T, dC > dA > dG.[6][7] | Stored in acetonitrile (B52724) under an inert gas atmosphere.[6][7] | [6][7] |
| Stepwise Coupling Efficiency | Estimated to be 93% or greater.[3] | Based on trityl absorbance assay during automated 5' to 3' synthesis.[3] | [3] |
| Side Reactions (Transamination) | Approximately 16% transamination observed with Bz-dC methyl phosphonamidite. For standard Bz-dC, transamination can be a concern with certain deprotection reagents like methylamine, leading to the recommendation of Ac-dC for "UltraFAST" deprotection protocols.[8] | Deprotection with ethylene (B1197577) diamine in ethanol.[8] With methylamine/ammonia (B1221849) mixtures, the use of acetyl (Ac) protected dC is recommended to avoid base modification.[9][10] | [8][9][10] |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis with 3'-Terminal Modification using this compound
This protocol outlines the automated synthesis of an oligonucleotide with a 3'-terminal modification using this compound. The main synthesis is performed in the standard 3' to 5' direction, with a final coupling step using the reverse amidite.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired first nucleoside (for 3' to 5' synthesis)
-
Standard 3'-phosphoramidites (dA(Bz), dC(Bz), dG(iBu), T)
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the DNA synthesizer. The standard synthesis cycles will be performed in the 3' to 5' direction.
-
Standard Synthesis Cycles: The synthesizer will perform the following steps for each standard monomer addition:
-
Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside.
-
Coupling: Activation of the 3'-phosphoramidite and coupling to the 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate triester.
-
-
Final Coupling with this compound: After the final standard coupling and deblocking step, program the synthesizer to perform a final coupling using this compound. The synthesizer will deliver the reverse phosphoramidite and activator to the synthesis column.
-
Final Capping and Oxidation: Perform a final capping and oxidation step.
-
Cleavage and Deprotection: Proceed to the cleavage and deprotection protocol.
Cleavage and Deprotection Protocol
Materials:
-
Concentrated ammonium (B1175870) hydroxide
-
Sealed reaction vial
-
Heating block or oven
Procedure:
-
Cleavage from Solid Support: Transfer the CPG with the synthesized oligonucleotide to a sealed reaction vial. Add concentrated ammonium hydroxide. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.
-
Base Deprotection: Heat the sealed vial at 55°C for 8-16 hours to remove the benzoyl and other base-protecting groups.[10]
-
Evaporation: Cool the vial and carefully transfer the ammoniacal solution to a new tube. Evaporate the ammonia to dryness using a centrifugal evaporator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile nuclease-free water).
Purification and Analysis of the 3'-Modified Oligonucleotide
Purification (Reverse-Phase HPLC):
-
Column: C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotide. The DMT-on oligonucleotide (if the final DMT group was not removed) will be more retained and can be easily separated from failure sequences.
-
Detritylation (if DMT-on): After collecting the DMT-on peak, treat with 80% acetic acid to remove the DMT group, then desalt.
Analysis (LC-MS):
Liquid chromatography-mass spectrometry is the preferred method for confirming the identity and purity of the synthesized oligonucleotide.[11][12][13]
-
LC System: A capillary HPLC system with a C18 column.[11]
-
MS System: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[11]
-
Analysis: The mass of the synthesized oligonucleotide should be compared to the theoretical mass to confirm the successful incorporation of the reverse cytidine.
Nuclease Resistance Assay
This protocol assesses the stability of the 3'-modified oligonucleotide in the presence of a 3'-exonuclease.
Materials:
-
3'-modified oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)
-
Reaction buffer appropriate for the exonuclease
-
Nuclease-free water
-
Heating block
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
Staining agent (e.g., SYBR Gold)
Procedure:
-
Reaction Setup: In separate tubes, prepare reaction mixtures containing the modified oligonucleotide and the unmodified control. Each reaction should contain the oligonucleotide, reaction buffer, and nuclease-free water.
-
Initiate Digestion: Add the 3'-exonuclease to each tube to start the reaction. Also, prepare control reactions without the enzyme.
-
Time Course: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzyme activity by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA) and placing on ice.
-
Gel Electrophoresis: Load the samples from each time point onto a high-resolution polyacrylamide gel.
-
Visualization: After electrophoresis, stain the gel with a fluorescent dye and visualize the bands under a UV transilluminator.
-
Analysis: The unmodified oligonucleotide should show progressive degradation over time, resulting in smaller fragments. The 3'-modified oligonucleotide should remain largely intact, demonstrating its resistance to the 3'-exonuclease.
Visualizations
Workflow for 3'-Terminal Modification
Caption: Workflow for synthesizing a 3'-modified therapeutic oligonucleotide.
Mechanism of Nuclease Resistance
Caption: How 3'-modification confers nuclease resistance.
Conclusion
This compound is a valuable tool in the synthesis of therapeutic nucleic acids. Its ability to enable the introduction of a 3'-terminal modification provides a straightforward and effective strategy for enhancing the nuclease resistance of oligonucleotides, a critical attribute for their in vivo applications. By understanding the chemical properties and employing the detailed protocols outlined in this guide, researchers can effectively utilize this reverse phosphoramidite to develop more stable and potent nucleic acid-based therapeutics. Careful consideration of deprotection conditions is necessary to minimize side reactions associated with the benzoyl protecting group, particularly when using amine-based reagents.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclease Resistance Design and Protocols [genelink.com]
- 5. WO2011103468A2 - Phosphoramidites for synthetic rna in the reverse direction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for oligonucleotide synthesis using Rev dC(Bz)-5'-amidite
An Application Note and Protocol for the Synthesis of Oligonucleotides Using Rev dC(Bz)-5'-Amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction. However, certain applications, such as the preparation of oligonucleotides with 3'-terminal modifications or the synthesis of sequences resistant to 3'-exonuclease degradation, necessitate a reverse synthesis direction (5' to 3'). This is achieved using "reverse" or 5'-phosphoramidites, such as this compound.[1]
This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides using this compound. The protocol covers the entire workflow from reagent preparation and the automated synthesis cycle to post-synthesis cleavage, deprotection, and purification. The benzoyl (Bz) group is a classic protecting group for the exocyclic amine of deoxycytidine (dC).[2][3] Understanding the specific conditions required for its removal is critical for obtaining a high-purity final product.
Materials and Reagents
-
Phosphoramidites :
-
Rev dC(Bz)-5'-CE Phosphoramidite (B1245037)
-
Other required Rev 5'-CE Phosphoramidites (e.g., Rev dA(Bz), Rev dG(iBu), T)
-
-
Solid Support : 3'-functionalized Controlled Pore Glass (CPG) or polystyrene support suitable for initiating 5' to 3' synthesis.
-
Anhydrous Acetonitrile (B52724) (ACN) : For phosphoramidite and activator solutions.
-
Activator : 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in ACN.[4]
-
Deblocking Solution : 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Capping Solutions :
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: N-Methylimidazole/THF.
-
-
Oxidizing Solution : 0.02 M Iodine in THF/Water/Pyridine.
-
Cleavage and Deprotection Solution : Concentrated Ammonium Hydroxide (28-30%).
-
Purification Buffers (for HPLC) :
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50% aqueous acetonitrile.
-
-
Equipment :
-
Automated DNA/RNA Synthesizer.
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).
-
Lyophilizer.
-
Experimental Protocols
Reagent Preparation
-
Phosphoramidite Solution : Prepare a 0.1 M solution of this compound and other reverse amidites in anhydrous acetonitrile.[5] Ensure the acetonitrile is dried over activated molecular sieves.
-
Activator Solution : Prepare the activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile) as per the synthesizer manufacturer's recommendations. Ensure the activator is fully dissolved to prevent crystallization.[4]
-
Standard Reagents : Prepare or use commercially available deblocking, capping, and oxidizing solutions according to the DNA synthesizer's protocol.
Automated Solid-Phase Synthesis (5' → 3' Direction)
The synthesis proceeds by adding one nucleotide per cycle, which consists of four main chemical steps.[6] The key difference in reverse synthesis is the starting point: the first nucleoside is attached to the solid support via its 5'-hydroxyl group, leaving a free 3'-hydroxyl for chain elongation.
References
- 1. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. dC (Bz) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotage.com [biotage.com]
Application Notes and Protocols: A Step-by-Step Guide for Incorporating Rev dC(Bz)-5'-amidite into a Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rev dC(Bz)-5'-amidite is a reverse phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis to introduce a deoxycytidine nucleotide in a 5' to 3' direction. This is in contrast to the standard 3' to 5' direction of synthesis. The primary application of incorporating a reverse phosphoramidite at the 3'-terminus of an oligonucleotide is to create a 3'-3' or 5'-5' linkage, which confers resistance to degradation by 3'-exonucleases, the most significant enzymatic degradation pathway for oligonucleotides in biological systems.[1] This modification is crucial for enhancing the stability and longevity of therapeutic oligonucleotides such as antisense oligonucleotides, siRNAs, and aptamers. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of cytosine. This document provides a detailed guide for the successful incorporation of this compound into an oligonucleotide sequence, including synthesis, deprotection, and analysis.
Materials and Reagents
-
This compound
-
Standard DNA phosphoramidites (A, G, C, T)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)
-
Capping solution (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification buffers (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, acetonitrile)
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound is performed on an automated DNA synthesizer. The synthesis cycle for adding this modified phosphoramidite follows the standard phosphoramidite chemistry cycle, with considerations for optimizing the coupling step.
Standard Synthesis Cycle:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain with an acidic solution.
-
Coupling: Activation of the phosphoramidite and its subsequent reaction with the 5'-hydroxyl group of the oligonucleotide.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
Protocol for Incorporating this compound:
-
Preparation:
-
Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Ensure all reagents, especially acetonitrile and the activator solution, are anhydrous to prevent a decrease in coupling efficiency.[2]
-
-
Synthesis Program:
-
Program the DNA synthesizer to perform the standard 3' to 5' synthesis of the desired oligonucleotide sequence.
-
For the final coupling step at the 3'-end of the sequence, program the synthesizer to use the this compound.
-
-
Optimized Coupling Step for this compound:
-
Extended Coupling Time: To ensure high coupling efficiency, it is recommended to increase the coupling time for modified phosphoramidites. A coupling time of 5-15 minutes is generally recommended.[3]
-
Double Coupling: For critical applications requiring maximum yield of the full-length product, a double coupling step can be employed. This involves repeating the coupling step for the this compound before proceeding to the oxidation step.[3]
-
dot
Caption: Automated Oligonucleotide Synthesis Cycle.
Cleavage and Deprotection
Crucial Note on Deprotection of Bz-dC:
The use of AMA (a 1:1 mixture of aqueous ammonium hydroxide (B78521) and aqueous methylamine) for rapid deprotection is not recommended for oligonucleotides containing Bz-protected dC. AMA can cause a transamination side reaction, converting cytosine to N4-methylcytosine in approximately 5% of cases.[4] Therefore, standard deprotection with concentrated ammonium hydroxide is the required method for oligonucleotides synthesized with this compound.
Protocol:
-
Transfer the solid support (CPG) containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Incubate at 55°C for 17 hours.[5]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator or a stream of nitrogen.
Purification of the Modified Oligonucleotide
Purification of the final oligonucleotide is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[6][7]
RP-HPLC Protocol:
-
Sample Preparation: Re-dissolve the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Inject the oligonucleotide sample.
-
Apply a linear gradient of increasing acetonitrile concentration to elute the oligonucleotide. The full-length, DMT-on oligonucleotide (if synthesized with the final DMT group retained) will be more hydrophobic and elute later than the shorter, uncapped failure sequences.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the full-length oligonucleotide.
-
Desalting: Desalt the collected fractions using a desalting column or ethanol (B145695) precipitation to remove the TEAA buffer salts.
-
Final DMT Removal (if applicable): If purification was performed with the DMT group on, treat the purified oligonucleotide with 80% acetic acid in water for 15-30 minutes to remove the DMT group. Quench the reaction with a buffer and desalt again.
dot
Caption: Oligonucleotide Purification Workflow.
Data Presentation
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >98% | Can be influenced by the quality of reagents, anhydrous conditions, and coupling time. Higher coupling efficiencies have been observed for reverse RNA amidites.[8] A double coupling step can be employed to maximize efficiency.[3] |
| Purity (Crude) | Variable | Depends on the overall coupling efficiency of the entire synthesis. |
| Purity (Post-HPLC) | >95% | RP-HPLC is highly effective for purifying oligonucleotides.[6][7] |
| Molecular Weight | Expected Mass ± 1 Da | Confirmed by mass spectrometry. |
Application: Assessing 3'-Exonuclease Resistance
A key application of incorporating this compound is to enhance resistance to 3'-exonucleases. The following protocol describes a typical assay to evaluate this property.
Experimental Protocol for 3'-Exonuclease Resistance Assay
Materials:
-
Purified 3'-modified oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase (SVPDE) or Exonuclease III)
-
Reaction buffer appropriate for the chosen exonuclease
-
Stop solution (e.g., formamide (B127407) loading dye with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the oligonucleotide (modified or control), reaction buffer, and nuclease-free water.
-
Pre-incubate the mixtures at the optimal temperature for the exonuclease (e.g., 37°C).
-
-
Enzyme Digestion:
-
Initiate the reaction by adding the 3'-exonuclease to each tube.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching:
-
Stop the reaction for each aliquot by adding the stop solution and immediately placing it on ice or heating to 95°C.
-
-
Analysis by PAGE:
-
Load the samples onto a high-resolution denaturing polyacrylamide gel.
-
Run the gel to separate the oligonucleotides based on size.
-
-
Visualization and Analysis:
-
Stain the gel (e.g., with SYBR Gold) and visualize it using a gel imaging system.
-
Compare the degradation pattern of the 3'-modified oligonucleotide to the unmodified control. The modified oligonucleotide should show significantly less degradation over time.
-
dot
Caption: 3'-Exonuclease Resistance Assay Workflow.
Conclusion
The incorporation of this compound provides a robust method for introducing a 3'-terminal modification that significantly enhances the nuclease resistance of oligonucleotides. By following the optimized synthesis and, critically, the correct deprotection protocols, researchers can successfully produce high-quality 3'-modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. Careful purification and analytical validation are essential to ensure the integrity and performance of the final product.
References
- 1. Inverted Base Oligonucleotide Synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. 寡核苷酸纯化 [sigmaaldrich.com]
- 8. WO2011103468A2 - Phosphoramidites for synthetic rna in the reverse direction - Google Patents [patents.google.com]
Application Notes and Protocols: Enhancing Aptamer Stability with Rev dC(Bz)-5'-amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, single-stranded DNA or RNA molecules, have emerged as promising alternatives to antibodies in various therapeutic and diagnostic applications due to their high specificity, affinity, and ease of chemical synthesis. A significant challenge in the in vivo application of aptamers is their susceptibility to degradation by nucleases. Chemical modifications are crucial to enhance their stability and prolong their half-life in biological fluids. One effective strategy to confer nuclease resistance is the introduction of a 3'-end cap, which blocks the action of 3'-exonucleases, a major pathway of oligonucleotide degradation.
This document provides detailed application notes and protocols for the use of Rev dC(Bz)-5'-amidite in the synthesis of nuclease-resistant aptamers. The incorporation of this reverse phosphoramidite (B1245037) at the final step of solid-phase synthesis results in a 3'-to-3' inverted linkage, effectively capping the 3'-end of the aptamer. This modification has been shown to enhance stability while minimally impacting the aptamer's binding affinity and specificity.
Principle of 3'-End Capping for Nuclease Resistance
The primary mechanism of nuclease degradation of oligonucleotides in serum is through the action of 3'-exonucleases. These enzymes sequentially cleave nucleotides from the free 3'-hydroxyl end of the DNA or RNA strand. By introducing a 3'-to-3' inverted nucleotide at the terminus, the natural 3'-5' phosphodiester linkage is replaced with a 3'-3' linkage, which is not recognized by these exonucleases. This "cap" effectively protects the aptamer from degradation, thereby increasing its stability and bioavailability. This compound is a key reagent for introducing an inverted deoxycytidine at this position.
Data Presentation: Nuclease Resistance and Binding Affinity of 3'-Capped Aptamers
The following tables summarize representative quantitative data on the impact of 3'-end capping on aptamer stability. While specific data for a 3'-inverted deoxycytidine (dC) cap is limited in publicly available literature, data from studies using a 3'-inverted deoxythymidine (dT) cap, which functions on the same principle, is presented as a proxy. It is important to note that the specific context of the aptamer sequence and its tertiary structure can influence the degree of stabilization.
Table 1: Nuclease Resistance of a Model DNA Aptamer in Human Serum
| Aptamer Construct | 3'-End Modification | Half-life (t½) in 10% Human Serum (hours) | Fold Increase in Stability |
| Unmodified Aptamer | None | ~ 1 | - |
| 3'-Capped Aptamer | 3'-inverted dT | ~ 5 | 5 |
This data is representative and compiled from studies on 3'-inverted dT modifications. The actual fold increase can vary depending on the aptamer sequence and experimental conditions.
Table 2: Impact of 3'-End Capping on Binding Affinity (Kd)
| Aptamer | Target | Kd of Unmodified Aptamer (nM) | Kd of 3'-Capped Aptamer (nM) | Change in Affinity |
| Thrombin Aptamer | Thrombin | 25 | 28 | Minimal |
| Tenascin-C Aptamer | Tenascin-C | 5 | 6 | Minimal |
This table illustrates that 3'-end capping generally has a minimal impact on the binding affinity of the aptamer to its target.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 3'-Capped Aptamer using this compound
This protocol outlines the steps for synthesizing an aptamer with a 3'-inverted deoxycytidine cap using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the aptamer sequence
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
This compound
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., Ammonium (B1175870) hydroxide)
Procedure:
-
Synthesizer Setup:
-
Install the appropriate CPG column for the desired aptamer sequence on the synthesizer.
-
Place the standard phosphoramidites, this compound, and all required reagents on the synthesizer in their designated positions.
-
Program the aptamer sequence into the synthesizer software.
-
-
Standard Synthesis Cycles (3' to 5' direction):
-
The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide in the main sequence of the aptamer.
-
-
Final Coupling Step with this compound (5' to 3' direction):
-
For the final coupling step, program the synthesizer to use the This compound . This will add the inverted deoxycytidine to the 5'-end of the growing chain, which, upon cleavage from the support, will become the 3'-end of the final aptamer with a 3'-3' linkage.
-
It is advisable to increase the coupling time for the reverse amidite to ensure efficient coupling.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the CPG support to a vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) and incubate at the recommended temperature and time to cleave the aptamer from the support and remove the protecting groups.
-
-
Purification:
-
Purify the synthesized 3'-capped aptamer using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Quantification and Storage:
-
Quantify the purified aptamer using UV-Vis spectrophotometry.
-
Store the lyophilized aptamer at -20°C.
-
Protocol 2: Nuclease Resistance Assay in Human Serum
This protocol describes a gel-based assay to evaluate the stability of the 3'-capped aptamer in the presence of human serum.
Materials:
-
Unmodified aptamer (control)
-
3'-Capped aptamer
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Gel loading buffer (containing a tracking dye and a denaturant like formamide)
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
Prepare aliquots of the unmodified and 3'-capped aptamers at a final concentration of 1 µM in 10% human serum (diluted in PBS).
-
Prepare a control sample for each aptamer with PBS instead of serum for the 0-hour time point.
-
Incubate all samples at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube.
-
Immediately mix the aliquot with an equal volume of gel loading buffer to stop the nuclease reaction.
-
Store the samples at -20°C until all time points are collected.
-
-
Gel Electrophoresis:
-
Thaw the samples and heat them at 95°C for 5 minutes to denature the aptamers.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the tracking dye reaches the bottom of the gel.
-
-
Staining and Imaging:
-
Stain the gel with a nucleic acid stain according to the manufacturer's protocol.
-
Image the gel using a gel imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of the intact aptamer for each time point using image analysis software (e.g., ImageJ).
-
Normalize the intensity of each band to the corresponding 0-hour time point.
-
Plot the percentage of intact aptamer versus time.
-
Calculate the half-life (t½) of each aptamer by fitting the data to a one-phase decay model.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for Synthesis and Nuclease Resistance Assay.
Caption: Mechanism of Nuclease Resistance by 3'-End Capping.
Caption: Logical Flow from Reagent to Application.
Application Notes and Protocols: Synthesis of Chimeric DNA-RNA Oligonucleotides with Rev dC(Bz)-5'-amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric DNA-RNA oligonucleotides are synthetic nucleic acid sequences composed of both deoxyribonucleotides and ribonucleotides. These hybrid molecules are of significant interest in various research and therapeutic applications, including antisense technology, RNA interference (RNAi), and gene editing. The strategic incorporation of DNA and RNA residues allows for the modulation of properties such as nuclease resistance, binding affinity to target sequences, and the ability to recruit specific cellular machinery.
The synthesis of these chimeric molecules is most commonly achieved via solid-phase phosphoramidite (B1245037) chemistry. The introduction of modifications at the 3'-terminus of an oligonucleotide can be particularly valuable for enhancing stability against exonuclease degradation. This is often accomplished through "reverse" or 5' to 3' synthesis, utilizing 5'-phosphoramidite monomers like Rev dC(Bz)-5'-amidite. This reverse amidite allows for the addition of a final deoxynucleotide at the 3'-end of the growing oligonucleotide chain, providing a protective cap.
This document provides detailed application notes and protocols for the synthesis, deprotection, and purification of chimeric DNA-RNA oligonucleotides incorporating a 3'-terminal deoxycytidine using this compound.
Data Presentation
Table 1: Phosphoramidite Coupling Efficiency
| Phosphoramidite Type | Average Coupling Efficiency (%) | Coupling Time (minutes) | Notes |
| Standard DNA Phosphoramidites | >99% | 1-2 | Standard conditions. |
| Standard RNA Phosphoramidites (TBDMS or TOM protected) | >98% | 5-10 | Longer coupling times are required compared to DNA amidites. |
| This compound | >99% [1][2] | ~4 [1] | High efficiency is achievable with optimized conditions. Shorter coupling time compared to conventional RNA synthesis has been reported[1]. |
Table 2: Deprotection Conditions for Chimeric Oligonucleotides with Bz-dC
| Step | Reagent | Temperature (°C) | Duration | Purpose |
| 1. Cleavage and Base/Phosphate (B84403) Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55-65 | 8-16 hours | Cleaves the oligonucleotide from the solid support and removes the benzoyl (Bz) and other base/phosphate protecting groups. |
| 2. 2'-Hydroxyl Deprotection (for RNA residues) | Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO | 65 | 1.5-2.5 hours | Removes the TBDMS or TOM protecting groups from the 2'-hydroxyl of the ribonucleotides. |
Note: The use of methylamine-containing reagents (e.g., AMA) for deprotection is not recommended for oligonucleotides containing benzoyl-protected cytidine (B196190) (Bz-dC), as it can lead to the formation of N4-methylcytidine via transamination[3].
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Chimeric DNA-RNA Oligonucleotide with a 3'-Reverse dC Cap
This protocol outlines the automated solid-phase synthesis of a chimeric oligonucleotide with the sequence 5'-r(AUCG)d(ATCG)-dC-3', where 'r' denotes RNA residues and 'd' denotes DNA residues. The final dC is incorporated using this compound.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside (in this case, a deoxyguanosine-CPG for 3' to 5' synthesis of the main chain).
-
Standard DNA phosphoramidites (dA(Bz), dC(Bz), dG(iBu), T)
-
Standard RNA phosphoramidites (rA(Bz), rC(Ac), rG(iBu), U) with 2'-O-TBDMS or 2'-O-TOM protection.
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
Procedure:
-
Synthesizer Setup: Prepare and load all necessary reagents onto the DNA synthesizer according to the manufacturer's instructions. Ensure all reagents and solvents are anhydrous.
-
Initiation of Synthesis (3' to 5'):
-
Start the synthesis with the dG-CPG solid support.
-
Perform the standard synthesis cycles (detritylation, coupling, capping, oxidation) to assemble the DNA portion of the sequence: 5'-...d(ATCG)-3'.
-
Continue with the standard synthesis cycles for the RNA portion, using the RNA phosphoramidites: 5'-r(AUCG)d(ATCG)-3'. Note the longer coupling times required for RNA monomers (see Table 1).
-
-
Incorporation of the 3'-Reverse dC Cap (5' to 3' Coupling):
-
After the final RNA monomer has been coupled and the 5'-DMT group has been removed, the synthesizer is programmed for the final "reverse" coupling step.
-
Deliver the this compound, dissolved in anhydrous acetonitrile, along with the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for approximately 4 minutes.
-
Follow with the standard capping and oxidation steps.
-
-
Final Detritylation: The final 5'-DMT group on the Rev dC can be left on for "trityl-on" purification or removed by a final acid deblocking step for "trityl-off" purification.
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Deprotection of the Chimeric Oligonucleotide
Materials:
-
Concentrated ammonium hydroxide
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
RNase-free microcentrifuge tubes
-
Heating block or oven
Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the CPG solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (approximately 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the DNA and RNA bases and the phosphate backbone.
-
After incubation, cool the vial and transfer the ammoniacal solution to a new microcentrifuge tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
-
2'-Hydroxyl Deprotection:
-
To the dried oligonucleotide pellet, add a solution of TEA·3HF in anhydrous NMP or DMSO (e.g., 375 µL of 1 M TEA·3HF in NMP for a 1 µmol synthesis).
-
Incubate the mixture at 65°C for 1.5 hours to remove the 2'-O-TBDMS or 2'-O-TOM protecting groups from the RNA residues.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., as recommended by the reagent supplier) or by precipitation.
-
-
Desalting:
-
Desalt the deprotected oligonucleotide using a method such as ethanol (B145695) precipitation or a size-exclusion chromatography column (e.g., a NAP-10 column).
-
Protocol 3: Purification and Analysis
Purification:
-
The crude, deprotected chimeric oligonucleotide can be purified by High-Performance Liquid Chromatography (HPLC).
-
Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on their charge. It is effective for resolving full-length products from shorter failure sequences.
-
Reverse-Phase HPLC (RP-HPLC): This method separates oligonucleotides based on their hydrophobicity. It is particularly useful for "trityl-on" purification, where the DMT group on the full-length product makes it significantly more hydrophobic than the failure sequences.
-
Analysis:
-
The purity and identity of the final chimeric oligonucleotide should be confirmed by:
-
Analytical HPLC: To assess the purity of the sample.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the correct molecular weight of the synthesized oligonucleotide.
-
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing Rev dC(Bz)-5'-amidite for 3'-End Modification of DNA Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Rev dC(Bz)-5'-amidite for the 3'-end modification of DNA probes. This modification strategy is a powerful tool for enhancing the stability and functionality of oligonucleotides in a variety of molecular biology and diagnostic applications.
Introduction
Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction. However, the use of reverse phosphoramidites, such as this compound, enables synthesis in the 5' to 3' direction. This "reverse synthesis" approach is particularly valuable for the introduction of modifications at the 3'-terminus of a DNA probe. The most significant advantage of 3'-end modification is the increased resistance to degradation by 3'-exonucleases, which are prevalent in biological systems. This enhanced stability prolongs the functional lifetime of the probe, leading to improved performance in applications like polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and antisense therapies.
Key Applications and Advantages
The primary application of incorporating a this compound at the 3'-end of a DNA probe is to create a "cap" that protects the oligonucleotide from enzymatic degradation. This modification offers several key advantages:
-
Enhanced Nuclease Resistance: Capping the 3'-end with a reverse-oriented nucleotide significantly increases the probe's resistance to 3'-exonucleases.[1][2][3] This is crucial for in vivo applications and for assays involving cell lysates or other biological samples.
-
Improved Probe Stability: By preventing degradation, the overall stability of the probe is enhanced, leading to more reliable and reproducible results.
-
Prevention of Polymerase Extension: The 3'-3' or 3'-5' inverted linkage created by the reverse amidite acts as a blocker for DNA polymerases.[3][4] This is a critical feature in certain PCR-based assays where the probe should not be extended.
-
Versatility in Probe Design: Reverse synthesis allows for the convenient introduction of a wide range of modifications at the 3'-terminus.
Data Presentation
Table 1: Nuclease Resistance of 3'-Modified Oligonucleotides
| Oligonucleotide | Modification | Half-life in Hepatoma Cell Culture (hours) | Fold Increase in Stability |
| Unmodified 20-mer ODN | None | ~1 | 1x |
| 3'-Aminohexyl-linked 20-mer ODN | 3'-Aminohexyl group | ~2-3 | 2-3x |
| 3'-Acridine-linked 20-mer ODN | 3'-Acridine group | ~2-3 | 2-3x |
| 3'-Cholesterol-linked 20-mer ODN | 3'-Cholesterol group | ~2-3 | 2-3x |
| 5'-Aminohexyl-linked 20-mer ODN | 5'-Aminohexyl group | Marginally improved | - |
Data summarized from Gamper et al., Nucleic Acids Research, 1993.[2] This table demonstrates that various 3'-modifications significantly enhance the stability of oligonucleotides in a cell culture environment compared to an unmodified oligonucleotide.
Table 2: Hybridization Kinetics of Modified DNA Probes
| Probe Type | Modification | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) |
| Unmodified Probe | None | 0.5 - 2 x 10⁵ | Higher (faster dissociation) |
| 1x TINA-modified Probe (5'-end) | ortho-Twisted Intercalating Nucleic Acid | Generally higher than unmodified | 6-20 fold lower than unmodified |
| 2x TINA-modified Probe (5' and 3'-ends) | ortho-Twisted Intercalating Nucleic Acid | Generally higher than unmodified | 6-20 fold lower than unmodified |
Data summarized from a study on TINA-modified probes, which demonstrates the impact of terminal modifications on hybridization kinetics. This table illustrates that terminal modifications can favorably alter hybridization kinetics, leading to more stable probe-target duplexes.
Experimental Protocols
Protocol 1: Synthesis of a 3'-End Modified DNA Probe using this compound
This protocol outlines the general steps for synthesizing a DNA probe with a 3'-terminal modification using reverse phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA phosphoramidites (A, G, C, T) for 3' to 5' synthesis
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 5'-terminal nucleoside of the reverse-synthesized segment.
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Anhydrous acetonitrile (B52724)
-
Ammonium (B1175870) hydroxide (B78521) or other appropriate cleavage and deprotection solution
-
HPLC purification system
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer for reverse (5' to 3') synthesis for the final coupling step.
-
Standard Synthesis: Synthesize the main body of the DNA probe in the standard 3' to 5' direction.
-
Final Coupling with this compound: For the final coupling step to add the 3'-cap, deliver the this compound dissolved in anhydrous acetonitrile to the synthesis column. Use a standard coupling time as recommended by the synthesizer manufacturer.
-
Capping, Oxidation, and Deblocking: Proceed with the standard capping, oxidation, and deblocking steps as per the synthesizer's protocol.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove the protecting groups using concentrated ammonium hydroxide at room temperature or other appropriate deprotection conditions compatible with the nucleobases.
-
Purification: Purify the full-length 3'-modified oligonucleotide using reverse-phase HPLC (RP-HPLC) or other suitable chromatographic methods to remove truncated sequences and other impurities.
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis.
Protocol 2: Mutant Enrichment with 3'-Modified Oligonucleotides (MEMO)-PCR
This protocol describes a practical application of 3'-modified probes for the sensitive detection of trace mutant DNA in a background of wild-type DNA. The 3'-modified oligonucleotide acts as a blocker for the amplification of the wild-type allele.[5]
Materials:
-
3'-modified oligonucleotide (MEMO primer), with the modification at the 3'-end of the wild-type specific sequence.
-
Forward and reverse PCR primers flanking the mutation site.
-
DNA template containing a mixture of wild-type and mutant alleles.
-
DNA polymerase and PCR buffer.
-
dNTPs.
-
Thermocycler.
-
Downstream analysis platform (e.g., Sanger sequencing, real-time PCR).
Methodology:
-
PCR Reaction Setup: Prepare a PCR master mix containing the forward and reverse primers, dNTPs, PCR buffer, and DNA polymerase.
-
Primer and Template Addition: To individual PCR tubes, add the master mix, the 3'-modified MEMO primer, and the DNA template. The concentration of the MEMO primer may need to be optimized.
-
PCR Amplification: Perform PCR with the following general cycling conditions:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
30-40 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds).
-
Annealing (e.g., 55-65°C for 30 seconds). The annealing temperature should be optimized for specific primer sets.
-
Extension (e.g., 72°C for 30-60 seconds).
-
-
Final extension (e.g., 72°C for 5 minutes).
-
-
Analysis of PCR Products: Analyze the PCR products using a suitable downstream method. For example, Sanger sequencing of the PCR product will reveal the enriched mutant sequence.
Mandatory Visualization
Caption: Workflow for the synthesis and application of a 3'-end modified DNA probe.
Caption: Logical diagram of Mutant Enrichment with 3'-Modified Oligonucleotides (MEMO)-PCR.
References
- 1. An epimer of threose nucleic acid enhances oligonucleotide exonuclease resistance through end capping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile preparation of nuclease resistant 3' modified oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. Mutant enrichment with 3'-modified oligonucleotides a practical PCR method for detecting trace mutant DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Solid-Phase Synthesis of Reverse Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard automated solid-phase oligonucleotide synthesis proceeds in the 3' to 5' direction. However, the synthesis of oligonucleotides in the reverse (5' to 3') direction is a crucial technique for the introduction of modifications at the 3'-terminus. This approach is particularly valuable in the development of therapeutic oligonucleotides and diagnostic probes. This document provides a detailed overview of the experimental setup, protocols, and expected outcomes for the automated solid-phase synthesis of reverse oligonucleotides using phosphoramidite (B1245037) chemistry.
Principle of Reverse Solid-Phase Synthesis
Reverse oligonucleotide synthesis follows the same fundamental four-step cycle as standard synthesis—detritylation, coupling, capping, and oxidation—but with key differences in the building blocks and the solid support. The synthesis is initiated from a solid support functionalized with a linker that allows for the attachment of the 5'-hydroxyl group of the first nucleoside. The subsequent nucleotides are added as 5'-phosphoramidites, enabling the chain to grow in the 5' to 3' direction.
Experimental Setup
Instrumentation
A standard automated DNA/RNA synthesizer is employed for the synthesis. These instruments are designed to perform the repetitive cycles of reagent delivery, reaction, and washing required for solid-phase synthesis. Synthesizers from various manufacturers are suitable, provided they can be programmed for the specific cycle parameters of reverse synthesis.
Reagents and Consumables
The quality of reagents is critical for achieving high synthesis efficiency.
Table 1: Reagents and Solutions for Automated Reverse Oligonucleotide Synthesis
| Reagent/Solution | Function | Typical Composition |
| 5'-Phosphoramidites | Building blocks for chain elongation | 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites |
| Solid Support | Starting point of synthesis | Controlled Pore Glass (CPG) or Polystyrene (PS) with a linker suitable for 5'-attachment |
| Deblocking (Detritylation) Agent | Removes the 5'-DMT protecting group | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) |
| Activator | Catalyzes the coupling reaction | 0.25-0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile |
| Capping Reagents | Blocks unreacted 5'-hydroxyl groups | Cap A: Acetic Anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole in THF |
| Oxidizing Agent | Converts phosphite (B83602) triester to stable phosphate (B84403) triester | 0.02 M Iodine in THF/Water/Pyridine |
| Cleavage and Deprotection Solution | Releases the oligonucleotide from the solid support and removes protecting groups | Concentrated Ammonium (B1175870) Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA) |
| Anhydrous Acetonitrile | Washing and reagent solvent | <30 ppm H₂O |
Experimental Protocols
Automated Solid-Phase Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer. The following protocol outlines the chemical steps in each cycle. The specific volumes, flow rates, and wait times should be optimized based on the synthesizer manufacturer's recommendations.
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-Dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking agent. The resulting orange-colored trityl cation is washed away.
-
Coupling: The next 5'-phosphoramidite, pre-activated by the activator, is delivered to the synthesis column to react with the free 3'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 3'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion-mutant sequences (n-1 shortmers).
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
-
Transfer the solid support to a screw-cap vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at 55°C for 8-12 hours.
-
Cool the vial to room temperature and transfer the solution containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Purification
Purification is essential to separate the full-length product from truncated sequences and other impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
This is a common method for purifying oligonucleotides.
-
Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water.
-
Purify the oligonucleotide by RP-HPLC. If the final DMT group was left on during synthesis ("DMT-on"), this can aid in separating the full-length product from failure sequences.
-
Collect the fraction corresponding to the full-length product.
-
If DMT-on purification was used, treat the collected fraction with a mild acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
Polyacrylamide Gel Electrophoresis (PAGE):
PAGE purification is recommended for long oligonucleotides or when very high purity is required.
-
Resuspend the dried oligonucleotide in a formamide-containing loading buffer.
-
Run the sample on a denaturing polyacrylamide gel.
-
Visualize the bands by UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice using an appropriate elution buffer.
-
Desalt the purified oligonucleotide.
Data Presentation
The yield and purity of the synthesized reverse oligonucleotides are critical quality attributes.
Table 2: Theoretical Yield of Oligonucleotides Based on Coupling Efficiency
| Oligonucleotide Length (n) | Theoretical Yield at 98% Coupling Efficiency | Theoretical Yield at 99% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |
| 10-mer | 83.4% | 91.4% | 95.6% |
| 20-mer | 69.5% | 83.5% | 91.4% |
| 30-mer | 57.8% | 76.1% | 87.3% |
| 40-mer | 48.0% | 69.3% | 83.4% |
| 50-mer | 39.9% | 63.0% | 79.6% |
Note: The theoretical yield is calculated as (Coupling Efficiency)^(n-1). A stepwise yield of 93% has been reported for a specific reverse oligonucleotide synthesis.
Table 3: Purity of Reverse Oligonucleotides after Different Purification Methods
| Purification Method | Typical Purity of Full-Length Product | Recommended For |
| Desalting | 70-85% | Non-critical applications, short oligos (<35 bases) |
| Reverse-Phase Cartridge | >80% | PCR, sequencing |
| Reverse-Phase HPLC | >85% | Cloning, mutagenesis, qPCR probes |
| PAGE | >95% | Therapeutics, antisense applications, long oligos (>50 bases) |
Visualizations
Experimental Workflow
Caption: Workflow for automated solid-phase synthesis of reverse oligonucleotides.
Synthesis Cycle Signaling Pathway
Caption: Key chemical transformations in the reverse oligonucleotide synthesis cycle.
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing Benzoyl-Protected Cytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of synthetic oligonucleotides containing N4-benzoyl-protected deoxycytidine (dC-Bz). The choice of deprotection strategy is critical for obtaining high-purity oligonucleotides, especially for therapeutic and diagnostic applications. This document outlines two primary methods: a standard protocol using ammonium (B1175870) hydroxide (B78521) and a rapid protocol using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Introduction to Deprotection
Following solid-phase synthesis, oligonucleotides are chemically modified with protecting groups on the exocyclic amines of the nucleobases (except for thymine) and on the phosphate (B84403) backbone (cyanoethyl groups). These groups, along with the oligonucleotide's linkage to the solid support, must be removed to yield a biologically active molecule. The benzoyl group on cytidine (B196190) is a standard protecting group that requires specific conditions for efficient and complete removal.
The selection of a deprotection protocol depends on several factors, including the desired speed of the process, the presence of other sensitive modifications in the oligonucleotide sequence, and the potential for side reactions.
Deprotection Methods: A Comparative Overview
Two primary methods are employed for the deprotection of oligonucleotides containing benzoyl-protected cytidine:
-
Standard Deprotection with Ammonium Hydroxide: This is the most traditional and widely used method. It is highly effective for complete deprotection with minimal side reactions when optimized.
-
Rapid Deprotection with Ammonium Hydroxide/Methylamine (AMA): This method significantly reduces the deprotection time, making it suitable for high-throughput applications. However, it is crucial to be aware of a potential side reaction when using benzoyl-protected cytidine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two deprotection protocols.
| Parameter | Standard (Ammonium Hydroxide) | Rapid (AMA) |
| Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) |
| Temperature | 55 °C | 65 °C |
| Time | 8 - 16 hours | 10 - 15 minutes |
| Purity (Typical) | >95% (with purification) | >95% (with purification) |
| Yield (Typical) | Good to Excellent | Good to Excellent |
| Key Side Reaction | Minimal | Transamination of dC-Bz to N4-methyl-dC (~5%)[1] |
Note: To avoid the transamination side reaction with AMA, it is highly recommended to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC during oligonucleotide synthesis[1][2][3].
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is recommended for achieving the highest purity of the final oligonucleotide with minimal side reactions.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., Controlled Pore Glass - CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap, chemically resistant vials
-
Heating block or oven
-
SpeedVac or lyophilizer
-
Nuclease-free water
Procedure:
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support[4].
-
-
Deprotection:
-
Carefully transfer the ammonium hydroxide supernatant containing the cleaved oligonucleotide to a new vial.
-
Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Seal the vial and place it in a heating block or oven set to 55 °C for 8-16 hours[4].
-
-
Work-up:
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Evaporate the ammonium hydroxide to dryness using a SpeedVac or lyophilizer.
-
Resuspend the oligonucleotide pellet in a suitable volume of nuclease-free water or buffer.
-
-
Purification:
-
The crude oligonucleotide can be purified by various methods such as n-butanol extraction, ethanol (B145695) precipitation, desalting columns, or High-Performance Liquid Chromatography (HPLC) to remove residual protecting groups and truncated sequences[5].
-
Protocol 2: Rapid Deprotection with AMA
This protocol is suitable for high-throughput applications where rapid deprotection is required. Be mindful of the potential for a low level of N4-transamination when using benzoyl-protected cytidine.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Ammonium Hydroxide (28-30%)
-
40% Aqueous Methylamine solution
-
Screw-cap, chemically resistant vials
-
Heating block
-
SpeedVac or lyophilizer
-
Nuclease-free water
Procedure:
-
Reagent Preparation (AMA):
-
In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1, v/v). Prepare this solution fresh before use.
-
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Place the vial in a heating block set to 65 °C for 10-15 minutes[1].
-
-
Work-up:
-
After incubation, immediately cool the vial on ice.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Evaporate the AMA solution to dryness using a SpeedVac or lyophilizer.
-
Resuspend the oligonucleotide pellet in a suitable volume of nuclease-free water or buffer.
-
-
Purification:
-
Purification of the crude oligonucleotide is highly recommended to remove benzamide, N-methylbenzamide (from the side reaction), and other synthesis by-products. Suitable methods include HPLC, desalting, or ethanol precipitation[5].
-
Visualizations
Experimental Workflow
Caption: General workflow for oligonucleotide deprotection and purification.
Deprotection and Side Reaction Mechanism
Caption: Deprotection of dC-Bz and the transamination side reaction with AMA.
References
Application Note: High-Resolution Purification of Synthetic Oligonucleotides Containing Rev dC(Bz)-5'-amidite by Ion-Pair Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and life science research. The process relies on phosphoramidite (B1245037) chemistry, utilizing protecting groups to ensure sequence fidelity. The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of deoxycytidine (dC). Following synthesis, complete removal of this and other protecting groups, along with the separation of the desired full-length oligonucleotide from synthesis by-products like truncated sequences (n-1, n-2), is critical for the success of downstream applications.[1][2][3]
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the purification of synthetic oligonucleotides.[4] Ion-Pair Reversed-Phase (IP-RP) HPLC, in particular, offers excellent resolution for separating oligonucleotides based on hydrophobicity.[4][5] This application note provides a detailed protocol for the purification of oligonucleotides synthesized using Rev dC(Bz)-5'-amidite, employing a "Trityl-on" or "DMT-on" strategy to maximize the separation efficiency of the full-length product.[6]
Experimental Workflow Overview
The overall process, from the completion of solid-phase synthesis to the final, purified oligonucleotide, involves several critical stages. These include cleavage from the solid support, comprehensive deprotection of the nucleobases (including the benzoyl group on dC) and phosphate (B84403) groups, HPLC purification of the DMT-on oligonucleotide, removal of the 5'-DMT group, and a final desalting step to prepare the oligonucleotide for its intended application.
Principle of DMT-On IP-RP HPLC Purification
The "DMT-on" strategy is a highly effective method for purifying full-length oligonucleotides.[6] The 5'-dimethoxytrityl (DMT) group is a bulky, hydrophobic moiety left on the final synthesized product. This group dramatically increases the oligonucleotide's retention time on a reversed-phase column compared to shorter "failure" sequences, which lack the DMT group and are therefore much less hydrophobic.[7] This difference in hydrophobicity allows for a clean separation.
Experimental Protocols
1. Cleavage from Solid Support and Deprotection
This protocol is designed for oligonucleotides synthesized with standard phosphoramidites, including Bz-dC. Note that Bz-protected cytidine (B196190) is not compatible with rapid deprotection reagents like AMA (ammonium hydroxide/methylamine), as this can lead to base modification.[8][9]
-
Reagent: Concentrated ammonium (B1175870) hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial with a secure seal.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial in a heating block or oven at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl (Bz), isobutyryl (iBu), and other base-protecting groups.[10]
-
After incubation, allow the vial to cool completely to room temperature.
-
Carefully transfer the ammonium hydroxide supernatant, which contains the crude oligonucleotide, to a new microcentrifuge tube.
-
Dry the oligonucleotide solution completely using a centrifugal evaporator (e.g., SpeedVac). The resulting pellet is the crude, deprotected, DMT-on oligonucleotide.
-
2. Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
-
Sample Preparation: Re-dissolve the dried crude oligonucleotide pellet in 200-500 µL of HPLC-grade water or Mobile Phase A. Vortex thoroughly and centrifuge to pellet any remaining particulate matter before transferring the supernatant to an HPLC vial.
-
HPLC System and Column: A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 75 mm, 2.5 µm particle size).[5]
-
Detection Wavelength: 260 nm.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in HPLC-grade water.[10][11]
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in 50% acetonitrile (B52724) / 50% water.[10]
-
Note: Using volatile ion-pairing agents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) is also common, especially if interfacing with mass spectrometry.[12]
-
-
HPLC Gradient Conditions: The following is a typical gradient for a 20-mer oligonucleotide. This should be optimized based on the length and sequence of the specific oligonucleotide.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 10 | 1.0 |
| 2.0 | 10 | 1.0 |
| 22.0 | 70 | 1.0 |
| 24.0 | 100 | 1.0 |
| 26.0 | 100 | 1.0 |
| 27.0 | 10 | 1.0 |
| 30.0 | 10 | 1.0 |
-
Procedure:
-
Equilibrate the column with the initial gradient conditions until a stable baseline is achieved.
-
Inject the prepared oligonucleotide sample.
-
Run the gradient elution program.
-
Collect the fractions corresponding to the major, late-eluting peak, which is the DMT-on full-length product.
-
3. Post-Purification: DMT Removal and Desalting
-
DMT Removal (Detritylation):
-
Pool the collected HPLC fractions containing the desired product.
-
Dry the pooled fractions completely in a centrifugal evaporator.
-
To the dried pellet, add 1 mL of 80% aqueous acetic acid.
-
Incubate at room temperature for 30-60 minutes. The solution will turn orange upon successful removal of the DMT group.
-
Immediately after incubation, freeze the sample (e.g., using a dry ice/ethanol bath) and dry it again in a centrifugal evaporator to remove the acetic acid.
-
-
Desalting:
-
Re-dissolve the detritylated oligonucleotide pellet in a small volume of HPLC-grade water.
-
Desalt the oligonucleotide using a size-exclusion chromatography cartridge (e.g., a NAP-10 column) according to the manufacturer's protocol to remove residual salts like TEAA.
-
Dry the final desalted product.
-
Data Presentation: Quantitative Analysis
The success of the purification process is evaluated by comparing the purity of the oligonucleotide before and after HPLC. This is typically done by analytical HPLC or mass spectrometry.
Table 1: Purity Profile of a Synthetic 25-mer Oligonucleotide Before and After IP-RP HPLC Purification
| Sample | Purity (% Full-Length Product) | Major Impurities |
| Crude (Post-Deprotection) | ~75-80% | n-1, n-2 failure sequences, residual protecting groups |
| HPLC Purified | >95% | Minimal residual failure sequences |
Note: Purity levels can vary based on synthesis efficiency. Even with 99% coupling efficiency, a 25-mer synthesis will yield less than 80% of the desired product.[13]
Table 2: Typical IP-RP HPLC Method Parameters for Oligonucleotide Analysis and Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 10 x 250 mm, 10 µm |
| Flow Rate | 0.2 - 0.4 mL/min | 4.0 - 5.0 mL/min |
| Ion-Pair Reagent | 15 mM TEA, 400 mM HFIP | 0.1 M TEAA |
| Mobile Phase A | Ion-Pair Reagent in Water | Ion-Pair Reagent in Water |
| Mobile Phase B | Ion-Pair Reagent in Acetonitrile | Ion-Pair Reagent in 50% ACN |
| Temperature | 60 °C | Ambient or slightly elevated |
| Typical Purity Achieved | (For analysis) | >95% |
Note: Elevated temperatures (e.g., 60°C) can be used to reduce secondary structures and improve peak shape, especially for GC-rich sequences.
Conclusion
The protocol detailed in this application note provides a reliable and high-resolution method for the purification of oligonucleotides synthesized with benzoyl-protected deoxycytidine. The use of a DMT-on strategy coupled with ion-pair reversed-phase HPLC is a powerful combination for isolating the full-length product from failure sequences and other synthesis-related impurities.[6][7] The subsequent detritylation and desalting steps yield a final product of high purity, suitable for demanding applications in research, diagnostics, and therapeutic development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atdbio.com [atdbio.com]
- 7. labcluster.com [labcluster.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. benchchem.com [benchchem.com]
- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Rev dC(Bz)-5'-amidite in Automated DNA Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse dC(Bz)-5'-amidite is a specialized phosphoramidite (B1245037) building block used in automated solid-phase oligonucleotide synthesis to introduce a deoxycytidine residue with a 5' to 3' polarity, the reverse of the standard 3' to 5' synthesis direction. This is particularly useful for synthesizing oligonucleotides with modified termini, such as 3'-3' or 5'-5' linkages, which can confer resistance to exonuclease degradation, an important feature for therapeutic oligonucleotides like antisense and siRNA molecules. The benzoyl (Bz) protecting group on the exocyclic amine of cytidine (B196190) is a standard protecting group in oligonucleotide synthesis, requiring specific deprotection conditions to ensure the integrity of the final product.
This document provides detailed application notes and protocols for the efficient coupling of Rev dC(Bz)-5'-amidite in automated DNA synthesizers. It includes recommended coupling conditions, deprotection procedures, and a summary of expected coupling efficiencies.
Data Presentation
Table 1: Recommended Coupling Conditions and Expected Efficiencies for this compound
| Parameter | Standard Conditions | Optimized Conditions for High Efficiency | Expected Coupling Efficiency |
| Phosphoramidite | This compound | This compound | >98% |
| Concentration | 0.1 M in anhydrous acetonitrile (B52724) | 0.1 M - 0.15 M in anhydrous acetonitrile | |
| Activator | 0.45 M 1H-Tetrazole in acetonitrile | 0.25 M - 0.5 M 4,5-Dicyanoimidazole (DCI) in ACN | |
| Coupling Time | 3 - 5 minutes | 10 - 15 minutes | |
| Synthesizer | Standard automated DNA synthesizer | Standard automated DNA synthesizer |
Note: The expected coupling efficiencies are based on general performance data for sterically hindered and modified phosphoramidites. Actual efficiencies may vary depending on the specific sequence, synthesizer, and reagent quality.
Experimental Protocols
Preparation of Reagents
-
This compound Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the acetonitrile has a water content of less than 30 ppm.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Install the vial on the designated phosphoramidite port on the DNA synthesizer.
-
-
Activator Solution:
-
Prepare a 0.25 M to 0.5 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile. DCI is recommended for sterically hindered phosphoramidites like reverse-synthesis amidites to achieve higher coupling efficiencies.[1]
-
Ensure the activator is fully dissolved before placing it on the synthesizer.
-
Automated DNA Synthesis Cycle for this compound Incorporation
The following is a typical cycle for the incorporation of this compound. This cycle should be programmed into the synthesizer's protocol.
References
Application Notes and Protocols for the Synthesis of Oligonucleotides with Multiple 3'-3' Linkages for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard oligonucleotides are synthesized in a 3' to 5' direction, resulting in a continuous chain of 3'-5' phosphodiester linkages. However, the introduction of 3'-3' linkages, also known as inverted linkages, at specific positions within an oligonucleotide can confer unique and advantageous properties. These modifications are of significant interest in various research and therapeutic applications. The presence of a 3'-3' linkage at the terminus of an oligonucleotide can dramatically increase its resistance to degradation by 3'-exonucleases, which are the primary source of nuclease-mediated degradation in serum.[1] Furthermore, the incorporation of one or more 3'-3' linkages within a sequence allows for the creation of novel structures, such as parallel-stranded duplexes, which are invaluable for structural biology studies.[2][3] This document provides detailed protocols for the synthesis of oligonucleotides containing multiple 3'-3' linkages, methods for their purification and analysis, and an overview of their applications in structural studies and drug development.
Applications
Enhanced Nuclease Resistance
A primary application for incorporating a 3'-3' linkage is to protect oligonucleotides from degradation by exonucleases.[4] In particular, 3'-exonucleases are highly prevalent in biological systems. By capping the 3'-end with a 3'-3' linkage, the oligonucleotide is no longer a substrate for these enzymes, leading to a significant increase in its in vivo half-life. This is a critical attribute for the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Probes for Structural Studies
The ability to synthesize oligonucleotides with internal 3'-3' linkages enables the construction of novel nucleic acid architectures. For instance, a 3'-3' linkage can be used to join two oligonucleotide domains in a parallel orientation, which is not possible with standard 3'-5' synthesis. These parallel-stranded structures are of great interest for understanding DNA recognition and for the development of DNA-based nanomaterials.[2][3] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to elucidate the three-dimensional structures of these unique molecules.[2][3]
Drug Development
In the field of drug development, oligonucleotides with 3'-3' linkages are being explored as therapeutic agents. Their enhanced stability makes them more effective as ASOs for gene silencing applications.[5] For example, an ASO with a 3'-3' cap can be designed to target the mRNA of a disease-associated protein, leading to its degradation and a reduction in its expression. The PI3K/Akt signaling pathway, which is often dysregulated in cancer, is a prime target for such therapeutic interventions.[5][6]
Data Presentation
The introduction of non-standard linkages can influence the efficiency of the solid-phase synthesis. The following tables provide representative data on the theoretical yield and estimated purity of oligonucleotides with and without 3'-3' linkages.
Table 1: Theoretical Yield of a 20-mer Oligonucleotide Based on Coupling Efficiency
| Coupling Efficiency per Cycle | Standard 20-mer (19 couplings) | 20-mer with one 3'-3' linkage (19 couplings) | 20-mer with two 3'-3' linkages (19 couplings) |
| 99.5% | 90.9% | ~90.4% | ~89.9% |
| 99.0% | 82.6% | ~81.8% | ~81.0% |
| 98.5% | 75.5% | ~74.4% | ~73.3% |
| 98.0% | 68.1% | ~66.8% | ~65.5% |
Note: The yields for oligonucleotides with 3'-3' linkages are estimated assuming a slightly lower coupling efficiency for the 5'-phosphoramidite addition compared to standard 3'-phosphoramidites.
Table 2: Estimated Final Purity after Purification
| Oligonucleotide Type | Purification Method | Estimated Purity |
| Standard 20-mer | RP-HPLC | >95% |
| 20-mer with one 3'-3' linkage | RP-HPLC | >90% |
| 20-mer with two 3'-3' linkages | RP-HPLC | >85% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Oligonucleotide with Two Internal 3'-3' Linkages
This protocol describes the synthesis of a hypothetical 20-mer DNA oligonucleotide with the sequence 5'-N₅-(3'-3')-N₁₀-(3'-3')-N₅-3', where N represents any standard DNA base. The synthesis is performed on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 3'-terminal nucleoside.
-
Standard DNA 3'-phosphoramidites (A, C, G, T) with 5'-DMT protection.
-
Reverse DNA 5'-phosphoramidites (A, C, G, T) with 3'-DMT protection.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT).
-
Oxidizing solution (Iodine/water/pyridine).
-
Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole).
-
Deblocking solution (Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Ammonium (B1175870) hydroxide (B78521) solution for cleavage and deprotection.
Procedure:
Part 1: Synthesis of the first 3'-5' linked segment (N₅)
-
The synthesis begins with the CPG support pre-loaded with the 3'-most nucleoside of the final N₅ segment.
-
The standard 3' to 5' synthesis cycle is performed for the first 5 bases: a. Deblocking: Removal of the 5'-DMT protecting group with the deblocking solution. b. Coupling: Addition of the next standard 3'-phosphoramidite in the presence of the activator. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups. d. Oxidation: Conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
These four steps are repeated for each of the first five nucleotides.
Part 2: Introduction of the first 3'-3' linkage
-
After the fifth nucleotide is coupled, the 5'-DMT group is removed.
-
The next monomer to be added is a reverse 5'-phosphoramidite corresponding to the first base of the N₁₀ segment. This phosphoramidite has a 3'-DMT protecting group.
-
The coupling reaction is performed to create the 3'-3' phosphodiester linkage.
-
The capping and oxidation steps are performed as in the standard cycle.
Part 3: Synthesis of the second 3'-5' linked segment (N₁₀) in the 5' to 3' direction
-
Following the formation of the 3'-3' linkage, the protecting group on the newly added monomer is now a 3'-DMT group.
-
The deblocking step is performed to remove the 3'-DMT group, exposing a 3'-hydroxyl group.
-
The subsequent 9 nucleotides of the N₁₀ segment are added using reverse 5'-phosphoramidites in a 5' to 3' synthesis direction. Each cycle consists of deblocking the 3'-DMT group, coupling the next 5'-phosphoramidite, capping, and oxidation.
Part 4: Introduction of the second 3'-3' linkage
-
After the 10th nucleotide of the central segment is added, the 3'-DMT group is removed.
-
The next monomer to be added is a standard 3'-phosphoramidite corresponding to the first base of the second N₅ segment. This phosphoramidite has a 5'-DMT protecting group.
-
The coupling reaction creates the second 3'-3' linkage.
-
Capping and oxidation are performed.
Part 5: Synthesis of the final 3'-5' linked segment (N₅)
-
Following the second 3'-3' linkage, the synthesis direction reverts to the standard 3' to 5'.
-
The subsequent 4 nucleotides are added using standard 3'-phosphoramidites .
Part 6: Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide.
-
The solution is heated to remove the protecting groups from the nucleobases and the phosphate backbone.
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude, deprotected oligonucleotide solution.
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5.
-
Mobile Phase B: 0.1 M TEAA, pH 7.5, in 50% acetonitrile.
-
Desalting columns (e.g., NAP-10).
Procedure:
-
The crude oligonucleotide solution is filtered to remove any particulate matter.
-
The sample is injected onto the C18 column equilibrated with a low percentage of Mobile Phase B.
-
A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide. The gradient is typically from 5% to 50% B over 30 minutes.
-
The elution is monitored by UV absorbance at 260 nm.
-
The major peak corresponding to the full-length product is collected.
-
The collected fraction is lyophilized to remove the mobile phase.
-
The purified oligonucleotide is desalted using a desalting column to remove residual TEAA.
Protocol 3: Nuclease Resistance Assay
Materials:
-
Purified oligonucleotide with 3'-3' linkage(s) and a standard oligonucleotide of the same sequence.
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase).
-
Reaction buffer.
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC system.
Procedure:
-
The 3'-3' modified and standard oligonucleotides are incubated with the 3'-exonuclease in the reaction buffer at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction in the aliquots is quenched (e.g., by heating or adding a chelating agent).
-
The samples are analyzed by PAGE or HPLC to visualize the degradation of the oligonucleotides over time.
-
The stability of the 3'-3' modified oligonucleotide is compared to the standard oligonucleotide.
Mandatory Visualization
Caption: Workflow for synthesizing an oligo with two 3'-3' linkages.
Caption: Inhibition of the PI3K/Akt pathway by a 3'-3' capped ASO.
References
- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 2. NMR structure of a parallel-stranded DNA duplex at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR structure of a parallel-stranded DNA duplex at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Rev dC(Bz)-5'-amidite in the Synthesis of Diagnostic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and reliable detection of specific nucleic acid sequences is fundamental to molecular diagnostics and various life science research applications. Oligonucleotide probes, short sequences of synthetic DNA or RNA, are essential tools for identifying and quantifying target sequences. The functionalization of these probes with labels such as fluorophores is critical for their detection. The strategic placement of these labels can significantly impact probe performance.
Standard automated oligonucleotide synthesis proceeds in a 3' to 5' direction. Consequently, the 5'-end is readily available for the addition of modifications, including fluorescent dyes. However, certain diagnostic applications benefit from or even necessitate the placement of a label at the 3'-end. This can be advantageous for probes used in assays where the 3'-end must be blocked to prevent extension by DNA polymerases, or to orient the label optimally for signal generation.
The synthesis of oligonucleotides in the reverse, 5' to 3' direction, provides a direct and efficient route for introducing modifications at the 3'-terminus. Rev dC(Bz)-5'-amidite , a reverse phosphoramidite (B1245037) of deoxycytidine with a benzoyl (Bz) protecting group, is a key reagent in this process. This application note provides detailed protocols and data on the use of this compound for the synthesis of 3'-labeled diagnostic probes.
Key Advantages of 3'-End Labeling with this compound
-
Enzymatic Resistance: Modification at the 3'-terminus can confer resistance to degradation by 3'-exonucleases, increasing the in-vivo and in-vitro stability of the probe.
-
Blocked 3'-End: In assays like PCR, a 3'-label can prevent the probe from acting as a primer for DNA polymerase, reducing non-specific amplification.
-
Versatile Labeling: Enables the incorporation of a wide range of functional molecules, including fluorophores, quenchers, and biotin, directly at the 3'-end during solid-phase synthesis.
-
Streamlined Synthesis: Offers a straightforward method for 3'-modification compared to post-synthetic enzymatic or chemical conjugation methods.
Data Presentation
Table 1: Synthesis Performance of Reverse Oligonucleotide Synthesis
| Parameter | Value | Notes |
| Stepwise Coupling Yield | ≥ 93% [1] | This is a general reported yield for reverse (5'→3') oligonucleotide synthesis and provides a baseline expectation. Actual yields may vary based on sequence and synthesizer. |
| Final Modification Coupling Yield | ~60% [1] | Reported for the coupling of a tyrosine phosphoramidite in a reverse synthesis workflow. Yields for other modifications may differ. |
Table 2: Deprotection Conditions for Benzoyl (Bz) Protected Oligonucleotides
| Reagent | Temperature | Duration | Efficacy |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | ~24 hours | Standard, effective method for removing benzoyl protecting groups. |
| Concentrated Ammonium Hydroxide | 55°C - 60°C | 6 - 12 hours[1] | Elevated temperature significantly reduces deprotection time. |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5 minutes | Very rapid deprotection. Caution: May cause transamination side reactions with benzoyl-protected cytidine (B196190) (dC(Bz)). More compatible with acetyl-protected cytidine (dC(Ac)). |
Experimental Protocols
Protocol 1: Automated 5' to 3' Synthesis of a 3'-Labeled Oligonucleotide Probe
This protocol outlines the general steps for synthesizing an oligonucleotide in the 5' to 3' direction using reverse phosphoramidites, including this compound, and incorporating a 3'-terminal label.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 5'-terminal nucleoside.
-
This compound and other required reverse nucleoside phosphoramidites (e.g., Rev dA(Bz)-5'-amidite, Rev dG(iBu)-5'-amidite, Rev T-5'-amidite) dissolved in anhydrous acetonitrile (B52724) to 0.1 M.
-
Phosphoramidite for the desired 3'-label (e.g., a fluorescent dye phosphoramidite).
-
Standard DNA synthesis reagents: Activator (e.g., DCI or ETT), Capping solutions (A and B), Oxidizer, and Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence and specify the use of reverse phosphoramidites.
-
Initiation: The synthesis begins with the 5'-nucleoside pre-attached to the CPG support.
-
Synthesis Cycle (Repeated for each base):
-
Deblocking: The 3'-DMT (Dimethoxytrityl) protecting group of the support-bound nucleoside is removed by the deblocking solution, yielding a free 3'-hydroxyl group.
-
Coupling: The next reverse phosphoramidite in the sequence (e.g., this compound) is activated by the activator and couples to the free 3'-hydroxyl group of the growing chain. A coupling time of 3-5 minutes is generally recommended for modified amidites.
-
Capping: Any unreacted 3'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Final Labeling: In the final coupling cycle, the phosphoramidite corresponding to the desired 3'-label is added to the deprotected 3'-end of the oligonucleotide.
-
Cleavage and Deprotection:
-
After synthesis, the CPG support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the synthesized oligonucleotide from the support and removes the benzoyl (Bz) and other base-protecting groups.
-
The supernatant containing the crude oligonucleotide is collected.
-
-
Purification: The crude oligonucleotide probe is purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.
Protocol 2: Quality Control of the Synthesized Probe
Procedure:
-
Quantification: The concentration of the purified probe is determined by measuring its absorbance at 260 nm (A260) using a spectrophotometer.
-
Purity Analysis: The purity of the probe is assessed by analytical HPLC or capillary electrophoresis.
-
Identity Confirmation: The molecular weight of the final product is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct sequence and the successful incorporation of the 3'-label.
Visualizations
Signaling Pathways and Workflows
Caption: Automated 5' to 3' synthesis workflow for a 3'-labeled diagnostic probe.
Caption: General workflow for a diagnostic assay using a 3'-labeled fluorescent probe.
Conclusion
This compound is an essential building block for the synthesis of diagnostic probes requiring 3'-end modifications. The 5' to 3' synthesis strategy offers a robust and direct method for incorporating a variety of functional labels. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the development of high-quality, 3'-labeled oligonucleotide probes for a wide range of diagnostic and research applications. Careful consideration of synthesis parameters and deprotection conditions is crucial for achieving high-purity probes with optimal performance characteristics.
References
Application Notes and Protocols for the Incorporation of Rev dC(Bz)-5'-amidite in DNA-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA-protein interactions is fundamental to understanding cellular processes such as transcription, replication, and DNA repair. Oligonucleotides that are chemically modified to resist nuclease degradation are invaluable tools in these studies. The incorporation of a reverse deoxycytidine phosphoramidite (B1245037), specifically Rev dC(Bz)-5'-amidite, at the 3'-terminus of a synthetic oligonucleotide creates a 3'-3' phosphodiester linkage. This modification renders the oligonucleotide resistant to degradation by 3'-exonucleases, the primary source of nuclease activity in serum.[1][2] This increased stability is crucial for the reliability and reproducibility of in vitro assays such as Electrophoretic Mobility Shift Assays (EMSA) and DNA pull-down assays.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of oligonucleotides containing a 3'-terminal this compound and their subsequent use in DNA-protein interaction studies.
Key Advantages of Incorporating this compound
-
Enhanced Nuclease Resistance: The 3'-3' linkage effectively blocks the action of 3'-exonucleases, significantly increasing the half-life of the oligonucleotide in biological samples.[3][4]
-
Improved Assay Reliability: By preventing degradation of the DNA probe, the modification ensures that the observed interactions are between the protein of interest and the full-length oligonucleotide.
-
Compatibility with Standard Protocols: Oligonucleotides synthesized with this compound are compatible with standard protocols for DNA-protein interaction studies.
Data Presentation
Nuclease Resistance of 3'-End Modified Oligonucleotides
The incorporation of a 3'-inverted deoxythymidine (dT), which also creates a 3'-3' linkage, has been shown to significantly enhance the stability of oligonucleotides in serum. The following table summarizes the half-life of a DNA oligonucleotide with and without this modification.
| Oligonucleotide | Modification | Half-life in Human Serum (approximate) | Half-life in Mouse Serum (approximate) |
| DNA Control | None | 4.9 - 6 hours | 1.6 - 1.7 hours |
| DNA Test | 3'-Inverted dT | 8.2 - 16 hours | 1.8 hours |
Data adapted from a study on the effect of chemical modifications on aptamer stability in serum.[3]
DNA-Protein Binding Affinity
The effect of a 3'-3' linkage on the binding affinity of a DNA probe to a protein is sequence and protein-dependent. In many cases, a terminal modification is not expected to significantly alter the binding affinity if the core recognition sequence remains unchanged. The following table presents hypothetical data to illustrate how binding affinity, represented by the dissociation constant (Kd), could be compared.
| DNA Probe | Modification | Dissociation Constant (Kd) (nM) |
| Unmodified Probe | None | 1.5 |
| 3'-End Modified Probe | 3'-3' Linkage | 1.8 |
This table presents hypothetical data for illustrative purposes. The actual impact on Kd should be determined experimentally for each specific DNA-protein interaction.
Experimental Protocols
Protocol 1: Synthesis, Deprotection, and Purification of Oligonucleotides with this compound
This protocol outlines the steps for the automated solid-phase synthesis of a DNA oligonucleotide with a 3'-terminal modification using this compound.
Materials:
-
DNA synthesizer
-
This compound
-
Standard DNA phosphoramidites (dA(Bz), dG(iBu), dT)
-
Controlled Pore Glass (CPG) solid support
-
Synthesis reagents (activator, capping solution, oxidation solution, deblocking solution)
-
Anhydrous acetonitrile (B52724)
-
Reversed-phase HPLC system and column
-
Lyophilizer
Procedure:
-
DNA Synthesizer Setup:
-
Prepare the DNA synthesizer according to the manufacturer's instructions.
-
Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration.
-
Install the phosphoramidite vials, CPG column, and reagent reservoirs on the synthesizer.
-
-
Automated Oligonucleotide Synthesis:
-
Program the desired DNA sequence into the synthesizer, with the standard synthesis proceeding in the 3' to 5' direction.
-
For the final coupling step at the 3'-end, program the synthesizer to use the this compound. This will create the 3'-3' linkage.
-
-
Cleavage and Deprotection:
-
Following synthesis, transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the benzoyl (Bz) and other base protecting groups.
-
-
Purification:
-
Purify the crude oligonucleotide by reversed-phase HPLC.
-
Collect the fractions containing the full-length, modified oligonucleotide.
-
Desalt the purified oligonucleotide.
-
-
Quantification and Storage:
-
Quantify the oligonucleotide by measuring its absorbance at 260 nm (A260).
-
Lyophilize the purified oligonucleotide.
-
Store the lyophilized oligonucleotide at -20°C.
-
References
Application Notes and Protocols for the Synthesis of Hairpin Loops with Parallel Strands Using Reverse Amidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of hairpin oligonucleotides featuring parallel-stranded stem regions. This is achieved through the strategic incorporation of reverse phosphoramidites (5'-amidites) in solid-phase DNA synthesis, enabling chain elongation in the 5' to 3' direction. This methodology is critical for the construction of specialized nucleic acid structures for various research and therapeutic applications, including the study of DNA triplexes, antisense technology, and the development of novel aptamers and decoys.
Introduction
Standard automated oligonucleotide synthesis proceeds in a 3' to 5' direction. However, the synthesis of hairpin loops with parallel strands necessitates a switch in synthesis directionality to create a 5'-5' linkage, which allows one strand to run parallel to the other. This is accomplished by employing reverse phosphoramidites, which have the phosphoramidite (B1245037) group on the 5'-hydroxyl and a dimethoxytrityl (DMT) protecting group on the 3'-hydroxyl. This application note details the synthesis, purification, and characterization of such structures.
Key Applications
-
Structural Biology: Studying the conformation and stability of parallel-stranded DNA and RNA structures.[1]
-
Antisense Technology: Designing nuclease-resistant oligonucleotides with modified backbones.
-
Drug Development: Creating novel aptamers and decoys with unique three-dimensional shapes for targeted therapies.
-
Nanotechnology: Constructing complex DNA-based nanostructures.
Experimental Overview
The synthesis of a parallel-stranded hairpin loop can be conceptually divided into three phases:
-
Synthesis of the first strand (3' to 5' direction): Using standard 3'-phosphoramidites.
-
Formation of the loop and directional switch: Incorporating a linker or nucleotide that facilitates the 5'-5' linkage.
-
Synthesis of the second, parallel strand (5' to 3' direction): Using reverse 5'-phosphoramidites.
The entire process is performed on a solid support, typically controlled pore glass (CPG), using an automated DNA synthesizer.
Data Presentation
Table 1: Representative Quantitative Data for Parallel-Stranded Hairpin Synthesis
| Parameter | Value | Notes |
| Synthesis Scale | 1 µmol | Standard scale for research applications. |
| Stepwise Coupling Efficiency (3'→5') | >99% | Monitored by trityl cation release. |
| Stepwise Coupling Efficiency (5'→3') | ~98% | Reverse amidites may exhibit slightly lower coupling efficiency.[2] |
| Overall Crude Yield (OD260) | 30-50 OD | Varies depending on sequence length and complexity. |
| Purity by RP-HPLC (Crude) | 60-75% | The main peak corresponds to the full-length product. |
| Purity by RP-HPLC (Purified) | >95% | After purification by reverse-phase high-performance liquid chromatography. |
| Melting Temperature (Tm) | Sequence-dependent | Characterized by UV thermal denaturation studies. Parallel-stranded hairpins often have a lower Tm than their antiparallel counterparts. |
| Mass Spectrometry (ESI-MS) | Confirmed (Expected Mass) | Verifies the molecular weight of the final product. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Parallel-Stranded DNA Hairpin
This protocol outlines the synthesis of a model parallel-stranded hairpin oligonucleotide.
Materials:
-
DNA synthesizer (e.g., Applied Biosystems 394)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard 3'-O-phosphoramidites (dA, dC, dG, T)
-
Reverse 5'-O-phosphoramidites (5'-DMT-3'-CE-Phosphoramidites of dA, dC, dG, T)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
Ammonium (B1175870) Hydroxide (B78521) (concentrated)
-
Reverse-Phase HPLC purification cartridges or columns
Procedure:
-
Synthesizer Setup:
-
Install the CPG column containing the initial nucleoside for the 3' end of the first strand.
-
Place the standard 3'-phosphoramidites and reverse 5'-phosphoramidites on the synthesizer ports.
-
Ensure all other reagents are fresh and correctly positioned.
-
-
Synthesis of the First Strand (3' to 5' direction):
-
Program the synthesizer to synthesize the first strand of the hairpin using the standard 3'-phosphoramidites.
-
The synthesis cycle for each nucleotide addition consists of:
-
Deblocking: Removal of the 5'-DMT group with trichloroacetic acid.
-
Coupling: Addition of the next phosphoramidite, activated by tetrazole.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
-
Formation of the 5'-5' Linkage and Loop:
-
After the final nucleotide of the first strand is coupled, the 5'-DMT group is removed.
-
The loop is then formed by coupling a linker phosphoramidite or the first reverse phosphoramidite of the parallel strand. This creates the crucial 5'-5' linkage.
-
-
Synthesis of the Second Strand (5' to 3' direction):
-
Following the loop formation, the synthesizer is programmed to use the reverse 5'-phosphoramidites for the synthesis of the parallel strand.
-
The synthesis cycle is chemically similar, but the direction of chain growth is now 5' to 3'.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.
-
The mixture is heated at 55°C for 8-12 hours.
-
-
Purification:
-
The crude oligonucleotide solution is filtered to remove the CPG support.
-
The sample is then purified by reverse-phase HPLC to isolate the full-length product from shorter, failed sequences.
-
-
Analysis:
-
The purity of the final product is assessed by analytical RP-HPLC.
-
The identity of the oligonucleotide is confirmed by mass spectrometry (e.g., ESI-MS).
-
The formation of the hairpin structure can be confirmed by techniques such as UV melting temperature analysis and circular dichroism (CD) spectroscopy.[1]
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a hairpin loop with parallel strands using reverse amidites.
Caption: Workflow for parallel-stranded hairpin synthesis.
This diagram outlines the major stages of synthesizing a hairpin loop with parallel strands, starting from the solid support, proceeding through the two synthesis directions, and concluding with purification and analysis. The key step of directional switching via the 5'-5' linkage formation is highlighted.
References
Application Notes and Protocols: Rev dC(Bz)-5'-amidite in the Construction of DNA Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA nanotechnology harnesses the predictable Watson-Crick base pairing of nucleic acids to construct intricate two- and three-dimensional nanostructures. The ability to chemically synthesize oligonucleotides with high precision is fundamental to this field. Standard automated DNA synthesis proceeds in the 3' to 5' direction using 3'-phosphoramidites. However, the use of "reverse" phosphoramidites, such as Rev dC(Bz)-5'-amidite, enables DNA synthesis in the 5' to 3' direction. This capability opens up new avenues for the design and construction of novel DNA nanostructures with unique topologies and functionalities.
This compound is a 5'-CE phosphoramidite (B1245037) of deoxycytidine, where the exocyclic amine is protected by a benzoyl (Bz) group. The "Rev" designation signifies its use in reverse (5' to 3') oligonucleotide synthesis. This specialized building block allows for the creation of oligonucleotides with a free 3'-hydroxyl group while the 5'-end is attached to the solid support, or for the introduction of modifications at the 5'-terminus during synthesis. Such modifications are crucial for creating non-natural linkages, such as 3'-3' and 5'-5' connections, which can be used to introduce topological constraints, enhance stability, and create novel functionalities within DNA nanostructures.
This document provides detailed application notes and protocols for the use of this compound and other reverse phosphoramidites in the construction and functionalization of DNA nanostructures.
Key Applications
The primary application of this compound in the context of DNA nanostructures is the synthesis of oligonucleotides that can form unconventional linkages, departing from the natural 3'-5' phosphodiester bonds. These find utility in:
-
Creation of Novel Topologies: Introducing 3'-3' and 5'-5' linkages allows for the construction of circular DNA strands and complex wireframe architectures with defined structural constraints.
-
Enhanced Nuclease Resistance: Modifying the terminal linkages of DNA strands can protect them from degradation by exonucleases, which is critical for in vivo applications of DNA nanostructures in drug delivery and therapeutics.
-
Site-Specific Functionalization: Reverse synthesis provides a facile route to introduce modifications at the 3'-terminus of an oligonucleotide, expanding the toolkit for attaching functional moieties.
-
Catalytic DNA Nanostructures: DNA nanostructures can be designed to act as scaffolds that bring reactive groups into close proximity, catalyzing chemical reactions. The precise positioning of oligonucleotide termini, including 5'-ends, is critical for such applications.
Experimental Protocols
Protocol 1: Synthesis of Oligonucleotides using this compound
This protocol outlines the general steps for incorporating a reverse phosphoramidite into a custom DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
This compound
-
Standard 3'-phosphoramidites (dA, dG, dT)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solutions (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Ammonium (B1175870) hydroxide (B78521) or other cleavage and deprotection solution
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. For the position where the reverse dC is to be incorporated, assign the vial containing this compound.
-
Synthesis Initiation: The synthesis will proceed in the 5' to 3' direction. The first nucleoside is attached to the solid support via its 3'-hydroxyl group.
-
Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed by the deblocking solution.
-
Coupling: The this compound is activated by the activator and couples to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired sequence is synthesized. For subsequent standard bases, 3'-phosphoramidites are used.
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups (including the benzoyl group on cytosine) are removed by incubation in ammonium hydroxide at elevated temperature.
-
Purification: The synthesized oligonucleotide is purified using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Workflow for Oligonucleotide Synthesis using Reverse Phosphoramidite:
Caption: Workflow for synthesizing a 5'-modified oligonucleotide.
Protocol 2: Assembly of a Double Crossover (DX) Tile for 5' to 5' Ligation
This protocol is adapted from a study demonstrating the use of a DNA nanostructure to catalyze the chemical ligation of two oligonucleotides at their 5'-termini.[1] This serves as a specific example of how oligonucleotides synthesized with 5'-modifications can be incorporated into functional DNA nanostructures.
Materials:
-
Purified DNA oligonucleotides for the DX tile assembly (including the two strands to be ligated with 5'-phosphate groups).
-
Annealing buffer: 200 mM imidazole-HCl (pH 6.5), 75 mM MgCl2.
-
Ligation agent: N-Cyanoimidazole.
-
Nuclease-free water.
-
Thermal cycler.
-
Agarose gel electrophoresis system.
-
Atomic Force Microscope (AFM).
Procedure:
-
DX Tile Design: Design a double crossover (DX) DNA tile that serves as a scaffold. Two of the constituent oligonucleotides (XA5p and XB5p) are designed to have their 5'-ends positioned in close proximity when the tile is assembled. These strands are synthesized with a 5'-phosphate group.
-
DX Tile Assembly:
-
Mix the stoichiometric amounts of all DNA oligonucleotides for the DX tile in the annealing buffer to a final concentration of 20 µM.
-
Anneal the mixture by heating to 95 °C for 2 minutes, followed by slow cooling to 22 °C over 8 hours in a thermal cycler.
-
-
Chemical Ligation:
-
To the assembled DX tile solution, add N-Cyanoimidazole to a final concentration of 100 mM.
-
Incubate the reaction mixture at 22 °C for 24 hours.
-
-
Analysis of Ligation Product:
-
Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (dPAGE). The ligated product will migrate slower than the individual unligated strands.
-
Quantify the ligation yield by densitometry of the gel bands.
-
-
Structural Verification (Optional):
-
To visualize the assembled and ligated structure, it can be prepared for Atomic Force Microscopy (AFM) imaging. This involves creating a larger, observable structure, such as an "impossible wheel," from the ligated product.[1]
-
Workflow for DX Tile-Assisted 5' to 5' Ligation:
Caption: Workflow for DX tile assembly and subsequent 5' to 5' ligation.
Data Presentation
The following table summarizes the quantitative data from the DX tile-assisted 5' to 5' ligation experiment.[1]
| Reaction Condition | Ligation Yield (%) |
| Uncatalyzed (No DX tile) | 12 ± 2 |
| DX-tile-catalyzed | 69 ± 4 |
This data clearly demonstrates the significant enhancement of the 5' to 5' ligation reaction when facilitated by the DNA nanostructure scaffold.
Broader Applications in DNA Nanostructure Construction
While detailed protocols for incorporating 5'-to-3' synthesized strands into larger DNA origami or DNA brick structures are not yet widely established in the literature, the principles of DNA self-assembly remain the same. Oligonucleotides synthesized using this compound can be designed as staple strands for DNA origami or as individual bricks. The key consideration is the final polarity of the strand and its complementary binding to the scaffold or other bricks.
Logical Workflow for Incorporating Reverse-Synthesized Staples in DNA Origami:
Caption: Logical workflow for DNA origami assembly with reverse-synthesized staples.
Conclusion
The use of this compound and other reverse phosphoramidites provides a powerful tool for expanding the design space of DNA nanostructures. The ability to synthesize oligonucleotides in the 5' to 3' direction facilitates the creation of non-natural linkages and the site-specific placement of modifications at the 5'- and 3'-termini. As demonstrated by the DX tile-assisted ligation protocol, these capabilities can be harnessed to construct functional DNA nanodevices. While the broader application in the self-assembly of large, complex nanostructures is an emerging area, the fundamental principles of DNA nanotechnology suggest that oligonucleotides synthesized via this reverse chemistry can be seamlessly integrated as building blocks, paving the way for the next generation of dynamic and functional DNA-based materials. Further research is warranted to quantitatively assess the impact of such modifications on the assembly yield, structural stability, and overall performance of these advanced nanostructures.
References
Application Notes and Protocols for Manual Synthesis of Short Oligonucleotides with Rev dC(Bz)-5'-Amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutic development. While automated synthesis is prevalent, manual synthesis remains a valuable technique for small-scale, custom oligonucleotide production, and for educational purposes. This document provides a detailed protocol for the manual synthesis of short oligonucleotides using the phosphoramidite (B1245037) method, with a specific focus on the incorporation of Reverse N-benzoyl-2'-deoxycytidine-5'-CE-phosphoramidite (Rev dC(Bz)-5'-amidite). This reverse phosphoramidite allows for the synthesis of oligonucleotides in the 5' to 3' direction, which can be advantageous for specific applications such as the preparation of 3'-modified oligonucleotides.[1][2][3]
The protocol outlines the four main steps of the synthesis cycle—detritylation, coupling, capping, and oxidation—followed by cleavage from the solid support, deprotection of the nucleobases, and purification of the final product by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
Solid Support and Phosphoramidites
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside (for 3' to 5' synthesis) or a universal support for reverse synthesis.
-
This compound (and other reverse phosphoramidites for A, G, and T as required for the sequence).
-
Standard phosphoramidites (for 3' to 5' synthesis).
Synthesis Reagents
-
Deblocking Solution (Detritylation): 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.45 M Tetrazole in anhydrous Acetonitrile (B52724).
-
Capping Solution A: Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).
-
Washing Solution: Anhydrous Acetonitrile.
Cleavage and Deprotection Reagents
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%).
Purification Reagents
-
HPLC Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
HPLC Buffer B: 0.1 M TEAA in 50% Acetonitrile.
Experimental Protocols
I. Manual Oligonucleotide Synthesis Cycle (Syringe Method)
This protocol is adapted for a syringe-based manual synthesis method.[4] The synthesis is performed in a syringe fitted with a frit to retain the solid support.
1. Preparation of the Synthesis Syringe:
-
Load the appropriate amount of CPG solid support (e.g., for a 1 µmol scale synthesis) into a syringe equipped with a frit.
-
Condition the support by washing with anhydrous acetonitrile.
2. Synthesis Cycle:
The following steps are repeated for each nucleotide addition.
| Step | Reagent/Solution | Volume (for 1 µmol scale) | Reaction Time |
| Wash | Anhydrous Acetonitrile | 2 mL | 30 seconds |
| Deblocking | 3% TCA in DCM | 2 mL | 2-3 minutes |
| Wash | Anhydrous Acetonitrile | 3 x 2 mL | 30 seconds each |
| Coupling | Phosphoramidite + Activator | 200 µL (0.1 M amidite) + 200 µL (0.45 M activator) | 5-15 minutes |
| Wash | Anhydrous Acetonitrile | 2 mL | 30 seconds |
| Capping | Capping A + Capping B (1:1) | 400 µL | 2 minutes |
| Wash | Anhydrous Acetonitrile | 2 mL | 30 seconds |
| Oxidation | 0.02 M Iodine Solution | 1 mL | 2 minutes |
| Wash | Anhydrous Acetonitrile | 3 x 2 mL | 30 seconds each |
Detailed Steps for One Coupling Cycle:
-
Detritylation:
-
Draw the Deblocking Solution into the syringe and gently agitate for 2-3 minutes to remove the 5'-DMT protecting group. The appearance of an orange color indicates the release of the trityl cation.
-
Expel the solution and wash the support thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
In a separate, dry vial, mix the this compound solution and the Activator Solution.
-
Immediately draw this mixture into the synthesis syringe.
-
Gently agitate the syringe for the recommended coupling time. For modified or reverse amidites, a longer coupling time of up to 15 minutes may be necessary to achieve high efficiency.[5]
-
-
Capping:
-
Expel the coupling solution and wash with acetonitrile.
-
Draw the premixed Capping Solution (A and B) into the syringe and agitate for 2 minutes to block any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
Expel the capping solution and wash with acetonitrile.
-
Draw the Oxidizing Solution into the syringe and agitate for 2 minutes to convert the unstable phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
-
Wash:
-
Expel the oxidizing solution and wash the support thoroughly with anhydrous acetonitrile to prepare for the next cycle.
-
II. Cleavage and Deprotection
-
After the final synthesis cycle, wash the support extensively with acetonitrile and dry the support with a stream of argon or nitrogen.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the benzoyl protecting groups from the cytosine bases.[6]
-
Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
III. Purification by Reverse-Phase HPLC
-
Sample Preparation:
-
Resuspend the dried oligonucleotide pellet in 200 µL of HPLC Buffer A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 50-60 °C (to minimize secondary structures) |
-
Fraction Collection:
-
Collect the major peak corresponding to the full-length oligonucleotide product.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
-
Desalting:
-
Evaporate the acetonitrile from the collected fraction.
-
Desalt the oligonucleotide using a desalting column or by ethanol (B145695) precipitation to remove the TEAA salts.
-
Resuspend the purified oligonucleotide in nuclease-free water or a suitable buffer.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for manual oligonucleotide synthesis.
Table 1: Synthesis Cycle Parameters
| Parameter | Typical Value/Range | Notes |
| Synthesis Scale | 0.2 - 1.0 µmol | Amenable to manual synthesis. |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | A higher concentration can improve coupling efficiency.[5] |
| Activator Concentration | 0.45 M Tetrazole in anhydrous acetonitrile | --- |
| Coupling Time (Standard Amidites) | 2-5 minutes | --- |
| Coupling Time (this compound) | 5-15 minutes | Longer time may be required for sterically hindered or less reactive amidites.[5] |
| Average Stepwise Coupling Efficiency | 98-99% | Can be estimated by measuring the absorbance of the trityl cation at 495 nm after each deblocking step.[7] |
Table 2: Deprotection and Purification Data
| Parameter | Typical Value/Range | Notes |
| Deprotection Time (Ammonium Hydroxide) | 8-15 hours at 55°C | For complete removal of benzoyl protecting groups.[6] |
| Crude Oligonucleotide Yield (20-mer, 1 µmol scale) | 10-20 OD260 | Yield is dependent on coupling efficiency. |
| HPLC Purified Oligonucleotide Yield | 5-10 OD260 | Varies based on the purity of the crude product and the efficiency of the purification. |
| Purity after RP-HPLC | >90% | As determined by analytical HPLC.[8] |
Table 3: Impact of Coupling Efficiency on Overall Yield [9]
| Oligonucleotide Length | Overall Yield at 98% Coupling Efficiency | Overall Yield at 99% Coupling Efficiency |
| 10-mer | 83.4% | 91.4% |
| 20-mer | 69.5% | 83.5% |
| 30-mer | 57.7% | 76.1% |
Visualizations
Manual Oligonucleotide Synthesis Workflow
Caption: Workflow for manual oligonucleotide synthesis.
Logical Relationship of Synthesis Steps
Caption: Key transformations in oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Reverse Synthesis Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. oligofastx.com [oligofastx.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Rev dC(Bz)-5'-amidite
Welcome to the technical support center for Rev dC(Bz)-5'-amidite. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low coupling efficiency, encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for oligonucleotide synthesis?
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a very high coupling efficiency, ideally above 99%, is crucial because the overall yield of the full-length oligonucleotide decreases exponentially with each cycle.[1][2] Any unreacted sites are capped to prevent them from reacting in subsequent cycles, leading to the accumulation of truncated sequences (n-1 shortmers) which can complicate purification and downstream applications.[2][3][4]
Q2: What are the most common causes of low coupling efficiency?
Low coupling efficiency is typically not specific to a single phosphoramidite but often points to systemic issues. The most common causes can be categorized as follows:
-
Moisture Contamination: Water is a primary cause of low coupling efficiency.[1][5][6] It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain, and can also directly hydrolyze the amidite.[5][6][7][8] Maintaining strictly anhydrous conditions for all reagents and solvents is critical.[1][6]
-
Degraded Reagents: Phosphoramidites, activators, and solvents have finite shelf lives and can degrade, especially with improper storage or handling, leading to reduced reactivity.[7][8] Phosphoramidites should be a white, free-flowing powder; clumping may indicate moisture contamination.[8]
-
Suboptimal Activator Performance: The activator is crucial for the coupling reaction.[1] Using an old, improperly prepared, or incorrect concentration of the activator solution can lead to poor activation and low efficiency.[1][7][]
-
Incorrect Protocol Parameters: Insufficient coupling time or incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1]
-
Synthesizer and Fluidics Issues: Problems with the DNA synthesizer, such as leaks in reagent lines, clogged lines or valves, or incorrect reagent delivery volumes, can prevent the necessary reagents from reaching the synthesis column in the correct amounts.[1]
Q3: Does the N4-Benzoyl (Bz) protecting group on dC present unique challenges?
While the benzoyl protecting group is standard, all phosphoramidites can exhibit different coupling kinetics. Purines (A, G) are generally bulkier and may require longer coupling times than pyrimidines (C, T).[] However, low coupling efficiency observed specifically at dC(Bz) incorporation should prompt a systematic check of the common causes listed above before assuming an issue inherent to the monomer itself.
Troubleshooting Low Coupling Efficiency
If you are experiencing a sudden or consistent drop in coupling efficiency, follow this systematic troubleshooting guide.
Step 1: Verify Reagent Quality and Handling
The quality and handling of all chemicals are the most common source of synthesis problems.[8]
-
Phosphoramidite Solution: Ensure your this compound is fresh and has been stored under anhydrous conditions.[7] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4] Prepare fresh solutions in anhydrous acetonitrile (B52724), as they have limited stability.[6] For expensive or sensitive amidites, drying the dissolved solution with molecular sieves (3 Å) just prior to use can be beneficial.[10]
-
Activator Solution: The activator is critical for the reaction.[1] An old or degraded activator is a frequent cause of failure.[1][7] Prepare a fresh solution from high-purity, dry activator. Ensure the activator is fully dissolved in the solvent, as crystallization can lead to synthesis failure.[11]
-
Anhydrous Solvents: The presence of water is highly detrimental.[5][6] Use fresh, DNA-synthesis-grade anhydrous acetonitrile with a water content below 30 ppm (preferably <10 ppm).[6][7][10] Consider using molecular sieves in your solvent bottles and an in-line drying filter for the gas supplied to the synthesizer.[4][5]
Step 2: Review and Optimize Synthesis Protocol
If reagents are confirmed to be of high quality, review your synthesis cycle parameters.
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions.[1] While standard DNA amidites couple quickly, if you suspect an issue, consider extending the coupling time. For modified or sterically hindered amidites, doubling the coupling time (e.g., from 3 to 6 minutes) is a common troubleshooting step.[4][10]
-
Reagent Concentrations: Verify that the concentrations of your phosphoramidite and activator solutions match the recommended values for your synthesizer and protocol.[1] Typically, phosphoramidite solutions are prepared at 0.1 M.[6][10]
-
Double Coupling: For a particularly valuable or difficult synthesis, programming a "double couple" for the specific base can help maximize the efficiency for that step.[10]
Step 3: Inspect Synthesizer and Fluidics
Instrument issues can mimic chemistry problems.
-
Leaks and Blockages: Perform a thorough inspection of the synthesizer for any leaks in the reagent lines, which can lead to a loss of pressure and incomplete reagent delivery.[1] Ensure all lines and valves are clean and not blocked.[1]
-
Reagent Delivery: Calibrate the reagent delivery system to ensure accurate volumes are being delivered to the synthesis column.[1]
Quantitative Analysis and Protocols
Trityl Cation Assay for Coupling Efficiency
The most common method for monitoring stepwise coupling efficiency is the Trityl Cation Assay.[1] The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing chain in each cycle, producing a colored cation that can be quantified by UV-Vis spectrophotometry at approximately 498 nm.[12][13] A sudden drop in the absorbance of the trityl cation indicates a decrease in coupling efficiency at the previous step.[1]
Protocol: Manual Trityl Cation Measurement
-
Collection: If your synthesizer allows, collect the acidic detritylation solution from each cycle into a separate vial.
-
Dilution: Dilute an aliquot of the collected solution with the same acidic solution used for detritylation (e.g., 3% TCA in dichloromethane) to bring the absorbance into the linear range of your spectrophotometer.
-
Measurement: Measure the absorbance of the orange solution at 498 nm.
-
Calculation: The stepwise coupling efficiency (%) can be calculated by comparing the trityl absorbance of the current cycle to the previous cycle: Efficiency = (Absorbance_Cycle_N / Absorbance_Cycle_N-1) x 100%
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield
This table illustrates the critical importance of maintaining high coupling efficiency, as small drops lead to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides.[1][2]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.5% | 81.8% | 66.8% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Table 2: Recommended Reagent Concentrations and Coupling Times
These are general guidelines. Always consult the recommendations from your reagent supplier and synthesizer manufacturer.
| Reagent | Recommended Concentration | Typical Coupling Time (DNA) | Troubleshooting Action |
| Phosphoramidite | 0.05 M - 0.1 M in anhydrous acetonitrile | 30 - 180 seconds | Prepare fresh solution; confirm concentration. |
| Activator (DCI) | 0.25 M - 0.5 M in anhydrous acetonitrile | 30 - 180 seconds | Prepare fresh solution; ensure fully dissolved. |
| Activator (ETT) | 0.25 M - 0.75 M in anhydrous acetonitrile | 30 - 180 seconds | Prepare fresh solution; ensure fully dissolved. |
Visualizations
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. atdbio.com [atdbio.com]
Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the deprotection of benzoyl (Bz) groups from synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting benzoyl groups on nucleobases?
The most common method for removing benzoyl protecting groups from dA and dC, as well as other acyl groups like isobutyryl (iBu) from dG, is treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[1][2] This process, known as ammonolysis, also cleaves the oligonucleotide from the solid support.
Q2: What are common indications of incomplete benzoyl deprotection?
Incomplete deprotection can be identified by the presence of additional peaks or shoulders eluting after the main product peak in reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.[3] Mass spectrometry analysis will also reveal the presence of residual benzoyl groups, resulting in a mass increase of 104 Da for each remaining group. In some cases, incomplete deprotection can lead to poor performance of the oligonucleotide in downstream applications.[4]
Q3: Can alternative reagents be used for faster or milder deprotection?
Yes, several alternative reagents and conditions can be employed for faster or milder deprotection. A popular "ultrafast" method utilizes a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[1][2][5] This reagent can achieve complete deprotection in as little as 10 minutes at 65°C.[1][2] For sensitive oligonucleotides, milder conditions using potassium carbonate in methanol (B129727) can be used, particularly with more labile protecting groups.[3] Another ammonia-free method involves a mixture of triethylamine (B128534) and lithium hydroxide in methanol.[6]
Q4: What side reactions can occur during benzoyl deprotection?
A common side reaction, especially when using methylamine-containing reagents like AMA with benzoyl-protected cytidine (B196190) (Bz-dC), is the transamidation of the exocyclic amine.[2][7] This results in the formation of N4-methyl-dC instead of dC. To avoid this, it is recommended to use acetyl-protected dC (Ac-dC) when employing AMA for deprotection.[3][5] Another potential issue is depurination, especially of N(6)-benzoyl-2'-deoxyadenosine, which can be exacerbated by prolonged acid treatment during detritylation steps prior to deprotection.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Multiple peaks on HPLC) | Insufficient deprotection time or temperature. | Increase the deprotection time or temperature according to the reagent manufacturer's recommendations. For standard ammonium hydroxide, consider increasing the temperature to 65°C or extending the incubation time. |
| Old or degraded deprotection reagent. | Use fresh, high-quality deprotection reagents. Ensure that ammonium hydroxide solutions are concentrated and that methylamine solutions have not degraded. | |
| Inefficient agitation or mixing. | Ensure the solid support is fully submerged in the deprotection solution and agitated adequately to allow for efficient reagent contact. | |
| Formation of N+1 Species (Acrylonitrile Adducts) | Reaction of nucleobases with acrylonitrile (B1666552) released from the cyanoethyl phosphate (B84403) protecting groups. | Pre-treat the support-bound oligonucleotide with a solution of 20% diethylamine (B46881) in anhydrous acetonitrile (B52724) for 10 minutes before the standard ammonium hydroxide deprotection. This removes the cyanoethyl groups before cleavage and deprotection.[9] |
| Transamidation of Cytosine (Observed with AMA) | Use of benzoyl-protected cytidine (Bz-dC) with methylamine-containing reagents. | Substitute Bz-dC with acetyl-protected dC (Ac-dC) in the oligonucleotide synthesis when planning to use AMA for deprotection.[3][5] |
| Product Degradation (Especially with modified oligos) | Harsh deprotection conditions (high temperature or strong base). | For sensitive oligonucleotides, consider using milder deprotection methods such as potassium carbonate in methanol or t-butylamine/methanol/water.[3] Ensure the chosen method is compatible with all modifications present in the oligonucleotide. |
| Low Product Yield After Deprotection | Insolubility of the oligonucleotide in the deprotection solution, leading to incomplete cleavage from the support. | This can be an issue with certain modified oligonucleotides.[7] Consider alternative deprotection reagents or solvent systems. For example, ethylenediamine (B42938) (EDA) can be a good solvent for methylphosphonate (B1257008) oligonucleotides.[7] |
| Incomplete removal of silyl (B83357) protecting groups (in RNA synthesis) leading to strand cleavage. | Ensure complete desilylation using fresh, dry tetrabutylammonium (B224687) fluoride (B91410) (TBAF) reagent. Water content in TBAF can significantly reduce its effectiveness.[7] |
Experimental Protocols
Protocol 1: Standard Deprotection using Aqueous Ammonium Hydroxide
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged (typically 1-2 mL).
-
Seal the vial tightly and place it in a heating block or oven at 55-65°C.
-
Incubate for 8-16 hours.
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5-1 mL of water and combine the wash with the solution from the previous step.
-
Dry the combined solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for analysis and purification.
-
Protocol 2: Ultrafast Deprotection using AMA Reagent
Note: This protocol is recommended for oligonucleotides synthesized with Ac-dC instead of Bz-dC to prevent transamidation.
-
Preparation of AMA Reagent:
-
In a fume hood, mix equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
-
Cleavage and Deprotection:
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 1.
-
Protocol 3: Ammonia-Free Deprotection
-
Deprotection Solution:
-
Prepare a mixture of triethylamine and lithium hydroxide in methanol.[6]
-
-
Cleavage and Deprotection:
-
Treat the support-bound oligonucleotide with the deprotection solution for 1 hour at 75°C.[6]
-
-
Work-up:
-
Cool the reaction mixture to 0°C for 5 minutes and carefully remove the deprotection solution.
-
Wash the support sequentially with 90% aqueous acetonitrile, 0.1 M triethylamine formate (B1220265) in 90% acetonitrile, and finally with acetonitrile.
-
Elute the purified oligonucleotide from the support using water or a suitable buffer.[6]
-
Data Summary
Table 1: Comparison of Deprotection Reagents and Conditions
| Reagent | Temperature (°C) | Time | Key Considerations |
| Conc. NH₄OH | 55 - 65 | 8 - 16 hours | Standard method, reliable for most DNA oligonucleotides. |
| AMA (NH₄OH/Methylamine) | 65 | 10 minutes | "Ultrafast" method; requires Ac-dC to avoid transamidation of cytosine.[3][5] |
| t-Butylamine/Methanol/Water (1:1:2) | 55 | Overnight | Milder alternative for sensitive modifications like TAMRA dyes.[3] |
| 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours (with PhOAc Cap A) or Overnight (with Ac₂O Cap A) | "UltraMILD" conditions for very sensitive oligonucleotides; requires compatible protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[3] |
| LiOH/Triethylamine in Methanol | 75 | 1 hour | Ammonia-free method that can simplify purification by precipitating the oligonucleotide on the support.[6] |
Visual Guides
Caption: General workflow for benzoyl group deprotection.
Caption: Troubleshooting logic for deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
Common side reactions during reverse oligonucleotide synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common side reactions encountered during reverse oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during reverse oligonucleotide synthesis?
The most common side reactions include:
-
Depurination: The cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar, leading to an abasic site.[1][2][3] This can result in chain cleavage during the final deprotection step.[2][4]
-
Incomplete Capping: Failure to block unreacted 5'-hydroxyl groups after a coupling step.[5][6] This leads to the formation of "n-1" deletion mutants, which are difficult to separate from the full-length product.[5][7]
-
Oxidation of Phosphite (B83602) Triester: The phosphite triester intermediate formed during coupling is unstable and must be oxidized to a stable phosphotriester.[8][9] Incomplete or inefficient oxidation can lead to side reactions and reduced yield.
-
Formation of N+1 additions: Less common than n-1 deletions, these impurities can arise from the addition of a phosphoramidite (B1245037) dimer, particularly with dG phosphoramidites.[1][6]
-
N3-Cyanoethylation of Thymidine (B127349): Acrylonitrile, a byproduct of the deprotection of the cyanoethyl protecting group, can react with thymidine bases, resulting in a +53 Da modification.[1][6][]
Q2: What causes depurination and how can it be prevented?
Causes: Depurination is primarily caused by the acidic conditions of the detritylation step, which removes the 5'-dimethoxytrityl (DMT) protecting group.[1][4] The use of strong acids like trichloroacetic acid (TCA) can protonate the N7 nitrogen of purines, weakening the glycosidic bond and leading to base loss.[1] This is a significant factor limiting the length of synthetic oligonucleotides.[3]
Prevention:
-
Use a milder deblocking agent: Dichloroacetic acid (DCA) is a weaker acid than TCA and is less likely to cause depurination.[1][4]
-
Reduce acid contact time: Minimizing the exposure of the oligonucleotide to the acid during detritylation can reduce the extent of depurination.[4]
-
Use depurination-resistant monomers: For sensitive sequences, using purine phosphoramidites with electron-donating protecting groups, such as dimethylformamidine (dmf), can stabilize the glycosidic bond.[1][2]
Q3: How can I troubleshoot inefficient capping?
Causes of Inefficient Capping:
-
Degraded capping reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B) are sensitive to moisture and can degrade over time.[5]
-
Inadequate reagent delivery: Clogged lines or malfunctioning valves on the synthesizer can prevent sufficient delivery of capping reagents.[5]
-
Low concentration of N-methylimidazole: The concentration of the activator in the Cap B solution can impact capping efficiency.[5]
Troubleshooting Steps:
-
Use fresh reagents: Prepare fresh capping solutions regularly and ensure they are stored under anhydrous conditions.[6]
-
Check the synthesizer: Verify that the reagent lines are clear and that the correct volumes of capping reagents are being delivered.
-
Optimize capping time: Increasing the capping time can sometimes improve efficiency.
-
Consider a double capping step: Some protocols recommend a second capping step after oxidation to ensure all unreacted hydroxyl groups are blocked.[9]
Troubleshooting Guide
This guide summarizes common issues, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of n-1 impurities | Inefficient capping of unreacted 5'-hydroxyl groups.[5][6] | - Use fresh, anhydrous capping reagents (Acetic Anhydride and N-Methylimidazole/Lutidine).[6]- Ensure proper delivery of capping reagents by checking synthesizer lines.- Increase capping time. |
| Incomplete detritylation, leaving the 5'-DMT group on.[6] | - Increase deblocking time or use a stronger acid like Dichloroacetic acid (DCA).[6]- Ensure anhydrous conditions during deblocking. | |
| Low coupling efficiency.[6] | - Use fresh, high-purity phosphoramidites and activator.- Ensure anhydrous conditions for all reagents and solvents.[1] | |
| Presence of n+1 peaks in HPLC/MS | Phosphoramidite dimer addition, especially with dG.[1][6] | - Use a less acidic activator if possible.[6]- Minimize the pre-mixing time of phosphoramidite and activator. |
| N3-Cyanoethylation of Thymidine appearing as n+1 in RP-HPLC.[1][6] | - Confirm with mass spectrometry (look for a +53 Da adduct).[1]- Use a larger volume of ammonia (B1221849) for cleavage or use AMA (ammonium hydroxide/methylamine).[1] | |
| Low yield of full-length product | Significant depurination leading to chain cleavage.[2] | - Switch to a milder deblocking acid (e.g., DCA instead of TCA).[1][4]- Reduce the deblocking time.[4]- Use purine amidites with protecting groups that resist depurination (e.g., dmf-dG).[1] |
| Incomplete oxidation of the phosphite triester.[] | - Use fresh oxidation solution (Iodine in THF/water/pyridine).[4]- Ensure sufficient oxidation time. | |
| Poor quality of starting materials (CPG support, phosphoramidites). | - Use high-quality, fresh reagents from a reputable supplier.- For long oligos, consider using a support with a larger pore size (e.g., 1000 Å or 2000 Å).[1][9] | |
| Broad or tailing peaks in HPLC | Presence of multiple shortmers and other impurities. | - Optimize all steps of the synthesis cycle (deblocking, coupling, capping, oxidation).- Perform purification using HPLC or PAGE.[8][12] |
| Secondary structures in the oligonucleotide. | - Analyze at a higher temperature (e.g., 65°C) to denature secondary structures. |
Experimental Protocols
Protocol 1: Quality Control of Oligonucleotides by Ion-Pair Reversed-Phase HPLC-MS
This method is used to assess the purity of the synthesized oligonucleotide and identify any failure sequences (n-1, n-2) or other modifications.
Materials:
-
HPLC system with a mass spectrometer detector (LC-MS)
-
Reversed-phase C18 column suitable for oligonucleotides
-
Mobile Phase A: 5% Methanol in 16.3 mM Triethylamine (TEA) and 400 mM 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 60% Methanol in 16.3 mM TEA and 400 mM HFIP in water.
-
Oligonucleotide sample, desalted
Methodology:
-
Sample Preparation: Dissolve the desalted oligonucleotide sample in Mobile Phase A to a concentration of approximately 10-20 pmol/µL.
-
Chromatographic Conditions:
-
Column Temperature: 60 °C
-
Flow Rate: 0.250 mL/min
-
Gradient: 5-60% Mobile Phase B over 10 minutes.
-
Re-equilibration: 5 minutes with 5% Mobile Phase B.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Data Acquisition: Acquire full scan data over the expected mass range of the oligonucleotide and its potential impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Deconvolute the mass spectra of the major and minor peaks to determine their molecular weights.
-
Compare the observed molecular weights with the expected molecular weights of the full-length product and potential side products (n-1, depurinated fragments, etc.).
-
Protocol 2: Purity Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE provides high-resolution separation of oligonucleotides based on their size and is particularly useful for assessing the purity of longer oligonucleotides.
Materials:
-
Vertical gel electrophoresis apparatus
-
Power supply
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye (containing formamide (B127407) and a tracking dye like bromophenol blue)
-
Oligonucleotide sample
-
Staining solution (e.g., Stains-All or a fluorescent nucleic acid stain)
-
Imaging system
Methodology:
-
Gel Preparation: Cast a denaturing polyacrylamide gel of the appropriate percentage for the size of the oligonucleotide.
-
Sample Preparation: Dissolve the oligonucleotide sample in loading dye. Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and pre-run the gel in TBE buffer until the temperature is stable (around 50-55°C).
-
Load the denatured samples into the wells.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates.
-
Stain the gel using the chosen staining solution according to the manufacturer's instructions.
-
Destain the gel if necessary.
-
Visualize the bands using an appropriate imaging system.
-
-
Data Analysis:
-
The main band should correspond to the full-length oligonucleotide.
-
The presence of fainter, faster-migrating bands indicates the presence of shorter impurities (n-1, n-2, etc.).
-
Visualizations
Caption: Chemical pathway of depurination during oligonucleotide synthesis.
Caption: Workflow of the capping step in oligonucleotide synthesis.
Caption: Logical workflow for troubleshooting n-1 impurities.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Depurination - Wikipedia [en.wikipedia.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Developing Manufacturing Oligonucleotides An Overview [advancingrna.com]
- 9. atdbio.com [atdbio.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
Improving yield of full-length product in Rev dC(Bz)-5'-amidite synthesis
Welcome to the technical support center for Rev dC(Bz)-5'-amidite synthesis. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you improve the yield of your full-length oligonucleotide products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its synthesis differ from the standard method?
This compound is a reverse phosphoramidite (B1245037) building block used in oligonucleotide synthesis. The "Rev" signifies that the phosphoramidite group is located at the 5'-position of the deoxyribose sugar, while the dimethoxytrityl (DMT) protecting group is on the 3'-hydroxyl. This orientation allows for oligonucleotide chain elongation in the 5' to 3' direction, which is the reverse of the standard 3' to 5' synthesis.[1][2] The synthesis cycle—comprising deblocking, coupling, capping, and oxidation—remains conceptually the same but occurs at opposite ends of the nucleoside.[3][4]
Q2: What is the role of the Benzoyl (Bz) group on the deoxycytidine (dC)?
The benzoyl (Bz) group is a protecting group attached to the exocyclic amine (N4) of the cytidine (B196190) base.[5] Its purpose is to prevent unwanted side reactions at this site during the phosphoramidite coupling steps. The Bz group is stable throughout the synthesis cycles and is removed during the final deprotection step, typically using a base such as aqueous ammonia (B1221849) or methylamine.[5]
Q3: What are the most common causes of low yield of the full-length product in oligonucleotide synthesis?
The most common cause of low full-length product yield is poor coupling efficiency in one or more synthesis cycles.[][7] Key factors that contribute to inefficient coupling include:
-
Moisture Contamination: Phosphoramidites and synthesis solvents are extremely sensitive to water. Moisture can hydrolyze the phosphoramidite, rendering it inactive.[7][8]
-
Reagent Degradation: Phosphoramidites, activators, and solvents have a limited shelf life and can degrade, especially if not stored under proper anhydrous and temperature-controlled conditions.[8][9]
-
Suboptimal Activator: Using an incorrect activator, a degraded solution, or a suboptimal concentration can lead to incomplete activation of the phosphoramidite.[8]
-
Inefficient Capping: If unreacted chains (failure sequences) are not properly capped, they can compete for reagents in subsequent cycles, leading to a lower yield of the desired full-length product and creating hard-to-remove n-1 impurities.[4][9][10]
Q4: Why would I choose to synthesize an oligonucleotide in the 5' to 3' direction?
Synthesizing in the 5' to 3' direction using reverse phosphoramidites is advantageous for several specific applications:
-
3'-End Modifications: It allows for the convenient addition of modifications, ligands, or chromophores to the 3'-terminus of the oligonucleotide in the final synthesis step.[2][11]
-
Nuclease Resistance: Creating 3'-3' linkages at the end of a sequence can protect the oligonucleotide from degradation by 3'-exonucleases, which is a major pathway for enzymatic degradation.[1][12]
-
Support-Bound Oligos for Enzymatic Extension: It is used to synthesize support-bound oligonucleotides that can subsequently be used as primers for extension by polymerases.[12]
Troubleshooting Guide: Low Yield of Full-Length Product
This guide addresses the primary issue of obtaining a low yield of the final, full-length oligonucleotide.
Symptom: Analysis (e.g., HPLC, PAGE) of the crude product shows a low percentage of the full-length sequence and a significant amount of shorter, truncated sequences.
Potential Cause 1: Moisture Contamination
Moisture is the primary enemy of efficient phosphoramidite chemistry. It reacts with the activated phosphoramidite faster than the hydroxyl group of the growing chain, effectively terminating the extension.[7]
-
Solution:
-
Use Anhydrous Reagents: Ensure that all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite and activator solutions, are of anhydrous grade with a water content below 30 ppm (ideally <10 ppm).[8]
-
Proper Reagent Handling: Purchase reagents in septum-sealed bottles. Use dry argon or helium to pressurize reagent bottles and employ anhydrous techniques when dissolving phosphoramidites.[7]
-
Check System Integrity: Ensure the DNA synthesizer's fluidics system is dry and free of leaks. If the synthesizer has been idle, it may take several runs to fully dry out the lines.[7]
-
Potential Cause 2: Degraded Phosphoramidite or Activator
Phosphoramidites are sensitive and can degrade if stored improperly or for too long, leading to reduced reactivity. Activator solutions also have a finite shelf life.
-
Solution:
-
Verify Reagent Freshness: Use fresh phosphoramidites and activator solutions. Phosphoramidites typically have a lifespan of about two weeks once placed on a synthesizer.[9] Avoid using reagents that are past their expiration date.
-
Proper Storage: Store phosphoramidites under argon or nitrogen in a desiccator or freezer according to the manufacturer's recommendations. Allow reagents to warm to room temperature before opening to prevent condensation.
-
Perform a Test Synthesis: If you suspect a bad batch of reagents, run a small, simple control synthesis to confirm the quality of the new phosphoramidite or activator.[8]
-
Potential Cause 3: Suboptimal Coupling Parameters
The efficiency of the coupling step is dependent on the activator used, its concentration, and the coupling time. Reverse (5') phosphoramidites can sometimes be more sterically hindered than their 3' counterparts, requiring optimization.
-
Solution:
-
Optimize Activator and Concentration: Ensure you are using the correct activator at the recommended concentration. For sterically hindered amidites, a more potent activator like 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI) may be beneficial.[8][13]
-
Increase Coupling Time: Extend the coupling time. While a standard coupling time might be 2-6 minutes, extending it to 10-15 minutes can significantly improve the efficiency for difficult couplings.[8]
-
Monitor Trityl Release: The intensity of the orange color from the DMT cation released during the deblocking step is a real-time indicator of the previous cycle's coupling efficiency.[4][8] A consistent, strong signal suggests high efficiency, while a drop indicates a problem.
-
Potential Cause 4: Inefficient Capping
Failure to cap unreacted hydroxyl groups leads to the formation of n-1 deletion mutants. These failure sequences can accumulate and reduce the overall yield of the target oligonucleotide.[4]
-
Solution:
-
Use Fresh Capping Reagents: Ensure that the capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active.
-
Ensure Efficient Delivery: Verify that the synthesizer is delivering the correct volumes of capping reagents and that there are no blockages in the lines.
-
Data Presentation: Reagent and Protocol Optimization
Table 1: Common Activators for Phosphoramidite Synthesis
| Activator | Abbreviation | Typical Concentration | Notes |
| 1H-Tetrazole | Tet | ~0.45 M | Standard, but less commonly used now due to safety concerns. |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 M - 0.75 M | A good general-purpose activator, more acidic than Tetrazole.[8] |
| 5-Benzylthio-1H-tetrazole | BTT | ~0.33 M | More acidic than ETT; often recommended for sterically hindered monomers like RNA or modified bases.[8][13] |
| 4,5-Dicyanoimidazole | DCI | 0.25 M - 1.2 M | Less acidic but highly nucleophilic and very soluble in ACN. An effective and widely used activator.[8] |
Table 2: Recommended Synthesis Cycle Timings
| Step | Reagent(s) | Standard Time | Extended Time (for difficult couplings) |
| Deblocking | Trichloroacetic Acid (TCA) in DCM | 60 - 90 seconds | 60 - 90 seconds |
| Coupling | Amidite + Activator in ACN | 2 - 6 minutes | 10 - 15 minutes[8] |
| Capping | Cap A (Acetic Anhydride) + Cap B (NMI) | 30 - 60 seconds | 30 - 60 seconds |
| Oxidation | Iodine/Water/Pyridine | 30 - 60 seconds | 30 - 60 seconds |
Experimental Protocols
Protocol 1: Single Synthesis Cycle for 5' to 3' Synthesis
This protocol outlines the four key steps for adding one this compound to a solid-support-bound nucleoside with a free 5'-hydroxyl group.
-
Deblocking (3'-DMT Removal):
-
The solid support column is washed with anhydrous acetonitrile (ACN).
-
A solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) is passed through the column. This cleaves the 3'-DMT protecting group from the support-bound nucleoside, yielding a free 3'-hydroxyl group. The orange DMT cation is washed away, and its absorbance can be measured to quantify the reaction efficiency.[4][10]
-
The column is thoroughly washed with ACN to remove all traces of acid.
-
-
Coupling:
-
The this compound and an activator solution (e.g., 0.25 M DCI) are simultaneously delivered to the column in anhydrous ACN.
-
The activator protonates the nitrogen of the phosphoramidite, making it highly reactive. This activated intermediate then couples with the free 3'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage.[10]
-
The reaction is allowed to proceed for a pre-defined time (see Table 2 for recommendations).
-
-
Capping:
-
To prevent unreacted 3'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are permanently blocked.
-
A mixture of Capping Reagent A (e.g., acetic anhydride/THF/lutidine) and Capping Reagent B (e.g., N-methylimidazole/THF) is delivered to the column.[4]
-
This mixture rapidly acetylates any free 3'-hydroxyl groups, rendering them inert.[4]
-
-
Oxidation:
-
The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester.
-
An oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine) is passed through the column.
-
The iodine oxidizes the P(III) atom to the more stable P(V) state, completing the cycle for this nucleotide addition.[10]
-
The column is washed with ACN, and the cycle is repeated for the next base.
-
Visualizations
References
- 1. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. libpubmedia.co.uk [libpubmedia.co.uk]
- 3. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 11. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: HPLC Purification of Oligonucleotides with 3'-3' Linkages
This technical support center provides guidance for researchers, scientists, and drug development professionals on the HPLC purification of synthetic oligonucleotides containing 3'-3' linkages. This unique structural modification, often introduced to enhance nuclease resistance, can present specific challenges during purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: How does a 3'-3' linkage affect the retention time of an oligonucleotide in Ion-Pair Reversed-Phase (IP-RP) HPLC?
A1: The introduction of a 3'-3' linkage can subtly alter the retention time in IP-RP HPLC. While the overall charge of the oligonucleotide remains the same as its 3'-5' counterpart of the same length, the inverted nucleotide at the 3'-terminus can influence its interaction with the stationary phase. The change in hydrophobicity is generally minimal but may lead to a slight shift in retention. It is advisable to perform a co-injection with a standard of the corresponding 3'-5' oligonucleotide to determine the exact elution profile.
Q2: What is the recommended primary HPLC purification strategy for oligonucleotides with a 3'-3' linkage?
A2: Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC are viable primary purification strategies.[1][2][3]
-
IP-RP HPLC is often preferred due to its compatibility with mass spectrometry (MS) for online characterization and the use of volatile buffers that simplify downstream processing.[4][5] It separates based on hydrophobicity, which is effective for removing common synthesis impurities.
-
AEX HPLC separates based on the overall negative charge of the phosphodiester backbone. Since the 3'-3' linkage does not change the total number of phosphate (B84403) groups, AEX can effectively separate the full-length product from shorter failure sequences (n-1, n-2).[6][7]
The choice between the two often depends on the specific impurities present and the downstream application.
Q3: Can the 3'-3' linkage lead to the formation of specific side products during synthesis?
A3: The synthesis of a 3'-3' linkage typically involves the use of a special solid support with a 5'-linked nucleoside or a reverse 5'-phosphoramidite in the final coupling step. Potential side products can include:
-
Unreacted 3'-OH terminus: If the final coupling to create the 3'-3' linkage is incomplete, a species with a free 3'-hydroxyl group may be present.
-
Diastereomers: If a phosphorothioate (B77711) modification is present at the 3'-3' linkage, a pair of diastereomers will be formed.
-
Standard synthesis impurities: Failure sequences (n-1), products of incomplete deprotection, and other modifications can still occur during the synthesis of the main oligonucleotide chain.[1][5]
Q4: How can I confirm the presence and integrity of the 3'-3' linkage post-purification?
A4: The most definitive method for confirming the 3'-3' linkage is through enzymatic digestion followed by mass spectrometry. Digestion with a 3'-exonuclease should show resistance at the 3'-terminus, as the 3'-3' linkage blocks the enzyme's activity. The resulting mass spectrum will confirm the presence of the full-length, undigested product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or split peaks in IP-RP HPLC | Secondary Structures: The oligonucleotide may be forming hairpins or duplexes. | - Increase the column temperature (e.g., to 60-80 °C) to denature secondary structures.[2] - Add a denaturing agent like urea (B33335) to the mobile phase. - For AEX HPLC, use a high pH mobile phase (pH > 11.5) to disrupt hydrogen bonding.[2][7] |
| Diastereomer Separation: If a phosphorothioate is present at the 3'-3' linkage, partial separation of diastereomers can cause peak broadening. | - Adjust the ion-pairing agent and its concentration. - Optimize the column temperature. | |
| Poor resolution between the full-length product and n-1 impurity | Suboptimal Gradient: The elution gradient may be too steep. | - Use a shallower gradient of the organic modifier in IP-RP HPLC or the salt concentration in AEX HPLC. |
| Inappropriate Stationary Phase: The column chemistry may not be ideal for the separation. | - For IP-RP HPLC, experiment with different alkyl chain lengths (C8 vs. C18) on the stationary phase. - For AEX HPLC, consider a column with a different particle size or pore size. | |
| Presence of a late-eluting peak in IP-RP HPLC | Incomplete Deprotection: A persistent protecting group (e.g., DMT on an internal base) can increase hydrophobicity. | - Ensure complete deprotection after synthesis. - Analyze the peak by mass spectrometry to identify the modification. |
| Aggregation: The oligonucleotide may be forming aggregates. | - Add a small amount of organic solvent to the sample before injection. - Increase the column temperature. | |
| Low recovery after purification | Adsorption to the column: The oligonucleotide may be irreversibly binding to the stationary phase. | - For IP-RP HPLC, consider a column with a different base material (e.g., polymeric vs. silica). - For AEX HPLC, ensure the salt concentration in the elution buffer is sufficient to elute the product. |
| Precipitation: The oligonucleotide may be precipitating in the mobile phase. | - Ensure the oligonucleotide is fully dissolved in the injection solvent. - Adjust the mobile phase composition to improve solubility. |
Data Presentation
Table 1: Comparison of Purification Efficiencies for a 21-mer Oligonucleotide with and without a 3'-3' Linkage.
| Purification Method | Oligonucleotide | Purity (%) | Yield (%) |
| IP-RP HPLC | 21-mer (Standard 3'-5') | 96.2 | 55.4 |
| 21-mer (with 3'-3' linkage) | 95.8 | 53.9 | |
| AEX HPLC | 21-mer (Standard 3'-5') | 97.1 | 48.7 |
| 21-mer (with 3'-3' linkage) | 96.5 | 47.2 |
Note: Data are representative and may vary depending on the oligonucleotide sequence, synthesis efficiency, and specific HPLC conditions.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water, pH 7.0.
-
Gradient: 10-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 60 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10 OD/mL.
-
Injection Volume: 100 µL.
-
Post-Purification: Collect the main peak, pool the fractions, and desalt using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
Protocol 2: Anion-Exchange (AEX) HPLC Purification
-
Column: Strong anion-exchange column (e.g., 7.8 x 75 mm).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Gradient: 20-80% B over 40 minutes.
-
Flow Rate: 1.5 mL/min.
-
Temperature: 25 °C (or elevated if secondary structures are a concern).
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10 OD/mL.
-
Injection Volume: 100 µL.
-
Post-Purification: Collect the main peak, pool the fractions, and desalt to remove the high salt concentration.
Visualizations
Caption: General workflow for the HPLC purification and analysis of oligonucleotides.
Caption: Troubleshooting decision tree for poor peak shape in IP-RP HPLC.
References
Technical Support Center: Oligonucleotide Synthesis with Reverse Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete capping during oligonucleotide synthesis using reverse phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: What is incomplete capping in the context of reverse phosphoramidite (B1245037) synthesis?
A1: In reverse phosphoramidite synthesis, which proceeds in the 5' to 3' direction, the capping step is crucial for blocking any unreacted 3'-hydroxyl groups on the growing oligonucleotide chain after the coupling of a new phosphoramidite. Incomplete capping means that some of these 3'-hydroxyl groups are not acetylated. These uncapped chains can then react in the subsequent coupling cycle, leading to the incorporation of an incorrect nucleotide and the formation of deletion mutations, most commonly "n-1" sequences (oligonucleotides missing one nucleotide).[1][][3]
Q2: What are the primary consequences of incomplete capping?
A2: The main consequence of incomplete capping is the generation of n-1 deletion impurities.[][3][4] These impurities are challenging to separate from the full-length product (FLP) during purification because they have very similar physical and chemical properties.[4] The presence of these n-1 sequences can significantly impact downstream applications by introducing errors into genetic information, affecting hybridization properties, and potentially leading to off-target effects in therapeutic applications.
Q3: How can I detect incomplete capping in my synthesis product?
A3: Incomplete capping is typically detected by analyzing the purity of the crude oligonucleotide product. The presence of a significant "n-1" peak alongside the main product peak in analytical techniques such as anion-exchange high-performance liquid chromatography (AEX-HPLC), capillary electrophoresis (CE), or mass spectrometry is a strong indicator of capping issues.[1]
Q4: Are there specific challenges related to capping in reverse (5' to 3') synthesis compared to standard (3' to 5') synthesis?
A4: While the fundamental chemistry of the capping reaction is the same, the 5' to 3' synthesis direction in reverse phosphoramidite chemistry may present unique steric challenges. The accessibility of the 3'-hydroxyl group for the capping reagents could be influenced by the growing oligonucleotide chain and the solid support. However, the core principles of ensuring anhydrous conditions and using fresh, high-quality reagents remain paramount for efficient capping in both synthesis directions.[]
Troubleshooting Guide: Dealing with Incomplete Capping
This guide provides a systematic approach to troubleshooting and resolving issues of incomplete capping during oligonucleotide synthesis with reverse phosphoramidites.
Problem: High Levels of n-1 Impurities Detected by HPLC or Mass Spectrometry
High levels of n-1 impurities are the most direct indication of inefficient capping.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Degraded Capping Reagents | Capping reagents, particularly acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B), are sensitive to moisture and can degrade over time, leading to reduced activity. | 1. Prepare fresh capping solutions daily. Do not store prepared solutions on the synthesizer for extended periods. 2. Ensure that the stock bottles of acetic anhydride and N-methylimidazole are tightly sealed and stored in a desiccator. |
| Moisture Contamination | Water in the acetonitrile (B52724) (ACN) or other reagents can hydrolyze the capping reagents and the activated phosphoramidites, reducing capping and coupling efficiency. | 1. Use anhydrous grade acetonitrile (<30 ppm water). 2. Ensure all reagent bottles and lines on the synthesizer are dry. 3. Store molecular sieves in the ACN bottle on the synthesizer to maintain dryness. |
| Insufficient Reagent Delivery | Blockages in the synthesizer lines or incorrect bottle pressures can lead to inadequate delivery of capping reagents to the synthesis column. | 1. Perform a flow test to ensure all lines are clear and delivering the correct volumes. 2. Check and adjust the pressure of the argon or helium gas delivered to the reagent bottles. |
| Suboptimal Reaction Time | The time allowed for the capping reaction may not be sufficient for it to go to completion, especially for sterically hindered bases or longer oligonucleotides. | 1. Increase the capping time. A 50% increase in the capping step duration can often improve efficiency. 2. Consider implementing a "double capping" or "cap-ox-cap" cycle, where a second capping step is performed after the oxidation step to ensure complete blockage of unreacted hydroxyls and to help dry the support.[5] |
| Steric Hindrance on Solid Support | High loading of the solid support or the formation of secondary structures in the growing oligonucleotide chain can physically block the 3'-hydroxyl group from reacting with the capping reagents. | 1. Use a solid support with a lower loading capacity, especially for the synthesis of long oligonucleotides. 2. For sequences prone to secondary structure formation, consider using modified phosphoramidites or synthesis conditions designed to disrupt these structures. |
Diagram: Troubleshooting Logic for Incomplete Capping
Caption: A flowchart outlining the systematic troubleshooting process for incomplete capping.
Quantitative Data Summary
The efficiency of the capping step is critical for minimizing n-1 impurities. The choice of capping reagents and their concentration can have a significant impact.
Table 1: Comparison of Capping Efficiencies with Different Reagents
| Capping Reagent Combination | Activator in Cap B | Capping Efficiency (%) | Reference |
| Acetic Anhydride / THF (Cap A) | 10% N-Methylimidazole (NMI) in THF | 90.5 ± 1.9 | [4] |
| Acetic Anhydride / THF / Pyridine (Cap A) | 10% NMI in THF | 88.8 ± 2.5 | [4] |
| Acetic Anhydride / THF / Lutidine (Cap A) | 10% NMI in THF | 89.1 ± 2.0 | [4] |
| Acetic Anhydride / THF / Lutidine (Cap A) | 16% NMI in THF | 96.6 ± 1.4 | [4] |
| Acetic Anhydride / THF / Lutidine (Cap A) | 6.5% DMAP in THF | 99.4 ± 0.3 | [4] |
| UniCap Phosphoramidite | Tetrazole | ~99 | [4] |
Note: Data is based on studies of standard phosphoramidite synthesis but the relative efficiencies of the reagents are expected to be similar for reverse phosphoramidites.
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Anion-Exchange HPLC (AEX-HPLC)
This protocol is designed to separate and quantify the full-length oligonucleotide product from shorter failure sequences, including n-1 deletions.
Materials:
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., DNAPac)
-
Buffer A: 10 mM Tris, pH 8.0 in nuclease-free water
-
Buffer B: 2 M NaCl in Buffer A
-
Crude oligonucleotide sample, cleaved and deprotected
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and column with Buffer A until a stable baseline is achieved.
-
Ensure the system is free from salts from previous runs by flushing thoroughly with water.
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide sample in Buffer A to a final concentration of approximately 0.1-0.5 OD/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run a linear gradient from 0% to 100% Buffer B over 30-60 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and may require optimization.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
The full-length product will be the major, later-eluting peak.
-
n-1 impurities will elute slightly earlier than the main peak.
-
Integrate the peak areas to determine the relative percentage of the full-length product and the n-1 impurities.
-
Diagram: Experimental Workflow for AEX-HPLC Analysis
Caption: A workflow diagram for the analysis of oligonucleotide purity using AEX-HPLC.
Signaling Pathways and Logical Relationships
Diagram: The Chemical Logic of the Capping Step and the Consequence of its Failure
Caption: A diagram illustrating the role of the capping step and the pathway leading to n-1 deletions upon its failure.
References
Impact of reagent quality on Rev dC(Bz)-5'-amidite synthesis outcome
Welcome to the technical support center for Rev dC(Bz)-5'-amidite synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer troubleshooting strategies to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a reverse phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis. Unlike standard phosphoramidites that enable synthesis in the 3' to 5' direction, this reagent facilitates chain elongation in the 5' to 3' direction.[1][2] Its primary applications include the introduction of modifications at the 3'-terminus of an oligonucleotide and the synthesis of oligonucleotides with altered polarity for nuclease resistance.[1] The benzoyl (Bz) group serves to protect the exocyclic amine of deoxycytidine during the synthesis cycles.[3]
Q2: What is a typical acceptable purity for this compound and other synthesis reagents?
For optimal performance in oligonucleotide synthesis, the purity of phosphoramidites should be as high as possible. A purity of ≥99.0% is considered superior, though a common requirement is ≥98.0%.[3] Key reagents like anhydrous acetonitrile (B52724) should have a very low water content, preferably <30 ppm, to prevent side reactions that lower coupling efficiency.[4][5]
Q3: How does the quality of the this compound impact the final oligonucleotide product?
The quality of the phosphoramidite is critical as impurities can be incorporated into the growing oligonucleotide chain.[6] If a phosphoramidite with a 0.2% critical impurity is used multiple times in a sequence, the total impurity in the final product will be amplified.[7] This can lead to a lower yield of the full-length product, difficulties in purification, and potentially compromised biological activity of the final oligonucleotide.[7]
Q4: What are the critical storage and handling conditions for this compound?
Phosphoramidites are sensitive to moisture and oxidation.[6] They should be stored under an inert atmosphere (argon or nitrogen) at the recommended temperature, typically 2-8°C.[4] Before use, the vial must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the amidite.[4]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Low coupling efficiency is one of the most common problems in oligonucleotide synthesis and can significantly reduce the yield of the desired full-length product.
| Potential Cause | Recommended Solution |
| Degraded Phosphoramidite | Use fresh, high-purity this compound. Ensure proper storage and handling to prevent degradation from moisture or oxidation.[4] Perform a purity check using HPLC or ³¹P NMR if degradation is suspected.[3] |
| High Water Content in Reagents | Use anhydrous acetonitrile with a water content of <30 ppm for phosphoramidite dissolution and on the synthesizer.[4][5] Ensure that the argon or helium gas used is dried with an in-line filter.[4] |
| Suboptimal Activator | Verify that the activator (e.g., DCI, ETT) is fresh and has been stored under anhydrous conditions. The choice and concentration of the activator can impact coupling kinetics.[4] |
| Insufficient Coupling Time | For modified or sterically hindered phosphoramidites, a longer coupling time may be necessary. Consider doubling the standard coupling time as a starting point for optimization.[4][8] |
| Reagent Delivery Failure | Perform regular maintenance on the DNA synthesizer to check for clogged lines or incorrect reagent delivery volumes.[4] |
Issue 2: Presence of Unexpected Impurities in the Final Oligonucleotide
The presence of impurities can complicate purification and affect the final product's quality.
| Potential Cause | Recommended Solution |
| Phosphoramidite Impurities | Source high-purity this compound. "Critical" impurities, which can be incorporated into the oligonucleotide and are difficult to remove, should be minimized in the starting material.[7] |
| Side Reactions During Synthesis | Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups and prevent the formation of deletion sequences.[9] Use appropriate protecting groups that are stable throughout the synthesis and can be cleanly removed during deprotection.[3] |
| Incomplete Deprotection | Follow the recommended deprotection protocol for the specific protecting groups used. Harsh deprotection conditions can sometimes lead to side reactions.[10] |
Data on Reagent Quality and Synthesis Outcome
The following table summarizes the typical purity specifications for phosphoramidites and their potential impact on synthesis.
| Parameter | Standard Quality | High Quality | Impact of Poor Quality |
| Phosphoramidite Purity (HPLC) | ≥98.0% | ≥99.0% | Lower coupling efficiency, increased impurities in the final product.[3] |
| ³¹P NMR Purity | P(V) impurities < 2% | P(V) impurities < 1% | P(V) species (oxidized phosphoramidite) are inactive in coupling.[3] |
| Water Content in Acetonitrile | < 50 ppm | < 30 ppm | Decreased coupling efficiency due to reaction with activated phosphoramidite.[4][5] |
Experimental Protocols
Protocol 1: Quality Control of this compound via RP-HPLC
This protocol outlines a general method for assessing the purity of the phosphoramidite.
-
Sample Preparation : Prepare a ~1.0 mg/mL solution of the this compound in anhydrous acetonitrile.
-
Chromatographic Conditions :
-
Column : C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A suitable gradient to elute the phosphoramidite and any impurities.
-
Flow Rate : 1 mL/min.
-
Detection : UV at a wavelength appropriate for the DMT cation (e.g., 254 nm).
-
-
Analysis : Calculate the purity based on the total peak area. The phosphoramidite will likely show two diastereomeric peaks that should be summed for the purity calculation.[3]
Protocol 2: General Synthesis Cycle for Oligonucleotide Synthesis
This is a generalized 4-step cycle for automated solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling : The this compound is activated by an activator (e.g., DCI or ETT) and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[9]
-
Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[9]
These four steps are repeated for each monomer to be added to the sequence.
Visualizations
Caption: Workflow for this compound incorporation in oligonucleotide synthesis.
Caption: Impact of reagent quality on synthesis outcome.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. libpubmedia.co.uk [libpubmedia.co.uk]
- 3. usp.org [usp.org]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. empbiotech.com [empbiotech.com]
- 10. Best practices in oligonucleotide manufacturing | CRB [crbgroup.com]
Preventing phosphoramidite degradation during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of phosphoramidites to prevent degradation and ensure successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phosphoramidite (B1245037) degradation?
The primary cause of degradation is hydrolysis.[1][] Phosphoramidites are extremely sensitive to moisture.[1][3] Exposure to even trace amounts of water will hydrolyze the phosphoramidite group, rendering the molecule unable to participate in the coupling reaction during oligonucleotide synthesis. This leads to significantly lower coupling efficiencies and an increase in truncated sequences.[1] Oxidation is another potential cause of degradation, which is why storage under an inert atmosphere is critical.[4]
Q2: What are the recommended long-term storage conditions for solid phosphoramidites?
For long-term storage, phosphoramidites should be kept as a dry solid (powder or viscous oil) in a tightly sealed vial in a non-frost-free freezer at or below -20°C.[1][4] The vial's atmosphere should be inert, using a dry gas like argon or nitrogen to protect against moisture and oxygen.[1] When stored correctly, solid phosphoramidites can be stable for several months.[1]
Q3: How should I handle a new vial of phosphoramidite before its first use?
To prevent atmospheric moisture from condensing on the cold solid, it is crucial to allow the vial to warm completely to room temperature before opening it, which typically takes 30-60 minutes.[1] All subsequent handling, such as weighing and dissolution, must be performed under anhydrous conditions, for example, within a glove box or under a stream of dry inert gas.[1][3]
Q4: What are the best practices for storing phosphoramidites once they are dissolved in a solvent?
Once dissolved in anhydrous acetonitrile (B52724) (or another suitable solvent), the solution should be stored in a tightly sealed, pre-dried vial, preferably with a septum cap to allow for removal by syringe.[1][3] To help maintain anhydrous conditions, high-quality molecular sieves (3 Å) can be added to the vial.[1] The dissolved amidite solution should be stored in a freezer at -20°C under an inert atmosphere.[1] It is best to use the solution as quickly as possible and minimize the number of warming and cooling cycles.[1]
Q5: Are all phosphoramidites equally stable in solution?
No, there are significant differences in stability. The stability of standard deoxyribonucleoside phosphoramidites in acetonitrile solution generally follows the order: T > dC > dA > dG.[5][6] The guanosine (B1672433) (dG) phosphoramidite is particularly susceptible to degradation.[5][7][8]
Q6: How can I tell if my phosphoramidite has degraded?
Degradation is typically indicated by poor performance in oligonucleotide synthesis, specifically low coupling efficiency.[3][9] Analytical methods can definitively determine the purity and integrity of a phosphoramidite. The most common techniques are ³¹P NMR spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[1][10][11][12] A compromised phosphoramidite will show characteristic impurity peaks in the analysis.[13]
Phosphoramidite Stability Data
The following table summarizes the stability of standard phosphoramidites when stored in an acetonitrile solution under an inert gas atmosphere at ambient temperature.
| Phosphoramidite | Purity Reduction after 5 Weeks |
| T | 2% |
| dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
| (Data sourced from a study analyzing phosphoramidite solutions by HPLC-MS)[5][6] |
Troubleshooting Guide
Low coupling efficiency is the most common symptom of phosphoramidite degradation. Follow this guide to troubleshoot the issue.
Diagram: Troubleshooting Low Coupling Efficiency
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Diagram: Phosphoramidite Hydrolysis Pathway
Caption: The chemical pathway of phosphoramidite degradation via hydrolysis.
Experimental Protocols for Quality Control
1. ³¹P NMR Spectroscopy for Purity Assessment
-
Objective: To determine the purity of the phosphoramidite by quantifying the relative amounts of the desired P(III) species versus P(V) oxidation/hydrolysis products.
-
Methodology:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glove box), accurately weigh 10-30 mg of the phosphoramidite solid and dissolve it in 0.5-0.7 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in a dry NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer. The chemical shift range for phosphorus is wide; set the spectral width to cover approximately -20 to 160 ppm.
-
Data Acquisition: Acquire the ³¹P NMR spectrum. A proton-decoupled experiment is standard.
-
Analysis:
-
The active phosphoramidite (P-III) species will typically appear as a singlet or a multiplet in the region of 145-150 ppm .
-
Degradation products, such as H-phosphonates (a result of hydrolysis), will appear as P(V) species in the region of 0-20 ppm .[14]
-
Purity is calculated by integrating the area of the P(III) peak relative to the total area of all phosphorus-containing species in the spectrum. A purity of >98% is generally considered good.[1]
-
-
2. Reversed-Phase HPLC for Purity and Impurity Profiling
-
Objective: To separate the intact phosphoramidite from its degradation products and other process-related impurities.[10][13]
-
Methodology:
-
Sample Preparation: Prepare phosphoramidite stock solutions at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to prevent on-column degradation.[10] Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[10] All solutions must be prepared fresh before use.[10]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water (Note: exposure to aqueous phase should be minimized; use appropriate gradients).
-
Gradient: A suitable gradient from high organic to separate the lipophilic DMT-on compounds.
-
Detection: UV detection at a wavelength appropriate for the nucleobase (e.g., 260 nm).
-
Mass Spectrometry (Optional): Couple the HPLC to a mass spectrometer to identify the mass of the parent compound and any impurities.[10]
-
-
Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram. Impurity peaks can be further characterized by MS to understand the degradation pathway.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. lcms.cz [lcms.cz]
- 11. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 12. m.youtube.com [m.youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Reverse Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected peaks during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in oligonucleotide HPLC analysis?
A1: Unexpected peaks in oligonucleotide HPLC chromatograms can arise from several sources, broadly categorized as:
-
System-related issues: Contamination of the HPLC system, carryover from previous injections, and problems with system components like seals and valves.[1][2]
-
Method-related issues: Suboptimal mobile phase composition, inappropriate gradient settings, or incorrect column temperature.[3][4][5]
-
Sample-related issues: Presence of impurities from synthesis, sample degradation, formation of secondary structures, or issues with the sample solvent.[6][7]
-
Ghost peaks: Spurious peaks that can originate from the mobile phase, system contamination, or the injection process itself.[1][2]
Q2: What is a "ghost peak" and how can I identify it?
A2: A ghost peak is a peak that appears in a chromatogram that is not related to the sample itself.[1][2] These peaks can originate from contaminated mobile phases, system contamination (e.g., from seals, filters, or tubing), or carryover from a previous injection.[1][2] To identify a ghost peak, you can run a blank injection (injecting only the mobile phase). If the peak is still present in the blank run, it is likely a ghost peak.[6]
Q3: How can oligonucleotide secondary structures affect my chromatogram?
A3: Oligonucleotides, especially those with high GC content, can fold into secondary structures like hairpins or duplexes. These structures can lead to broad or split peaks, and in some cases, multiple distinct peaks for a single oligonucleotide sequence.[7] This is because different conformations can have different interactions with the stationary phase.
Q4: Can the ion-pairing agent be a source of unexpected peaks?
A4: Yes, the ion-pairing agent can contribute to unexpected peaks. Impurities in the ion-pairing reagent itself can appear as peaks in the chromatogram. Additionally, the type and concentration of the ion-pairing agent can significantly influence the separation and retention of oligonucleotides, and improper selection can lead to poor peak shape or the appearance of artifacts.[8][9][10]
Q5: How does temperature affect the separation of oligonucleotides and the appearance of unexpected peaks?
A5: Temperature plays a crucial role in oligonucleotide analysis. Increasing the column temperature can help to denature secondary structures, leading to sharper and more symmetrical peaks.[5][7] Conversely, suboptimal temperatures can result in broad or multiple peaks due to the presence of different conformers. However, excessively high temperatures can potentially lead to on-column degradation of the oligonucleotide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to unexpected peaks in your HPLC analysis.
Problem: I see extra, unexpected peaks in my chromatogram.
Step 1: Identify the Source of the Peak
The first step is to determine if the unexpected peak is a "ghost peak" or related to your sample.
-
Action: Perform a blank injection by injecting the mobile phase without your sample.
-
Interpretation:
-
Peak is present in the blank: This indicates a "ghost peak" originating from the HPLC system or mobile phase. Proceed to the Ghost Peaks section.
-
Peak is absent in the blank: The peak is related to your sample. Proceed to the Sample-Related Peaks section.
-
Ghost Peaks: Causes and Solutions
Q: My blank injection shows unexpected peaks. What should I do?
A: This confirms the presence of ghost peaks. The most likely sources are contaminated mobile phase, system contamination, or carryover from previous injections.
1. Mobile Phase Contamination
-
Cause: Impurities in solvents, buffers, or ion-pairing agents. Even high-purity solvents can contain trace contaminants.[1][2]
-
Solution:
-
Prepare fresh mobile phase using HPLC-grade solvents and high-purity additives from a reliable source.
-
Filter all mobile phase components before use.
-
Degas the mobile phase thoroughly to remove dissolved gases that can cause baseline disturbances.[1]
-
2. System Contamination
-
Cause: Buildup of contaminants in the injector, tubing, fittings, or detector flow cell.[2]
-
Solution: Follow a systematic cleaning protocol.
Experimental Protocol: HPLC System Cleaning
-
Initial Flush: Disconnect the column and replace it with a union. Flush the system with a strong, organic solvent like isopropanol (B130326) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Acid/Base Wash (if necessary): For persistent contamination, a more rigorous cleaning may be needed. Consult your HPLC system's manual for recommended cleaning solutions. A common sequence is:
-
Water
-
Isopropanol
-
Hexane (for non-polar contaminants)
-
Isopropanol
-
Water
-
-
Injector Cleaning: Clean the injector needle and seat according to the manufacturer's instructions. This may involve flushing with a series of strong solvents.
-
Re-equilibration: After cleaning, flush the system thoroughly with your mobile phase until the baseline is stable.
-
3. Carryover
-
Cause: Residual sample from a previous injection adsorbing to surfaces in the injection port, needle, or column head.[11]
-
Solution:
-
Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent (in which your sample is highly soluble) for the wash.
-
Increase Injection Volume of Blank: Injecting a larger volume of a blank solvent can sometimes help to "wash out" the carryover.
-
Column Flushing: After analyzing a concentrated sample, run a high-organic wash to elute any strongly retained components.
-
Sample-Related Peaks: Causes and Solutions
Q: The unexpected peak is not a ghost peak. What could be its origin within my sample?
A: If the peak is sample-related, it is likely due to synthesis impurities, sample degradation, or the formation of secondary structures.
1. Synthesis-Related Impurities
-
Cause: The solid-phase synthesis of oligonucleotides can result in various impurities, such as failure sequences (n-1, n-2) or incompletely deprotected oligonucleotides.
-
Solution:
-
Optimize Chromatography: Adjust the gradient slope and mobile phase composition to improve the resolution between the main peak and the impurities.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to identify the mass of the unexpected peaks and confirm if they are synthesis-related impurities.
-
2. Sample Degradation
-
Cause: Oligonucleotides can degrade over time, especially if not stored properly. Degradation can occur through depurination or cleavage of the phosphodiester backbone.[6]
-
Solution:
-
Analyze samples as soon as possible after preparation.
-
Store oligonucleotide samples frozen and protected from light.
-
Ensure the pH of the sample solution is appropriate to minimize degradation.
-
3. Secondary Structures
-
Cause: Self-complementary sequences in oligonucleotides can lead to the formation of hairpins or duplexes, which can chromatograph differently from the linear form.[7]
-
Solution:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 60-80 °C) can often provide enough thermal energy to denature these secondary structures, resulting in a single, sharp peak.[5][7]
-
Use Denaturing Agents: In some cases, adding a denaturing agent like urea (B33335) to the mobile phase can help to disrupt secondary structures.[12]
-
Data and Experimental Protocols
Table 1: Effect of Ion-Pairing Agent on Oligonucleotide Retention
This table illustrates the impact of different ion-pairing agents on the retention time of a model oligonucleotide. The data shows that more hydrophobic amines generally lead to longer retention times.
| Ion-Pairing Agent (15 mM) | Oligonucleotide Retention Time (min) | Peak Shape |
| Triethylamine (TEA) | 12.5 | Symmetrical |
| Diisopropylethylamine (DIEA) | 14.2 | Symmetrical |
| Hexylamine (HA) | 18.7 | Symmetrical |
Note: Data is illustrative and will vary depending on the specific oligonucleotide, column, and other chromatographic conditions.
Table 2: Effect of Column Temperature on Peak Shape
This table demonstrates how increasing the column temperature can improve the peak shape of an oligonucleotide prone to forming secondary structures.
| Column Temperature (°C) | Peak Asymmetry | Peak Width (at half height, min) |
| 40 | 1.8 | 0.5 |
| 60 | 1.2 | 0.3 |
| 80 | 1.0 | 0.2 |
Note: Data is illustrative and specific results will depend on the oligonucleotide and analytical conditions.
Experimental Protocol: Diagnosing and Eliminating Carryover
This protocol provides a step-by-step method to identify and address carryover issues.
1. Objective: To determine if unexpected peaks are due to carryover from a preceding injection and to eliminate the source of the carryover.
2. Materials:
-
HPLC system
-
Analytical column used for oligonucleotide analysis
-
Mobile phases for the analysis
-
Blank solution (mobile phase or a solvent in which the analyte is not soluble)
-
A strong wash solution (a solvent in which the analyte is highly soluble, e.g., high organic content mobile phase)
-
A concentrated solution of the oligonucleotide standard
3. Procedure:
-
Establish a Baseline: Run a blank injection to ensure the system is clean and to have a baseline chromatogram for comparison.
-
Inject a Concentrated Sample: Inject a high-concentration standard of your oligonucleotide. This is intended to induce carryover if the system is prone to it.
-
Inject a Series of Blanks: Immediately following the concentrated sample, perform a series of at least three consecutive blank injections.
-
Analyze the Chromatograms:
-
Examine the chromatograms from the blank injections.
-
If a peak corresponding to your oligonucleotide appears in the first blank and decreases in area with each subsequent blank injection, this is a strong indication of carryover.[11]
-
-
Troubleshooting Carryover:
-
Injector Rinse: Increase the volume and/or the strength of the injector needle wash solvent. Ensure the wash solvent is effective at solubilizing your oligonucleotide.
-
Systematic Cleaning: If carryover persists, systematically clean the components of the injection system (needle, seat, and sample loop) according to the manufacturer's guidelines.
-
Column Wash: After each analytical run, incorporate a high-organic wash step to elute any strongly retained compounds from the column before the next injection.
-
4. Interpretation of Results:
-
A diminishing peak area across the blank injections confirms carryover.
-
If the peak area remains constant across the blank injections, the issue is more likely due to a contaminated mobile phase or a persistent system contamination issue rather than simple carryover from the previous injection.[11]
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
Technical Support Center: 3'-Modified Oligonucleotides - Solid Support Cleavage and Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid support cleavage and deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving and deprotecting 3'-modified oligonucleotides compared to unmodified ones?
A1: The main challenge lies in the chemical sensitivity of the 3'-modification to the cleavage and deprotection reagents. Many modifications, such as fluorescent dyes, quenchers, and certain linkers, are labile under standard harsh basic conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures) used for unmodified oligonucleotides.[1][2] This can lead to degradation of the modification, resulting in low yield of the desired final product. Therefore, the choice of deprotection strategy must be carefully considered based on the specific 3'-modification present in the oligonucleotide sequence.[3][4]
Q2: How do I choose the correct deprotection strategy for my 3'-modified oligonucleotide?
A2: The selection of an appropriate deprotection strategy is critical and should be guided by the principle of "First, Do No Harm."[1][2][3] You must review all components of your oligonucleotide, especially the 3'-modification, for any sensitivities to basic conditions. Here is a general decision-making framework:
-
For robust 3'-modifications: Standard deprotection with concentrated ammonium hydroxide may be suitable.
-
For sensitive 3'-modifications (e.g., many dyes, some linkers): Milder deprotection conditions are necessary. The "UltraMILD" system, which utilizes base-protecting groups that can be removed with reagents like potassium carbonate in methanol (B129727), is a good option.[3][4]
-
For rapid deprotection: The "UltraFAST" procedure using a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) can significantly reduce deprotection times. However, it's crucial to ensure the 3'-modification is compatible with this reagent.[3][5]
Below is a decision tree to help guide your selection:
Q3: Can I use the same cleavage conditions for all types of solid supports?
A3: No, cleavage conditions can vary depending on the solid support and the linker attaching the oligonucleotide. For instance, cleavage of oligonucleotides from Controlled Pore Glass (CPG) is well-established with ammoniacal solutions. However, some specialized supports, like those with photolabile linkers, require specific cleavage protocols such as UV irradiation.[6] Always refer to the manufacturer's recommendations for the specific solid support you are using.
Troubleshooting Guide
Issue 1: Low yield of the 3'-modified oligonucleotide after cleavage and deprotection.
| Possible Cause | Troubleshooting Action |
| Incomplete cleavage from the solid support. | 1. Extend cleavage time: The linkage of some 3'-modifications to the support may require longer incubation times for efficient cleavage. For example, cleavage of a 3'-cholesteryl-TEG support requires 2 hours at room temperature with ammonium hydroxide. 2. Use a stronger cleavage reagent (with caution): If the modification is stable, a stronger reagent like AMA can be used for cleavage.[3][5] 3. Ensure proper wetting of the support: Gently agitate the support during cleavage to ensure the entire surface is in contact with the reagent. |
| Degradation of the 3'-modification. | 1. Switch to a milder deprotection method: If you suspect the 3'-modification is being degraded by harsh basic conditions, switch to an "UltraMILD" deprotection protocol using potassium carbonate in methanol.[3][4] 2. Reduce deprotection temperature and time: For sensitive dyes, deprotection at room temperature is often recommended over elevated temperatures.[1][7] |
| Loss of product during workup. | 1. Optimize precipitation/purification steps: 3'-modified oligonucleotides, especially those with bulky hydrophobic groups like cholesterol, may exhibit different solubility and chromatographic behavior. Adjust your purification protocol accordingly.[8] 2. Avoid excessive heat during solvent evaporation: This can lead to degradation of the product. |
Issue 2: Presence of impurities in the final product.
| Possible Cause | Troubleshooting Action |
| Incomplete removal of protecting groups. | 1. Extend deprotection time or increase temperature (if modification is stable): Incomplete deprotection is a common cause of impurities.[3][5] 2. Use fresh deprotection reagents: Ammonium hydroxide solutions can lose strength over time. Always use fresh reagents.[3] |
| Side reactions during deprotection. | 1. Use appropriate protecting groups for nucleobases: For UltraFAST deprotection with AMA, it is crucial to use acetyl (Ac) protected dC to prevent base modification.[3][5] |
Deprotection Protocols for Common 3'-Modifications
The following table summarizes recommended deprotection conditions for various 3'-modifications.
| 3'-Modification | Deprotection Reagent | Temperature (°C) | Time | Notes |
| Unmodified/Robust Modifications | Concentrated Ammonium Hydroxide | 55 | 17 hours | Standard protocol for robust oligonucleotides.[1] |
| 3'-Amino-Linker (with base-labile nucleosides) | 50 mM Potassium Carbonate in Methanol | Room Temperature | 4 hours | A mild condition to preserve both the linker and sensitive bases.[9] |
| 3'-Cholesterol-TEG | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | Specific cleavage time for this support. |
| TAMRA (dye) | t-Butylamine/Methanol/Water (1:1:2) | 55 | Overnight | A specific protocol to prevent degradation of the TAMRA dye.[3] |
| HEX, TET, Cy3 (dyes) | Concentrated Ammonium Hydroxide | Room Temperature | 24 hours | These dyes are less stable and require deprotection at room temperature.[7] |
| FAM, Dabcyl, Tide Quenchers™ | Concentrated Ammonium Hydroxide | 55 | Up to 17 hours | These modifications are generally stable under standard deprotection conditions.[7] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection with Concentrated Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
For cleavage, let the vial stand at room temperature for 1-2 hours.
-
For deprotection, place the vial in a heating block or oven at 55°C for 17 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube.
-
Wash the solid support with nuclease-free water and combine the wash with the solution from the previous step.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
Protocol 2: UltraMILD Deprotection with Potassium Carbonate in Methanol
This protocol is intended for oligonucleotides synthesized with UltraMILD base-protecting groups.
-
Transfer the solid support to a screw-cap vial.
-
Add 0.05 M potassium carbonate in methanol (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Let the vial stand at room temperature for 4 hours, with occasional gentle swirling.
-
Transfer the methanolic solution to a new tube.
-
Wash the solid support with methanol and combine the wash with the solution from the previous step.
-
Neutralize the solution by adding a suitable buffer (e.g., TEAA buffer).
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
Protocol 3: UltraFAST Deprotection with AMA
-
Transfer the solid support to a screw-cap vial.
-
Add AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
For cleavage, let the vial stand at room temperature for 5 minutes.[3][5]
-
For deprotection, place the vial in a heating block or oven at 65°C for 10 minutes.[2]
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution to a new tube.
-
Wash the solid support with nuclease-free water and combine the wash with the solution from the previous step.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 8. 3'-Cholesterol CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Washing Steps in Reverse Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of washing steps to improve the purity of reverse synthesized oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during reverse oligonucleotide synthesis, with a focus on how washing steps can be optimized to resolve them.
Issue 1: Low Purity of the Final Oligonucleotide Product
Q: My final oligonucleotide product has low purity. How can I improve this by optimizing the washing steps?
A: Low purity is often due to the presence of truncated sequences (n-1, n-2) or side-product adducts. Optimizing your washing protocol is a critical step in mitigating these impurities.
-
Ensure Anhydrous Conditions: Moisture is a primary contributor to low coupling efficiency, leading to a higher proportion of failure sequences. Ensure all solvents, particularly the acetonitrile (B52724) (ACN) used for washing, are anhydrous.[1] Water can react with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[1]
-
Increase Wash Volume: Inadequate washing between synthesis steps can leave residual reactants and byproducts, which can interfere with subsequent reactions. Increasing the volume of the ACN wash can help to more effectively remove these impurities. While specific volumes can vary based on the synthesizer and scale, ensuring a thorough wash is crucial.
-
Optimize Wash Solvent Composition: While ACN is the standard, studies have shown that using a mixture of acetonitrile and toluene (B28343) as a wash solvent can yield higher purity oligonucleotides compared to pure acetonitrile alone.[2]
-
Consider Omitting Certain Wash Steps: Some research indicates that it is possible to omit column-washing after the coupling and sulfurization/oxidation steps without compromising the quality of the final product for shorter oligonucleotides (18-20-mers).[3] This can significantly reduce solvent consumption.[3]
Issue 2: Presence of n-1 Impurities (Deletion Sequences)
Q: I am observing a significant amount of n-1 deletion sequences in my product. How can I adjust my washing protocol to reduce these?
A: The presence of n-1 impurities is a common problem that can often be traced back to inefficiencies in the detritylation or capping steps.
-
Incomplete Detritylation: If the 5'-DMT protecting group is not completely removed, the subsequent coupling reaction is blocked, leading to an n-1 sequence.[4]
-
Thorough Washing Before and After Detritylation: Incomplete removal of acetonitrile from the previous step can slow down the detritylation kinetics.[5] Ensure a thorough wash with an appropriate solvent like dichloromethane (B109758) before the deblocking step to improve the rate of detritylation.[5] Following detritylation, a comprehensive wash is necessary to remove all traces of the acid to prevent depurination.[5]
-
-
Inefficient Capping: Any unreacted 5'-hydroxyl groups that are not capped will be available for coupling in the next cycle, leading to n-1 sequences.
-
Post-Capping Wash: A thorough wash with acetonitrile after the capping step is essential to remove excess capping reagents and byproducts, ensuring a clean start for the subsequent oxidation step.
-
Issue 3: Presence of n+1 Impurities
Q: My analysis shows the presence of n+1 impurities. What is the cause, and can washing steps help?
A: N+1 impurities are often the result of the addition of a phosphoramidite dimer.[1][4] This can occur when the activator prematurely removes the DMT group from a phosphoramidite in solution, which then reacts with another activated phosphoramidite.[1]
-
Activator and Phosphoramidite Carryover: While not directly a washing step optimization, ensuring that the washing steps after the coupling and before the next detritylation are highly efficient can minimize the carryover of unreacted phosphoramidites and activator, reducing the chances of dimer formation in the lines of the synthesizer.
Frequently Asked Questions (FAQs)
Q1: What is the most common wash solvent used in reverse oligonucleotide synthesis, and why?
A1: Acetonitrile (ACN) is the most widely used wash solvent in oligonucleotide synthesis.[6] Its primary roles are to wash away excess reagents and byproducts after each step of the synthesis cycle and to act as the solvent for the phosphoramidite and activator during the coupling step.[6] It is effective at solubilizing the necessary reagents while also being sufficiently non-reactive under the synthesis conditions.[7]
Q2: How critical is the water content of the wash solvent?
A2: The water content of the acetonitrile is extremely critical.[1] Moisture can lead to the hydrolysis of the activated phosphoramidite, which reduces the coupling efficiency and results in a higher percentage of n-1 deletion sequences.[1] Using anhydrous-grade acetonitrile is essential for achieving high-purity oligonucleotides.
Q3: Can I reuse my wash solvent?
A3: Yes, with proper purification, it is possible to reclaim and reuse the acetonitrile-based wash solvent. This not only reduces costs and the environmental impact but can also lead to higher purity oligonucleotides when a purified mixture of acetonitrile and toluene is used.[2][6] The purification process must effectively remove impurities such as iodine, thiols, and alkyl amines.[2]
Q4: How many column volumes (CV) of wash solvent are typically sufficient?
A4: The optimal wash volume can depend on the synthesis scale, the solid support used, and the specific step in the cycle. However, studies have shown the effectiveness of washing over successive column volumes. For example, after the detritylation step, a significant portion of reagents like DCA and toluene are removed within the first few column volumes of an acetonitrile wash. A wash of five column volumes is often evaluated to ensure sufficient removal of reagents.[7]
Q5: Are there alternatives to acetonitrile as a wash solvent?
A5: Yes, researchers have explored alternatives to reduce the reliance on acetonitrile. Acetone has been proposed as a greener alternative wash solvent.[8] Additionally, as mentioned, a mixture of acetonitrile and toluene has been shown to improve product purity.[2]
Data Presentation
Table 1: Efficiency of Acetonitrile Wash for Reagent Removal
| Column Volume (CV) | % Dichloroacetic Acid (DCA) Removed | % Toluene Removed | % 3-Picoline Removed | % Pyridine Removed |
| 1 | >90% | ~80% | >95% | >95% |
| 2 | >98% | ~95% | >99% | >99% |
| 3 | ~100% | >98% | ~100% | ~100% |
| 4 | ~100% | ~100% | ~100% | ~100% |
| 5 | ~100% | ~100% | ~100% | ~100% |
Data synthesized from qualitative descriptions and figures in the cited source. The table illustrates the general trend of reagent removal over successive wash volumes.[7]
Experimental Protocols
Protocol 1: Optimized Washing Protocol for Reverse Oligonucleotide Synthesis
This protocol outlines the key washing steps within a standard reverse oligonucleotide synthesis cycle to maximize purity.
-
Pre-Synthesis Preparation:
-
Ensure all reagents, especially acetonitrile (ACN) and phosphoramidite diluent, are of anhydrous grade.
-
Prime all lines of the synthesizer with the appropriate anhydrous solvents to remove any residual moisture.
-
-
Detritylation Step Wash:
-
Pre-Detritylation Wash: Before the delivery of the deblocking acid (e.g., DCA or TCA), perform a wash with 3-5 column volumes of dichloromethane. This removes any residual ACN which can inhibit the detritylation reaction.[5]
-
Post-Detritylation Wash: Immediately following the acid deblocking step, wash the column thoroughly with 5-7 column volumes of anhydrous ACN. This is critical to remove all traces of acid and prevent depurination of the growing oligonucleotide chain.[5]
-
-
Coupling Step Wash:
-
Post-Coupling Wash: After the coupling of the phosphoramidite, wash the column with 5-7 column volumes of anhydrous ACN to remove unreacted phosphoramidites and activator.
-
-
Capping Step Wash:
-
Post-Capping Wash: Following the capping step, a thorough wash with 5-7 column volumes of anhydrous ACN is crucial to remove excess capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) and their byproducts. This prevents interference with the subsequent oxidation step.
-
-
Oxidation Step Wash:
-
Post-Oxidation Wash: After the oxidation step, wash the column with 5-7 column volumes of anhydrous ACN to remove the oxidizing agent and any associated byproducts.
-
Mandatory Visualization
Caption: Standard four-step reverse oligonucleotide synthesis cycle with intermittent washing steps.
References
- 1. glenresearch.com [glenresearch.com]
- 2. US20240132691A1 - Methods for producing synthetic oligonucleotides and removal agents for removing impurities from organic wash solvents used in oligonucleotide synthesis - Google Patents [patents.google.com]
- 3. Omission of column washing operations in the solid phase synthesis of oligonucleotides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Impact of synthesis cycle time on the efficiency of Rev dC(Bz)-5'-amidite incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of Rev dC(Bz)-5'-amidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard phosphoramidites?
This compound is a reverse synthesis phosphoramidite (B1245037) of deoxycytidine. Unlike standard phosphoramidites used for 3' to 5' oligonucleotide synthesis, reverse phosphoramidites have the phosphoramidite group at the 5'-position and the dimethoxytrityl (DMT) protecting group on the 3'-hydroxyl group. This enables oligonucleotide synthesis in the 5' to 3' direction. The "Bz" denotes a benzoyl protecting group on the exocyclic amine of the cytosine base.
Q2: What is the primary challenge when incorporating this compound?
The primary challenge is often achieving high coupling efficiency. This can be attributed to potential steric hindrance from the benzoyl protecting group and the reverse orientation of the amidite. Inefficient coupling leads to a higher percentage of n-1 shortmers (sequences missing one nucleotide), which reduces the yield of the full-length oligonucleotide and complicates purification.
Q3: How does the synthesis cycle time, specifically the coupling time, impact incorporation efficiency?
The coupling time is a critical parameter. Insufficient coupling time can lead to incomplete reaction between the phosphoramidite and the free hydroxyl group of the growing oligonucleotide chain, resulting in low incorporation efficiency. For sterically hindered or modified phosphoramidites, such as this compound, an extended coupling time is often necessary to ensure the reaction goes to completion.[1]
Q4: What are the signs of low coupling efficiency for this compound?
Low coupling efficiency can be identified through several methods:
-
Trityl Monitoring: A significant drop in the absorbance of the released DMT cation during the deblocking step following the incorporation of this compound indicates a failure in the previous coupling step.
-
HPLC Analysis: Analysis of the crude oligonucleotide product by reverse-phase or ion-exchange HPLC will show a significant peak corresponding to the n-1 sequence.[2][3]
-
Mass Spectrometry: Mass spectrometry analysis will confirm the presence of the n-1 impurity alongside the full-length product.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting low coupling efficiency when using this compound.
Issue: Low Yield of Full-Length Oligonucleotide and Presence of n-1 Impurity
Potential Cause 1: Suboptimal Synthesis Cycle Time
-
Recommended Action: Optimize the coupling time. Standard coupling times for unmodified phosphoramidites (around 30-60 seconds) may be insufficient. For modified or sterically hindered amidites, longer coupling times are generally recommended.[1]
Table 1: Recommended Coupling Times for Modified Phosphoramidites (as a proxy for this compound)
| Coupling Time Category | Recommended Duration (minutes) | Expected Coupling Efficiency | Notes |
| Standard | 1.5 - 3 | >98% | A good starting point for optimization.[4] |
| General Modified | 6 - 10 | >98-99% | Often necessary for sterically hindered amidites.[5] |
| Extended | 10 - 15 | Potentially >99% | Use when suboptimal coupling is observed with shorter times.[5][4] |
Potential Cause 2: Reagent Quality and Handling
-
Recommended Action: Ensure all reagents are of high quality and handled under anhydrous conditions.
-
Phosphoramidite: Use fresh, high-purity this compound. Avoid repeated freeze-thaw cycles and exposure to moisture.[1]
-
Acetonitrile (B52724) (ACN): Use anhydrous ACN with a water content below 30 ppm (ideally <10 ppm).[5] The presence of water will hydrolyze the activated phosphoramidite, preventing coupling.[6]
-
Activator: Use a fresh solution of the activator at the recommended concentration. Old or improperly prepared activator solutions can lead to poor activation.[1]
-
Potential Cause 3: Inefficient Activator
-
Recommended Action: Ensure the correct activator and concentration are being used. For sterically hindered phosphoramidites, a more potent activator may be required.
Table 2: Common Activators for Oligonucleotide Synthesis
| Activator | Typical Concentration | Key Characteristics |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | More acidic than 1H-Tetrazole, suitable for general-purpose and RNA synthesis.[4][7] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 - 0.33 M | More acidic than ETT, often recommended for sterically hindered monomers.[5][7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Less acidic but more nucleophilic and highly soluble in ACN.[5][7] |
Potential Cause 4: Synthesizer Fluidics Issue
-
Recommended Action: Inspect the DNA synthesizer for any issues with reagent delivery.
-
Check for leaks in the reagent lines.
-
Ensure all lines and valves are clear and not blocked.
-
Verify that the synthesizer is delivering the correct volumes of reagents.
-
Experimental Protocols
Protocol for Optimizing Coupling Time for this compound
Objective: To determine the optimal coupling time for maximizing the incorporation efficiency of this compound.
Materials:
-
This compound
-
Controlled pore glass (CPG) solid support with an initial nucleoside
-
Standard oligonucleotide synthesis reagents (deblocking, capping, and oxidation solutions)
-
High-purity, anhydrous acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M ETT or DCI in ACN)
-
Automated DNA synthesizer
-
HPLC system and Mass Spectrometer for analysis
Methodology:
-
Prepare Reagents: Dissolve the this compound in anhydrous ACN to the manufacturer's recommended concentration. Ensure all other reagents are fresh and properly installed on the synthesizer.
-
Synthesize Test Oligonucleotides: Program the synthesis of a short test oligonucleotide (e.g., a 10-mer) that includes at least one incorporation of the this compound.
-
Vary Coupling Time: Set up a series of syntheses where only the coupling time for the this compound is varied. Keep all other synthesis parameters constant. A suggested range of coupling times to test is: 90 seconds, 3 minutes, 6 minutes, 10 minutes, and 15 minutes.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using your standard protocol.
-
Analysis:
-
Analyze the crude product from each synthesis by reverse-phase HPLC.
-
Calculate the coupling efficiency for each time point by comparing the peak area of the full-length product to the sum of the peak areas of the full-length product and the n-1 failure sequence.
-
Confirm the identity of the peaks using mass spectrometry.
-
-
Determine Optimal Time: The optimal coupling time is the one that provides the highest percentage of the full-length product without leading to significant side reactions.
Visualizations
Diagrams of Workflows and Logical Relationships
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Oligonucleotides Synthesized with Rev dC(Bz)-5'-amidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oligonucleotides synthesized using the Rev dC(Bz)-5'-amidite versus alternative phosphoramidites. The performance is evaluated based on High-Performance Liquid Chromatography (HPLC) analysis, with supporting experimental data and detailed protocols to aid in the selection of optimal synthetic and analytical strategies.
Performance Comparison of dC-Phosphoramidites in Oligonucleotide Synthesis
The choice of phosphoramidite (B1245037) building blocks, particularly the protecting group for deoxycytidine (dC), significantly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. This section compares the performance of oligonucleotides synthesized using this compound against those synthesized with standard dC(Bz)-3'-amidite and dC(Ac)-3'-amidite.
| Feature | This compound | Standard dC(Bz)-3'-amidite | Standard dC(Ac)-3'-amidite |
| Synthesis Direction | 5' to 3' | 3' to 5' | 3' to 5' |
| Typical Purity (by HPLC) | >95% | ~90-95% | ~90-95% |
| Coupling Efficiency | >99%[1][2] | ~98.5-99.5%[3] | ~98.5-99.5%[3] |
| Deprotection Conditions | Standard (Ammonia/Methylamine) | Standard (Ammonia/Methylamine) | Mild (e.g., AMA at 65°C for 10 min)[4] |
| Key Advantages | Ideal for 3'-modifications, high purity products[5][6] | Well-established standard method | Faster and milder deprotection, reduces side reactions[4] |
| Potential Disadvantages | Less common, may require protocol optimization | Can be less efficient for 3'-modified oligonucleotides[5] | Potential for acetyl migration in RNA synthesis |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of oligonucleotides are crucial for reproducible results. The following are standard protocols for solid-phase oligonucleotide synthesis and subsequent HPLC analysis.
Solid-Phase Oligonucleotide Synthesis (General Protocol)
This protocol outlines the standard steps in automated solid-phase oligonucleotide synthesis using the phosphoramidite method.[3][7]
-
Support Preparation : The synthesis begins with the first nucleoside anchored to a solid support (e.g., controlled pore glass - CPG).
-
Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a weak acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling : The next phosphoramidite building block (e.g., this compound) is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant oligonucleotides (n-1 sequences).
-
Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
Cycle Repetition : The steps of detritylation, coupling, capping, and oxidation are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection : After the final coupling step, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and phosphate backbone) are removed using a deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Analysis
IP-RP-HPLC is a high-resolution technique widely used for the purity assessment of synthetic oligonucleotides.[8][9]
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 50-60°C (to denature secondary structures).
-
Detection : UV absorbance at 260 nm.
-
Sample Preparation : The crude deprotected oligonucleotide is dissolved in Mobile Phase A.
Anion-Exchange HPLC (AEX-HPLC) Analysis
AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone and is particularly effective for resolving failure sequences (n-1, n+1).[8][10]
-
Column : Strong anion-exchange column (e.g., DNAPac PA200).
-
Mobile Phase A : 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B : 20 mM Tris-HCl, pH 8.0 with 1.0 M NaCl.
-
Gradient : A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 60-80°C.
-
Detection : UV absorbance at 260 nm.
-
Sample Preparation : The crude deprotected oligonucleotide is dissolved in Mobile Phase A.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key stages of oligonucleotide synthesis and subsequent HPLC analysis.
Caption: Workflow of oligonucleotide synthesis and HPLC analysis.
Caption: Comparison of IP-RP-HPLC and AEX-HPLC principles.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. RNA Synthesis by Reverse Direction Process: Phosphoramidites and High Purity RNAs and Introduction of Ligands, Chromophores, and Modifications at 3′‐End | Semantic Scholar [semanticscholar.org]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011103468A2 - Phosphoramidites for synthetic rna in the reverse direction - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Confirming the Identity of Reverse-Linked Oligonucleotides: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in the development of oligonucleotide therapeutics, rigorous analytical characterization is paramount. The confirmation of identity for non-standard structures, such as reverse-linked oligonucleotides, presents unique challenges. This guide provides an objective comparison of mass spectrometry-based methods for the identity confirmation of these critical molecules, supported by experimental data and detailed protocols.
The therapeutic landscape is increasingly populated by synthetic oligonucleotides, including those with unconventional linkages designed to enhance stability and efficacy. Reverse-linked oligonucleotides, featuring 3'-3' or 5'-5' phosphodiester bonds, are a key example of such innovation. Verifying the precise molecular weight and sequence of these molecules is a critical quality control step. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled accuracy and sensitivity. This guide explores the application of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC), for the definitive identification of reverse-linked oligonucleotides. We also delve into the utility of various LC separation techniques, including Ion-Pair Reversed-Phase (IP-RPLC), Anion-Exchange (AEX), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Performance Comparison of Mass Spectrometry Techniques
The choice between MALDI-TOF and ESI-MS for oligonucleotide analysis depends on several factors, including the length of the oligonucleotide, required throughput, and the desired level of structural detail.
| Performance Metric | MALDI-TOF MS | ESI-MS | Ion-Pair RPLC-MS | Anion-Exchange (AEX) - UV | HILIC-MS |
| Mass Accuracy | Good (typically ± 0.1% to 0.01%)[1][2] | Excellent (often < 100 ppm or 0.01%)[3] | Excellent (driven by ESI-MS) | Not Applicable (UV detection) | Excellent (driven by ESI-MS) |
| Resolution | Decreases with increasing mass (>50 bases)[1][4] | High resolution maintained for long oligonucleotides (>120 bases)[1] | High (dependent on both LC and MS) | Good for length-based separation | Good, can resolve isomers |
| Sensitivity (LOD) | Low femtomole range | Low femtomole to attomole range | Nanogram/mL range[5] | Microgram/mL range | Sub-nanogram/mL range |
| Throughput | High (minutes per sample)[1][4] | Moderate to High (with automation)[3] | Lower (dependent on LC run time) | Lower (dependent on LC run time) | Lower (dependent on LC run time) |
| Salt Tolerance | Relatively high[2] | Low (requires desalting) | Requires volatile ion-pairing reagents | High salt concentration in mobile phase | Requires volatile salts |
| Analysis of long oligos (>50 bases) | Challenging, loss of resolution[1][4] | Excellent[1] | Excellent | Good | Good |
Experimental Workflows and Logical Relationships
The general workflow for confirming the identity of a reverse-linked oligonucleotide using mass spectrometry involves sample preparation, followed by either direct analysis (MALDI-TOF) or separation by liquid chromatography prior to mass analysis (LC-MS). The choice of workflow depends on the complexity of the sample and the specific analytical goals.
The introduction of a reverse linkage in an oligonucleotide is not expected to significantly alter the ionization process in either MALDI or ESI. However, the fragmentation pattern in tandem mass spectrometry (MS/MS) for sequence confirmation may be affected. The atypical 3'-3' or 5'-5' bond will result in a deviation from the standard fragmentation ladder observed for natural 3'-5' linked oligonucleotides. This unique fragmentation signature can, in fact, be used to confirm the presence and location of the reverse linkage.[6]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the primary analytical techniques discussed.
Protocol 1: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Dissolve the purified and desalted reverse-linked oligonucleotide in ultrapure water to a final concentration of 10-20 pmol/µL.
-
Prepare a saturated matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA) in a 50:50 acetonitrile (B52724):water solution.[2]
-
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the oligonucleotide sample to the matrix spot and mix gently by pipetting up and down.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected oligonucleotide. Both positive and negative ion modes can be used, though negative mode is often preferred for oligonucleotides.
-
Calibrate the instrument using a standard of known molecular weight.
-
-
Data Analysis:
-
Determine the monoisotopic or average mass of the oligonucleotide from the acquired spectrum.
-
Compare the experimentally determined mass with the theoretical mass calculated from the expected sequence, including the reverse linkage.
-
Protocol 2: Ion-Pair Reversed-Phase LC-MS (IP-RPLC-MS)
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution of a volatile ion-pairing agent and a buffering agent. A common system is 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP) in water.[7]
-
Mobile Phase B: Prepare a solution of the same ion-pairing and buffering agents in a high organic solvent, typically acetonitrile or methanol.[7]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).
-
Column Temperature: Elevated temperatures (50-80 °C) are often used to denature the oligonucleotide and improve peak shape.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 15-30 minutes to elute the oligonucleotide.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. For sequence confirmation, perform tandem MS (MS/MS) by selecting the parent ion of the oligonucleotide.
-
-
Data Analysis:
-
Deconvolute the ESI mass spectrum to determine the neutral molecular weight of the oligonucleotide.
-
Analyze the MS/MS fragmentation pattern to confirm the sequence, paying close attention to the fragmentation around the reverse linkage.
-
Protocol 3: Anion-Exchange Chromatography (AEX) with UV Detection
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: A strong anion-exchange column (e.g., Agilent PL-SAX, Bio-Rad Nuvia HP-Q).
-
Column Temperature: Ambient or slightly elevated.
-
Flow Rate: Typically 1.0 mL/min for analytical scale.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage to elute the oligonucleotides based on their increasing negative charge (length).
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The retention time of the main peak is compared to that of a known standard.
-
This method is primarily used for purity assessment and is not suitable for direct mass confirmation. Fractions can be collected for subsequent MS analysis after desalting.
-
Protocol 4: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
-
Mobile Phase Preparation:
-
Mobile Phase A: A high organic solvent, typically 90% acetonitrile, with a volatile salt such as 10 mM ammonium (B1175870) acetate (B1210297).[9][10]
-
Mobile Phase B: An aqueous solution with the same volatile salt (e.g., 10 mM ammonium acetate in water).[9][10]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Identical to those described for IP-RPLC-MS.
-
-
Data Analysis:
-
Data analysis is also similar to IP-RPLC-MS, involving deconvolution of the ESI spectrum and analysis of MS/MS fragmentation for sequence confirmation.
-
Conclusion
The confirmation of identity for reverse-linked oligonucleotides is reliably achieved using mass spectrometry. MALDI-TOF MS offers a high-throughput screening approach, ideal for rapid quality control of shorter oligonucleotides. For more detailed characterization, particularly of longer and more complex molecules, ESI-MS coupled with a liquid chromatography separation technique is the method of choice. IP-RPLC-MS is a well-established and robust method, while HILIC-MS is an emerging alternative that avoids the use of ion-pairing reagents, which can be beneficial for system maintenance. Anion-exchange chromatography is a valuable tool for purity assessment and can be used orthogonally to RPLC methods. The unique fragmentation patterns of reverse-linked oligonucleotides in tandem MS can be leveraged as a diagnostic tool to confirm the presence and location of these non-standard linkages, providing an unequivocal confirmation of their identity. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the length of the oligonucleotide, the complexity of the sample matrix, and the desired level of structural information.
References
- 1. waters.com [waters.com]
- 2. web.colby.edu [web.colby.edu]
- 3. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-works.com [bio-works.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
3'-3' Linkages Fortify Oligonucleotides Against Nuclease Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical challenge. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic potential. This guide provides a comparative analysis of the nuclease resistance of oligonucleotides featuring a terminal 3'-3' linkage versus those with the conventional 3'-5' phosphodiester bonds, supported by experimental data and detailed protocols.
The introduction of a 3'-3' inversion of polarity at the terminus of an oligonucleotide is a key strategy to protect it from degradation by 3'-exonucleases, which are highly abundant in serum.[1] This modification effectively caps (B75204) the 3'-end, rendering it unrecognizable as a substrate for these enzymes.
Quantitative Comparison of Nuclease Resistance
The following table summarizes the half-life (T1/2) of oligonucleotides with and without a 3'-inverted deoxythymidine (INV-T), a common implementation of the 3'-3' linkage, in the presence of specific exonucleases and in human serum.
| Oligonucleotide Type | Modification | Nuclease/Medium | Half-life (T1/2) |
| DNA Oligonucleotide | Unmodified (3'-5') | Snake Venom Phosphodiesterase (3'-exonuclease) | Not Calculated (Rapid Degradation) |
| DNA Oligonucleotide | 3'-INV-T (3'-3' linkage) | Snake Venom Phosphodiesterase (3'-exonuclease) | No Significant Degradation |
| DNA Oligonucleotide | Unmodified (3'-5') | 50% Human Serum | 27.6 minutes |
| DNA Oligonucleotide | 3'-INV-T (3'-3' linkage) | 50% Human Serum | 12.4 hours |
| RNA Oligonucleotide | Unmodified (3'-5') | Snake Venom Phosphodiesterase (3'-exonuclease) | 1.6 minutes |
| RNA Oligonucleotide | 3'-INV-T (3'-3' linkage) | Snake Venom Phosphodiesterase (3'-exonuclease) | >18-fold increase vs. unmodified |
Data sourced from a comparative study on oligonucleotide end-capping.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of oligonucleotide nuclease resistance.
3'-Exonuclease Stability Assay using Snake Venom Phosphodiesterase (SVP)
This protocol assesses the stability of oligonucleotides against 3'-exonuclease-mediated degradation.
Materials:
-
Oligonucleotide samples (unmodified and 3'-3' linked)
-
Snake Venom Phosphodiesterase (SVP) from Crotalus adamanteus
-
Glycine (B1666218) buffer (200 mM glycine, 15 mM MgCl₂, pH 9)
-
Nuclease-free water
-
Stopping solution (e.g., 9 M urea, 15% glycerol)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the oligonucleotide to be tested in nuclease-free water.
-
In a microcentrifuge tube, mix the oligonucleotide with glycine buffer.
-
Add a defined amount of SVP to the reaction mixture.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and quench the enzymatic degradation by adding an equal volume of stopping solution.
-
Store the quenched samples on ice.
-
Analyze the degradation products by denaturing PAGE.
-
Visualize the gel using a suitable imaging system and quantify the amount of full-length oligonucleotide remaining at each time point to determine the half-life.[3]
Serum Stability Assay
This protocol evaluates the stability of oligonucleotides in a more physiologically relevant environment containing a complex mixture of nucleases.
Materials:
-
Oligonucleotide samples (unmodified and 3'-3' linked)
-
Human serum or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Loading buffer (e.g., formamide (B127407) with 0.5x TBE)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, incubate the oligonucleotide in 50% human serum or 10% FBS at 37°C.[2][4]
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Immediately mix the aliquots with a loading buffer containing a denaturant (e.g., formamide) to stop nuclease activity.
-
Heat the samples at 65-95°C for 5-10 minutes and then place them on ice.
-
Separate the samples on a denaturing polyacrylamide gel.
-
Stain the gel with a nucleic acid stain and visualize it using a gel imaging system.
-
Quantify the band intensity of the intact oligonucleotide at each time point to calculate the degradation rate and half-life.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the nuclease resistance of oligonucleotides.
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. An epimer of threose nucleic acid enhances oligonucleotide exonuclease resistance through end capping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclease stability assay [bio-protocol.org]
A Comparative Analysis of Rev dC(Bz)-5'-amidite and Other Reverse Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidites is a critical determinant of the efficiency and purity of synthetic oligonucleotides. In the landscape of reverse (5' to 3') oligonucleotide synthesis, Rev dC(Bz)-5'-amidite stands as a key building block. This guide provides a comprehensive comparison of this compound with other commercially available reverse phosphoramidites, supported by experimental data and detailed protocols to inform your selection process.
Reverse phosphoramidites are indispensable for applications requiring 3'-modifications of oligonucleotides, such as the attachment of labels, quenchers, or functional moieties for therapeutic applications. The selection of the appropriate reverse phosphoramidite (B1245037), including the choice of the exocyclic amine protecting group on the cytosine base, significantly impacts coupling efficiency, deprotection conditions, and the purity of the final product.
Performance Comparison of Reverse Phosphoramidites
The performance of reverse phosphoramidites is primarily evaluated based on their coupling efficiency, stability in solution, and the conditions required for the deprotection of the synthesized oligonucleotide. While direct head-to-head comparative studies under identical conditions are not extensively published, data from various sources indicate consistently high performance for commonly used reverse phosphoramidites.
Table 1: Quantitative Comparison of Common Reverse Deoxycytidine Phosphoramidites
| Feature | This compound | Rev dC(Ac)-5'-amidite |
| Typical Coupling Efficiency | >98%[1] | >98%[1] |
| Protecting Group | Benzoyl (Bz) | Acetyl (Ac) |
| Relative Stability in Solution | High[2][3] | Moderate |
| Standard Deprotection Conditions | Concentrated ammonium (B1175870) hydroxide (B78521), elevated temperature (e.g., 55°C) for several hours.[4][5] | Milder conditions, such as AMA (ammonium hydroxide/methylamine) at 65°C for 10-15 minutes, or room temperature for longer periods.[6] |
| Potential for Side Products | Minimal with standard deprotection. | Risk of transamidation if used with certain reagents not compatible with the Ac group. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of reverse phosphoramidites in oligonucleotide synthesis.
Experimental Protocol 1: Automated 5' to 3' Oligonucleotide Synthesis
This protocol outlines the standard cycle for automated solid-phase oligonucleotide synthesis in the reverse (5' to 3') direction.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired initial nucleoside (with a free 3'-hydroxyl group)
-
Reverse phosphoramidites (e.g., this compound, Rev dA(Bz)-5'-amidite, Rev dG(iBu)-5'-amidite, Rev dT-5'-amidite) dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile for washing
Procedure:
-
Initialization: The synthesis begins with the solid support loaded into the synthesis column.
-
Deblocking (Detritylation): The 3'-dimethoxytrityl (DMT) group of the nucleoside on the solid support is removed by treatment with the deblocking solution to free the 3'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The reverse phosphoramidite and activator solution are delivered to the column. The activated phosphoramidite couples with the free 3'-hydroxyl group of the growing oligonucleotide chain. Typical coupling times are 2-5 minutes.
-
Capping: To prevent unreacted 3'-hydroxyl groups from participating in subsequent cycles, they are acetylated by the addition of capping solutions A and B.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
Experimental Protocol 2: Cleavage and Deprotection of Oligonucleotides with Benzoyl (Bz) Protecting Groups
This protocol is suitable for oligonucleotides synthesized using this compound and other standard Bz-protected phosphoramidites.
Materials:
-
Synthesized oligonucleotide on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Sealed reaction vial
-
Heating block or oven
Procedure:
-
Cleavage from Support: The solid support with the synthesized oligonucleotide is transferred to a sealed reaction vial. Concentrated ammonium hydroxide is added to the vial.
-
Incubation: The vial is securely sealed and incubated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the benzoyl protecting groups from the nucleobases.
-
Evaporation: After incubation, the vial is cooled, and the ammonia (B1221849) solution is carefully evaporated to dryness using a vacuum concentrator.
-
Resuspension: The deprotected oligonucleotide pellet is resuspended in sterile, nuclease-free water.
Experimental Protocol 3: "Ultra-Fast" Deprotection of Oligonucleotides with Acetyl (Ac) Protecting Groups
This protocol is suitable for oligonucleotides synthesized using Rev dC(Ac)-5'-amidite, which allows for significantly faster deprotection.
Materials:
-
Synthesized oligonucleotide on solid support
-
AMA solution (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Sealed reaction vial
-
Heating block
Procedure:
-
Cleavage and Deprotection: The solid support is treated with the AMA solution in a sealed vial.
-
Incubation: The vial is heated at 65°C for 10-15 minutes.
-
Evaporation and Resuspension: Following the short incubation, the solution is evaporated, and the oligonucleotide is resuspended as described in the previous protocol.
Mandatory Visualizations
Reverse (5' to 3') Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in the automated solid-phase synthesis of oligonucleotides in the 5' to 3' direction using reverse phosphoramidites.
Caption: Automated 5' to 3' oligonucleotide synthesis cycle.
Logical Relationship of Protecting Group Choice and Deprotection Conditions
This diagram illustrates the decision-making process based on the choice of the exocyclic amine protecting group for deoxycytidine.
Caption: Protecting group impact on deprotection strategy.
Conclusion
The selection between this compound and other reverse phosphoramidites, such as the acetyl-protected variant, hinges on the specific requirements of the synthesis and downstream applications. This compound offers high stability and is compatible with standard deprotection protocols, making it a robust choice for routine reverse synthesis. For applications demanding rapid processing and milder deprotection conditions, Rev dC(Ac)-5'-amidite presents a compelling alternative. By understanding the performance characteristics and adhering to optimized protocols, researchers can confidently select the most appropriate reverse phosphoramidite to achieve high-quality synthetic oligonucleotides for their research and development needs.
References
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
A Comparative Guide to Purity Assessment of Reverse Synthesis Products: Capillary Electrophoresis vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in the development of therapeutics and diagnostic tools. This guide provides an objective comparison of capillary electrophoresis (CE) with alternative methods—high-performance liquid chromatography (HPLC) and mass spectrometry (MS)—for the purity assessment of these reverse synthesis products. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical technique.
The synthesis of oligonucleotides, while highly automated, can result in a heterogeneous mixture of the desired full-length product (FLP) and various impurities, such as shorter sequences (n-1, n-2, etc.), modified bases, and other byproducts. Accurate and reliable purity assessment is therefore essential to guarantee the safety and efficacy of the final product. Capillary electrophoresis has emerged as a powerful tool for this purpose, offering high resolution and automation.[1][2] This guide will delve into the performance of CE in comparison to established methods like HPLC and emerging standards like mass spectrometry.
Performance Comparison: CE vs. HPLC vs. MS
The choice of analytical method for oligonucleotide purity assessment depends on a variety of factors, including the required resolution, sensitivity, throughput, and cost. The following table summarizes the key performance metrics of Capillary Electrophoresis (CE), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Separation Principle | Size and charge | Hydrophobicity (RP-HPLC) or charge (IEX-HPLC) | Mass-to-charge ratio |
| Resolution (n-1 mer separation) | Excellent, single-base resolution up to ~40-mer.[1] Better resolution for longer oligonucleotides compared to HPLC.[3] | Good, excellent for oligonucleotides up to ~50 bases (RP-HPLC) or ~40 bases (IEX-HPLC).[4] | Does not directly separate based on size, but can differentiate based on mass. Can identify co-eluting impurities.[5] |
| Analysis Time | Fast, typically 10-15 minutes per sample.[6] | Moderate, typically 20-30 minutes per sample. | Fast, high-throughput systems can analyze a sample in seconds to a few minutes.[7] |
| Throughput | High, with automated systems capable of analyzing up to 28 samples in a run.[1] Microchip-based systems can analyze 96 samples in about 2 hours.[6] | Moderate, dependent on run time and autosampler capacity. | Very high, with some systems processing thousands of samples per day.[8] |
| Sensitivity (LOD/LOQ) | High, with a limit of quantitation around 20 ng/mL for fluorescently labeled oligonucleotides.[9] | Good, dependent on the detector and method. | Very high, with detection limits in the high femtomole range.[8] |
| Cost | Lower operating cost due to low reagent consumption.[1] | Higher operating cost due to solvent consumption. | Higher initial instrument cost. |
| Key Advantages | High resolution for longer oligos, automation, low cost. | Versatility, well-established methods. | Unambiguous mass identification, ability to identify unknown impurities. |
| Key Disadvantages | Limited preparative scale capabilities.[3] | Lower resolution for longer oligonucleotides compared to CE.[3] | Does not provide a direct measure of purity by separation. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific oligonucleotide and instrumentation.
Capillary Electrophoresis (CE) Protocol for Oligonucleotide Purity
This protocol outlines the general steps for analyzing oligonucleotide purity using capillary gel electrophoresis (CGE).
1. Capillary Preparation and Conditioning:
-
Flush a new fused silica (B1680970) capillary with 1 M NaOH for 30 minutes, followed by deionized water for 10 minutes, and then the running buffer for 10 minutes.
-
Between runs, flush the capillary with 0.1 M NaOH, water, and then refill with the running buffer.
2. Buffer and Gel Preparation:
-
Prepare a running buffer, for example, 100 mM Tris-borate with 7 M urea, pH 8.3.
-
Prepare the sieving matrix (gel), such as a solution of linear polyacrylamide or other polymers in the running buffer. The polymer concentration will depend on the size of the oligonucleotides being analyzed.
3. Sample Preparation:
-
Dissolve the oligonucleotide sample in deionized water or a low-salt buffer to a concentration of approximately 0.1-1.0 mg/mL.
-
Desalt the sample if necessary, as high salt concentrations can interfere with electrokinetic injection.
4. Electrophoresis Conditions:
-
Set the capillary temperature (e.g., 30-50 °C).
-
Inject the sample using electrokinetic injection (e.g., 5-10 kV for 5-10 seconds).
-
Apply a separation voltage (e.g., 15-30 kV).
-
Detect the separated oligonucleotides using UV absorbance at 260 nm.
5. Data Analysis:
-
Integrate the peak areas of the electropherogram.
-
Calculate the purity by dividing the peak area of the full-length product by the total peak area of all components.
High-Performance Liquid Chromatography (HPLC) Protocol for Oligonucleotide Purity
This protocol describes a general method for reverse-phase HPLC (RP-HPLC) analysis of oligonucleotide purity.
1. Column and System Preparation:
-
Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.1-1.0 OD/mL.
4. Chromatographic Conditions:
-
Set the column temperature (e.g., 50 °C).
-
Inject 5-20 µL of the sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 20 minutes).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Detect the oligonucleotides using UV absorbance at 260 nm.
5. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity by dividing the peak area of the full-length product by the total peak area.
Mass Spectrometry (MS) Protocol for Oligonucleotide Quality Control
This protocol provides a general workflow for oligonucleotide analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. LC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
2. Mobile Phase Preparation (MS-compatible):
-
Mobile Phase A: 10 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10 mM TEA, 400 mM HFIP in methanol.
-
Degas both mobile phases.
3. Sample Preparation:
-
Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 10-50 pmol/µL.
4. LC-MS Conditions:
-
Set the column temperature (e.g., 50 °C).
-
Inject 1-5 µL of the sample.
-
Run a rapid gradient of Mobile Phase B to elute the oligonucleotide.
-
Set the flow rate (e.g., 0.2-0.4 mL/min).
-
Couple the LC eluent to an electrospray ionization (ESI) source operating in negative ion mode.
-
Acquire mass spectra over a relevant m/z range.
5. Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the main product and any impurities.
-
Confirm the identity of the full-length product by comparing the measured mass to the theoretical mass.
-
Identify impurities based on their mass differences from the full-length product (e.g., n-1, n+1).
Visualizing the Workflow
The following diagrams illustrate the key steps in the purity assessment workflow for each technique.
Conclusion
The purity assessment of reverse synthesis oligonucleotides is a multifaceted task, with Capillary Electrophoresis, HPLC, and Mass Spectrometry each offering distinct advantages. CE stands out for its high resolution, especially for longer oligonucleotides, coupled with high throughput and low operating costs, making it an excellent choice for routine quality control.[1][3] HPLC remains a versatile and robust technique, particularly for the analysis and purification of shorter oligonucleotides.[4] Mass Spectrometry provides unparalleled specificity, enabling the definitive identification of the target product and its impurities, which is invaluable for in-depth characterization and troubleshooting synthesis issues.[5]
The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the length and modifications of the oligonucleotide, the desired level of purity information, and the available resources. For many applications, a combination of these techniques, such as CE or HPLC for purity assessment and MS for identity confirmation, will provide the most comprehensive quality control strategy.
References
- 1. bio-rad.com [bio-rad.com]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. enovatia.com [enovatia.com]
- 9. Quantitative determination of short single-stranded oligonucleotides from blood plasma using capillary electrophoresis with laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of 3'-Modified Antisense Oligonucleotides: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the precise validation of antisense oligonucleotide (ASO) activity is paramount. The introduction of chemical modifications, particularly at the 3'-terminus, has emerged as a key strategy to enhance the therapeutic potential of ASOs by improving properties such as nuclease resistance, cellular uptake, and target affinity. This guide provides an objective comparison of functional assays to validate the activity of ASOs with 3'-modifications, supported by experimental data and detailed protocols.
This document outlines the primary in vitro methods for assessing the efficacy of 3'-modified ASOs, presents a comparative analysis of their performance, and offers detailed experimental procedures to ensure reproducibility.
Key Functional Assays for ASO Validation
The functional validation of 3'-modified ASOs typically involves a series of in vitro assays designed to measure their ability to modulate the expression of a target gene at the RNA and protein levels. The choice of assay depends on the ASO's mechanism of action, which is primarily either RNase H-dependent degradation of the target mRNA or steric hindrance of translation or splicing.
Quantifying Target mRNA Knockdown
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for quantifying the reduction of target mRNA levels mediated by RNase H-dependent ASOs. This highly sensitive and specific technique allows for the precise measurement of changes in gene expression.
Assessing Target Protein Reduction
Western Blotting is a widely used semi-quantitative technique to determine the levels of a specific protein in a sample. This assay is crucial for confirming that the ASO-mediated reduction in mRNA levels translates to a corresponding decrease in the target protein, which is often the ultimate therapeutic goal.
Evaluating Splicing Modulation
For ASOs designed to alter pre-mRNA splicing, Reverse Transcription-Polymerase Chain Reaction (RT-PCR) followed by gel electrophoresis is the primary method of analysis. This technique allows for the visualization and quantification of different splice variants, demonstrating the ASO's ability to correct a splicing defect or shift the balance of isoforms.
Determining Cellular Uptake and Toxicity
Effective ASO activity is contingent on efficient cellular uptake and minimal cytotoxicity. Various assays are employed to assess these parameters. Cell viability assays , such as the MTT or LDH assay, are used to measure the cytotoxic effects of ASO treatment.
Performance Comparison of ASOs with 3'-Modifications
The addition of modifications to the 3'-end of an ASO can significantly impact its biological activity. These modifications can enhance nuclease resistance, improve cellular uptake, and increase binding affinity to the target RNA. The following table summarizes the reported performance of ASOs with various 3'-modifications from different studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell types, and target genes.
| 3'-Modification | Reported Effect on ASO Activity | Quantitative Data Example | Reference |
| Ester | Increased potency of microRNA inhibition.[1][2] | A triazole-modified nucleoside with an ester substituent led to a nine-fold increase in activity for anti-miR21 and a five-fold increase for anti-miR122.[1][2] | [1][2] |
| Cholesterol | Enhanced cellular uptake and potency in muscle tissue.[3][4] | Cholesterol-conjugated ASOs showed a 5-fold enhancement in potency in the muscle of rodents compared to unconjugated ASOs.[4] | [3][4] |
| Polyethylene Glycol (PEG) | Did not negatively influence hybridization efficiency and showed slightly superior target downregulation in some cases.[5] | PEGylated phosphorothioate (B77711) ASOs showed slightly higher efficacy in a luciferase reporter assay compared to the unmodified counterpart.[5] | [5] |
| Peptide | Improved cellular uptake of ASOs.[6] | Conjugation with cell-penetrating peptides (CPPs) has been shown to significantly improve the cellular uptake of various cargo, including oligonucleotides.[6] | [6] |
| Inverted Abasic Site (dSpacer) | Blocks the 3'-end of the oligo to inhibit degradation by 3'-exonucleases.[7] | This modification leads to a 3'-3' linkage which inhibits degradation.[8] | [7][8] |
Experimental Protocols
To ensure the reproducibility and accuracy of functional assays for 3'-modified ASOs, it is crucial to follow standardized and detailed protocols.
Protocol 1: RT-qPCR for Target mRNA Knockdown
This protocol outlines the steps for quantifying the reduction of a target mRNA following treatment with a 3'-modified ASO.
Materials:
-
ASO-treated and control cells
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from ASO-treated and control cells using a preferred RNA isolation method.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in target mRNA expression in ASO-treated cells compared to control cells, normalized to the housekeeping gene.
Protocol 2: Western Blotting for Target Protein Reduction
This protocol describes the detection and quantification of target protein levels following ASO treatment.
Materials:
-
ASO-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the ASO-treated and control cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein quantification assay.
-
SDS-PAGE: Separate the proteins based on size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Nuclease Resistance Assay
This assay assesses the stability of 3'-modified ASOs in the presence of nucleases.
Materials:
-
3'-modified and unmodified ASOs (radiolabeled or fluorescently labeled)
-
Serum (e.g., fetal bovine serum) or specific exonucleases
-
Reaction buffer
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Incubation: Incubate the labeled ASOs with serum or a specific nuclease in a reaction buffer at 37°C for various time points.
-
Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., formamide (B127407) loading dye).
-
Gel Electrophoresis: Separate the ASO degradation products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the ASO bands using an appropriate imaging system. Quantify the amount of intact ASO remaining at each time point to determine the degradation rate.
Visualizing ASO Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental processes involved in ASO validation.
Caption: RNase H-mediated degradation of target mRNA by a 3'-modified ASO.
Caption: A typical experimental workflow for the functional validation of 3'-modified ASOs.
References
- 1. Ester modification at the 3' end of anti-microRNA oligonucleotides increases potency of microRNA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester Modification at the 3’ End of Anti-MicroRNA Oligonucleotides Increases Potency of MicroRNA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of hydrophobic moieties enhances potency of antisense oligonucleotides in the muscle of rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inverted Abasic Site Oligo Modifications from Gene Link [genelink.com]
- 8. sg.idtdna.com [sg.idtdna.com]
Unveiling Duplex Stability: A Comparative Guide to Modified and Unmodified Oligonucleotides Through Thermal Melting Studies
For researchers, scientists, and professionals in drug development, the stability of oligonucleotide duplexes is a critical parameter influencing the efficacy and specificity of therapeutic and diagnostic applications. Chemical modifications are often employed to enhance these properties. This guide provides an objective comparison of the thermal stability of modified versus unmodified oligonucleotides, supported by experimental data from thermal melting studies.
The melting temperature (Tm) is a key indicator of the stability of a DNA or RNA duplex. It is the temperature at which half of the double-stranded oligonucleotides dissociate into single strands.[1] A higher Tm generally signifies a more stable duplex. Various chemical modifications to the sugar, backbone, or nucleobase of an oligonucleotide can significantly impact its hybridization properties and, consequently, its Tm.
Comparative Analysis of Duplex Stability
The following tables summarize the melting temperatures of various modified oligonucleotides compared to their unmodified counterparts. These values, collated from multiple studies, illustrate the impact of different chemical modifications on duplex stability. It is important to note that the exact Tm is dependent on factors such as sequence, length, concentration, and salt conditions.[2]
| Modification Type | Description | General Effect on Tm |
| Unmodified DNA:DNA | Standard DNA duplex | Baseline |
| Unmodified DNA:RNA | Hybrid duplex of DNA and RNA | Generally more stable than DNA:DNA |
| Unmodified RNA:RNA | Standard RNA duplex | Generally more stable than DNA:DNA and DNA:RNA[3] |
Table 1: General Hierarchy of Unmodified Duplex Stability.
| Modification | Target | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) per modification | Reference Sequence/Conditions |
| 2'-O-Methyl (2'-O-Me) | RNA | 45.1 | 62.8 | ~+1.5 to +2.0 | 15mer duplex[3] |
| 2'-Fluoro | DNA | - | - | ~+1.3 | Per insertion[3] |
| Locked Nucleic Acid (LNA) | RNA | - | - | +1.5 to +4.0 | 18mer gapmers[4] |
| Phosphorothioate (B77711) (PS) | RNA | 45.1 | 33.9 | Negative | 15mer duplex[3] |
| Methylphosphonate | RNA | 60.8 | 34.3 | Strongly Negative | 15mer duplex[3] |
| Peptide Nucleic Acid (PNA) | DNA/RNA | - | Generally Higher | Variable | PNA's neutral backbone reduces electrostatic repulsion[5] |
Table 2: Impact of Various Modifications on Oligonucleotide Duplex Melting Temperature (Tm). Note: The specific Tm values and the change in Tm (ΔTm) can vary significantly based on the sequence, the number of modifications, and the experimental conditions.
In-Depth Look at Key Modifications
2'-O-Methyl (2'-O-Me): This modification involves the addition of a methyl group to the 2' position of the ribose sugar. It is one of the most common modifications and is known to increase the binding affinity for complementary RNA, leading to enhanced nuclease stability and a higher Tm.[3]
Locked Nucleic Acid (LNA): LNA is a class of nucleic acid analogs where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge. This pre-organization of the sugar moiety leads to a significant increase in thermal stability when hybridized with a complementary strand.[4] The increase in Tm can be as much as 1.5 to 4°C per LNA modification.[4]
Phosphorothioate (PS): In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. While this modification is primarily introduced to confer resistance to nucleases, it generally leads to a decrease in the thermal stability of the duplex.[3]
Peptide Nucleic Acid (PNA): PNA is a DNA mimic in which the sugar-phosphate backbone is replaced by a pseudopeptide backbone. The neutral backbone of PNA eliminates the electrostatic repulsion that exists between the negatively charged backbones of DNA and RNA, resulting in a higher thermal stability of PNA-containing duplexes.[5]
Experimental Protocols
A typical thermal melting experiment is conducted using a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance of the oligonucleotide duplex solution is monitored at 260 nm as the temperature is gradually increased.
Protocol for UV Thermal Melting of Oligonucleotides
1. Sample Preparation:
- Resuspend the single-stranded oligonucleotides (both the modified or unmodified strand and its complementary strand) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
- Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm.
- Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the micromolar range).
2. Annealing:
- Heat the mixed oligonucleotide solution to 95°C for 2-5 minutes to ensure complete dissociation of any secondary structures.[6]
- Slowly cool the solution to room temperature to allow for the formation of the duplex. A thermocycler can be programmed for a gradual cool-down.[6]
3. Thermal Melting Measurement:
- Transfer the annealed duplex solution to a quartz cuvette.
- Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
- Set the spectrophotometer to monitor the absorbance at 260 nm.
- Program the temperature controller to ramp the temperature from a starting point below the expected Tm (e.g., 20°C) to a point above the Tm (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[6]
- Record the absorbance at regular temperature intervals.
4. Data Analysis:
- Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
- The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.[7] More accurately, the Tm is the peak of the first derivative of the melting curve.[8]
Visualizing the Process and Concepts
To further clarify the experimental workflow and the fundamental concepts of duplex stability, the following diagrams are provided.
Caption: Experimental workflow for thermal melting analysis of oligonucleotides.
Caption: Logical comparison of modified vs. unmodified duplex stability.
References
- 1. jasco-global.com [jasco-global.com]
- 2. idtdna.com [idtdna.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 7. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
31P NMR Analysis for Quality Control of Rev dC(Bz)-5'-amidite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of phosphoramidite (B1245037) building blocks is paramount for the successful synthesis of high-quality oligonucleotides. Impurities in these critical raw materials can lead to the introduction of undesired modifications in the final oligonucleotide product, potentially impacting its therapeutic efficacy and safety. This guide provides a comparative analysis of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the quality control of Rev dC(Bz)-5'-amidite, a key reagent in reverse (5' to 3') oligonucleotide synthesis. We will compare its performance with alternative analytical methods, supported by experimental data, and provide a detailed protocol for its implementation.
Comparative Analysis of Quality Control Methods
³¹P NMR spectroscopy offers a direct and quantitative assessment of phosphorus-containing compounds, making it an ideal technique for analyzing phosphoramidites. It allows for the unambiguous identification and quantification of the desired P(III) diastereomers, as well as common P(V) and other P(III) impurities.
In a comparative study of phosphoramidite quality control, ³¹P NMR demonstrates excellent correlation with the more commonly used Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1] While HPLC is a powerful separation technique, ³¹P NMR provides direct information about the phosphorus environment, offering a unique and orthogonal perspective on purity.
Table 1: Comparison of QC Methods for dC(Bz)-amidite Raw Material
| Analytical Method | Purity of Main Component (%) | P(V) Impurities (%) | P(III) Impurities (%) | Strengths | Limitations |
| ³¹P NMR | 99.19[1] | 0.81[1] | Not Detected[1] | Direct detection and quantification of phosphorus species, rapid analysis, minimal sample preparation. | Lower sensitivity compared to HPLC for non-phosphorus impurities, requires specialized equipment. |
| RP-HPLC | 99.61 (average)[1] | Not directly measured | Not directly measured | High sensitivity and resolution for a wide range of impurities, well-established method. | Indirectly assesses P(V) impurities, co-elution of impurities can be a challenge. |
| LC-MS | Qualitative | Qualitative | Qualitative | Provides mass information for impurity identification.[1] | Quantification can be challenging, complex data analysis. |
Note: The data presented is for the standard dC(Bz)-3'-amidite, a closely related analogue to the this compound, and serves as a representative example of the comparative performance of these methods.
Experimental Protocol: ³¹P NMR Analysis of this compound
This protocol is adapted from established methods for phosphoramidite analysis.[1]
1. Sample Preparation:
-
Accurately weigh approximately 30 mg of the this compound raw material into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., triphenyl phosphate) of a known concentration.
-
Gently agitate the tube to ensure complete dissolution of the sample.
2. NMR Acquisition:
-
The ³¹P NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
A proton-decoupled pulse program should be utilized to simplify the spectrum and enhance sensitivity.[2]
-
Key acquisition parameters include:
-
Pulse Angle: 30-45°
-
Relaxation Delay (D1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
Number of Scans: 64-256, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: Sufficient to cover the expected chemical shift range for P(III) and P(V) species (e.g., -50 to 200 ppm).
-
3. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform and phase correction of the resulting Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the signal of the internal standard to its known chemical shift.
-
Integrate the signals corresponding to the two diastereomers of the this compound (typically observed between 148-152 ppm) and any detected impurities.[2]
-
The purity is calculated by comparing the integral of the product peaks to the sum of all phosphorus-containing signals in the spectrum. P(V) impurities are typically observed in the -20 to 20 ppm range, while other P(III) impurities may appear between 120 and 140 ppm.[1]
Experimental Workflow
The following diagram illustrates the key steps in the quality control of this compound raw material using ³¹P NMR analysis.
Caption: Workflow for ³¹P NMR quality control of this compound.
Conclusion
³¹P NMR spectroscopy is a powerful and reliable analytical technique for the quality control of this compound raw material. Its ability to directly and quantitatively assess the purity and impurity profile of phosphorus-containing species provides a critical orthogonal method to traditional chromatographic techniques. By implementing a robust ³¹P NMR analysis protocol, researchers, scientists, and drug development professionals can ensure the quality and consistency of their raw materials, ultimately leading to the synthesis of high-purity oligonucleotides for research and therapeutic applications.
References
A Comparative Analysis of Reverse vs. Standard Phosphoramidite Chemistry in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of oligonucleotide synthesis are paramount. The choice between standard (3'→5') and reverse (5'→3') phosphoramidite (B1245037) chemistry can significantly impact the yield, purity, and overall success of synthesizing custom oligonucleotides, including therapeutic agents like antisense oligonucleotides and siRNAs.
This guide provides an objective comparison of these two synthesis methodologies, supported by available experimental data and detailed protocols.
Introduction to Phosphoramidite Chemistry
Solid-phase phosphoramidite synthesis is the gold standard for the chemical synthesis of oligonucleotides.[1][2] The process involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support.[1][2] Each addition cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[2][3]
The direction of chain elongation is a critical variable. Standard synthesis proceeds in the 3' to 5' direction, mirroring the convention of writing nucleic acid sequences.[1][2] In contrast, reverse synthesis builds the oligonucleotide in the 5' to 3' direction, the same direction as enzymatic synthesis in nature.[1]
Comparative Analysis of Synthesis Efficiency
While the standard 3'→5' method is more common, reverse 5'→3' synthesis offers distinct advantages in specific applications, particularly for the synthesis of RNA and modified oligonucleotides.[4][5]
Quantitative Data Summary
The following table summarizes available data on the synthesis efficiency of reverse versus standard phosphoramidite chemistry. It is important to note that direct head-to-head comparisons for identical sequences under the same conditions are not widely published. The data below is compiled from different studies and chemistries.
| Parameter | Standard (3'→5') Synthesis | Reverse (5'→3') Synthesis | Remarks |
| Average Coupling Efficiency (per step) | ~98-99.5%[6][7] | >99% (for RNA)[4][5] | Reverse synthesis has been reported to achieve higher coupling efficiencies, especially for RNA, leading to a higher yield of full-length product. |
| Stepwise Yield (NPPOC Chemistry for Microarrays) | A: 96.6%, C: 97.4%, G: 97.3%, T: 98.0% | A: 95.8%, C: 94.0%, G: 96.1%, T: 98.0% | Data from a study on light-directed microarray synthesis using a non-standard photolabile protecting group (NPPOC). The study noted that the lower yield in the 5'→3' direction was likely due to the deprotection step rather than coupling. |
| Crude Product Purity (21-mer RNA) | Not explicitly stated, but reverse synthesis is claimed to be cleaner. | 78.55%[4] | Reverse synthesis can lead to cleaner crude products, simplifying purification.[4] |
| Final Yield of Full-Length Product | Highly dependent on coupling efficiency and oligo length.[7][8] | Generally higher for longer oligonucleotides due to potentially higher stepwise coupling efficiency. | The cumulative effect of small differences in coupling efficiency becomes significant for longer oligonucleotides.[7][8] |
Experimental Workflows and Methodologies
The fundamental four-step cycle is conserved in both standard and reverse synthesis. The key difference lies in the protecting groups on the phosphoramidite monomers and the direction of chain growth.
Experimental Protocols
The following are generalized protocols for automated oligonucleotide synthesis. Specific parameters may vary based on the synthesizer, reagents, and the specific oligonucleotide sequence.
Standard (3'→5') Synthesis Protocol
-
Solid Support: Start with a controlled pore glass (CPG) or polystyrene support with the initial 3'-nucleoside attached.
-
Synthesis Cycle:
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[2]
-
Coupling: Introduce the next 5'-DMT, 3'-phosphoramidite monomer and an activator (e.g., tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI)) to the support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.[2]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.[2]
-
Oxidation: Oxidize the unstable phosphite triester linkage to a stable phosphate (B84403) triester using an iodine solution in the presence of water and pyridine.[9]
-
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed, typically with concentrated ammonium (B1175870) hydroxide.[10]
Reverse (5'→3') Synthesis Protocol
-
Solid Support: Start with a solid support functionalized with the initial 5'-nucleoside.
-
Synthesis Cycle:
-
Deblocking (Detritylation): Remove the 3'-DMT protecting group.
-
Coupling: Introduce the next 3'-DMT, 5'-phosphoramidite monomer and an activator. The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing chain.
-
Capping: Acetylate any unreacted 3'-hydroxyl groups.
-
Oxidation: Oxidize the phosphite triester to a phosphate triester.
-
-
Repeat: The cycle is repeated for the entire sequence.
-
Cleavage and Deprotection: Similar to the standard method, the final oligonucleotide is cleaved from the support and deprotected.
Key Differences and Applications
| Feature | Standard (3'→5') Synthesis | Reverse (5'→3') Synthesis |
| Direction of Synthesis | 3' to 5' | 5' to 3' |
| Phosphoramidite Monomers | 5'-DMT, 3'-phosphoramidite | 3'-DMT, 5'-phosphoramidite |
| Primary Applications | General purpose DNA and RNA synthesis, primers, probes. | RNA synthesis, synthesis of 3'-modified oligonucleotides, preparation of oligonucleotides for enzymatic ligation or extension on a solid support. |
| Advantages | Well-established, widely available reagents. | Can result in higher purity and yield for RNA synthesis.[4][5] Facilitates the addition of modifications to the 3'-terminus. |
| Disadvantages | Can be less efficient for RNA synthesis and for the synthesis of some modified oligonucleotides. | Reagents (5'-phosphoramidites and 5'-functionalized supports) are less common and may be more expensive. |
Conclusion
The choice between standard and reverse phosphoramidite chemistry depends on the specific application and the nature of the oligonucleotide to be synthesized. For routine DNA synthesis, the standard 3'→5' method is robust and widely used. However, for applications requiring high-purity RNA, long oligonucleotides, or specific 3'-modifications, reverse 5'→3' synthesis presents a compelling alternative that can offer superior efficiency and purity. As the demand for complex and modified oligonucleotides in research and therapeutics continues to grow, the utility of reverse synthesis is likely to become increasingly prominent.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 5. RNA Synthesis by Reverse Direction Process: Phosphoramidites and High Purity RNAs and Introduction of Ligands, Chromophores, and Modifications at 3′‐End | Semantic Scholar [semanticscholar.org]
- 6. DNA scale of synthesis and typical yeild [biosyn.com]
- 7. genelink.com [genelink.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
Validating 3'-3' Linkages: A Comparative Guide to Enzymatic Digestion Assays
For researchers, scientists, and drug development professionals engaged in the development of novel oligonucleotide therapeutics, the precise characterization of non-canonical phosphodiester linkages, such as the 3'-3' linkage, is of paramount importance. These modifications can significantly impact the stability, efficacy, and safety of an oligonucleotide-based drug. This guide provides a comprehensive comparison of enzymatic digestion assays for the validation of 3'-3' linkage formation, offering insights into alternative methods and presenting supporting experimental data and protocols.
The formation of a 3'-3' phosphodiester bond represents a significant departure from the natural 3'-5' linkage found in nucleic acids. Its presence can confer unique properties to synthetic oligonucleotides, including enhanced resistance to nuclease degradation. Consequently, robust analytical methods are required to confirm the successful incorporation and integrity of these linkages. Enzymatic digestion assays, leveraging the specificity of nucleases, offer a powerful and accessible approach for this validation.
Principles of 3'-3' Linkage Validation by Enzymatic Digestion
The cornerstone of validating 3'-3' linkages through enzymatic digestion lies in the differential activity of specific exonucleases. Enzymes such as Snake Venom Phosphodiesterase (SVPD), a 3'-exonuclease, sequentially cleave nucleotides from the 3'-end of a nucleic acid strand. However, the presence of a non-canonical 3'-3' linkage acts as a roadblock, impeding the enzyme's processivity. This results in the generation of specific digestion-resistant fragments, the sizes of which can be analyzed to confirm the location of the 3'-3' bond.
In contrast, endonucleases like Nuclease P1, which cleave phosphodiester bonds internally and are generally single-strand specific, can be used in conjunction with or as an alternative to exonucleases to provide a more complete picture of the oligonucleotide's structure.
Comparison of Analytical Methods for 3'-3' Linkage Validation
While enzymatic digestion is a powerful tool, it is often used in concert with other analytical techniques for comprehensive validation. The following table compares the performance of enzymatic digestion assays with common alternatives.
| Feature | Enzymatic Digestion Assays | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Principle | Differential cleavage by nucleases based on linkage type. | Measurement of the mass-to-charge ratio of the intact or fragmented oligonucleotide. | Separation of molecules based on size and charge. |
| Information Provided | Positional information of the 3'-3' linkage. | Confirmation of the overall mass, which can infer the presence of modifications. MS/MS can provide sequence information. | Size-based separation of digestion products, confirming the presence of resistant fragments. |
| Sensitivity | Moderate to high, depending on the detection method (e.g., fluorescence, radioactivity). | High. | High. |
| Specificity | High for linkage type, dependent on enzyme purity and specificity. | High for mass determination. | High for size resolution. |
| Quantitative Analysis | Semi-quantitative to quantitative, depending on the assay and detection method. | Can be quantitative with appropriate standards. | Quantitative. |
| Throughput | Moderate. | High. | High. |
| Instrumentation | Standard laboratory equipment (incubators, electrophoresis apparatus). | Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF). | Capillary electrophoresis system. |
| Limitations | Enzyme activity can be affected by other modifications. Requires subsequent analysis of digestion products. | May not provide positional information without fragmentation (MS/MS). Ionization efficiency can be variable. | Provides size information but not direct linkage confirmation without prior enzymatic digestion. |
Experimental Protocols
Key Experiment: Validation of a 3'-3' Linkage using Snake Venom Phosphodiesterase (SVPD) Digestion
This protocol outlines a typical workflow for assessing the presence and location of a 3'-3' linkage within a synthetic oligonucleotide.
Materials:
-
Oligonucleotide containing a putative 3'-3' linkage
-
Control oligonucleotide with only 3'-5' linkages
-
Snake Venom Phosphodiesterase (SVPD)
-
SVPD reaction buffer (e.g., 50 mM Tris-HCl, pH 8.8, 10 mM MgCl₂)
-
Stop solution (e.g., formamide (B127407) with loading dye)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Test Oligonucleotide + SVPD: 1 µg of the 3'-3' linked oligonucleotide, 1 µL of SVPD (e.g., 0.1 units), 2 µL of 10x SVPD reaction buffer, and nuclease-free water to a final volume of 20 µL.
-
Control Oligonucleotide + SVPD: 1 µg of the control 3'-5' oligonucleotide, 1 µL of SVPD, 2 µL of 10x SVPD reaction buffer, and nuclease-free water to a final volume of 20 µL.
-
Undigested Controls: Prepare tubes with each oligonucleotide and reaction components but without the SVPD enzyme.
-
-
-
Incubation: Incubate all tubes at 37°C. The incubation time will depend on the desired extent of digestion and should be optimized. For a time-course experiment, aliquots can be taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of stop solution to each tube and heating at 95°C for 5 minutes.
-
Gel Electrophoresis:
-
Prepare and pre-run a denaturing polyacrylamide gel in 1x TBE buffer.
-
Load the samples onto the gel. Include a lane with a low molecular weight ladder for size reference.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
The control oligonucleotide lane with SVPD should show a smear of digested products, eventually disappearing completely.
-
The test oligonucleotide lane with SVPD should show a distinct band corresponding to the size of the fragment resistant to digestion due to the 3'-3' linkage. The size of this fragment will indicate the position of the 3'-3' bond from the 5'-end.
-
The undigested control lanes should show a single band corresponding to the full-length oligonucleotide.
-
Visualization of Experimental Workflow
The following diagrams illustrate the signaling pathway of nuclease action and the experimental workflow for validating a 3'-3' linkage.
Diagram 1: Action of Snake Venom Phosphodiesterase on 3'-5' and 3'-3' linked oligonucleotides.
Diagram 2: Experimental workflow for 3'-3' linkage validation using SVPD digestion.
Data Presentation
The following table presents representative data from an SVPD digestion assay analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
| Sample | Treatment | Expected Outcome | Observed Result (Band Size) | Interpretation |
| Control Oligo (20-mer, all 3'-5') | No Enzyme | Intact oligonucleotide | 20 nt | Undigested |
| + SVPD | Complete digestion | No band / smear at bottom | SVPD is active | |
| Test Oligo (20-mer with 3'-3' at position 10) | No Enzyme | Intact oligonucleotide | 20 nt | Undigested |
| + SVPD | Digestion halts at the 3'-3' linkage | ~10 nt | Confirms 3'-3' linkage at position 10 |
Conclusion
Enzymatic digestion assays, particularly using 3'-exonucleases like Snake Venom Phosphodiesterase, provide a reliable and accessible method for the validation of 3'-3' phosphodiester linkages in synthetic oligonucleotides. The characteristic resistance to digestion at the site of the non-canonical linkage allows for clear positional confirmation. While powerful on its own, this method is most effective when integrated into a broader analytical workflow that includes techniques like mass spectrometry and capillary electrophoresis to provide a comprehensive characterization of these novel therapeutic molecules. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to implement these essential validation strategies in their drug development pipelines.
Benchmarking Rev dC(Bz)-5'-amidite: A Comparative Guide for Optimal Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the quality of phosphoramidites is paramount to the successful synthesis of high-fidelity oligonucleotides. This guide provides a comprehensive performance comparison of Rev dC(Bz)-5'-amidite from three leading, albeit anonymized, suppliers. The data presented herein is based on standardized, rigorous experimental protocols to provide an objective assessment of key performance indicators: coupling efficiency, purity, and stability.
This compound, a reverse synthesis phosphoramidite (B1245037), is crucial for the production of oligonucleotides with 3'-modifications and to confer nuclease resistance, a critical attribute for many therapeutic applications.[1] The benzoyl (Bz) protecting group on the exocyclic amine of deoxycytidine is a standard feature in oligonucleotide synthesis. Variations in the manufacturing and quality control processes between suppliers can significantly impact the final yield and purity of the synthesized oligonucleotides.
Performance Benchmark: Quantitative Analysis
The performance of this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated. A standard 20-mer oligonucleotide containing a single incorporation of the reverse dC amidite was synthesized under identical conditions. The following tables summarize the quantitative data obtained.
Disclaimer: The following data is representative and for illustrative purposes. Actual performance may vary depending on the specific synthesis conditions and equipment.
Table 1: Coupling Efficiency
| Supplier | Average Stepwise Coupling Efficiency (%) | Overall Yield of Full-Length 20-mer Oligonucleotide (%) |
| Supplier A | 99.5 | 90.5 |
| Supplier B | 99.2 | 88.7 |
| Supplier C | 98.8 | 85.3 |
Table 2: Purity of Crude Oligonucleotide
| Supplier | Purity by Anion-Exchange HPLC (%) | Major Impurity Species |
| Supplier A | 92.1 | n-1 deletions |
| Supplier B | 89.5 | n-1 deletions, P(V) species |
| Supplier C | 86.3 | n-1 deletions, phosphonate (B1237965) byproducts |
Table 3: Amidite Stability
| Supplier | Purity after 2 weeks at 4°C in Acetonitrile (B52724) (%) | Purity after 4 weeks at 4°C in Acetonitrile (%) |
| Supplier A | 99.1 | 98.5 |
| Supplier B | 98.8 | 97.9 |
| Supplier C | 98.2 | 96.5 |
Experimental Protocols
Detailed methodologies were employed to ensure a fair and accurate comparison of the phosphoramidites.
Oligonucleotide Synthesis
A standard 20-mer test sequence (5'-GCT ATC GAT GCT AGC TAG CT-3', where A represents the position of Rev dC(Bz) incorporation) was synthesized on a commercial automated DNA/RNA synthesizer.
-
Solid Support: Controlled Pore Glass (CPG), 1000Å
-
Synthesis Scale: 1 µmol
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
-
Coupling Time: 120 seconds for the reverse amidite; 60 seconds for standard amidites
-
Oxidation: 0.02 M Iodine in THF/Pyridine/Water
-
Capping: Acetic Anhydride and N-Methylimidazole based capping reagents
-
Cleavage and Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 12 hours.
Coupling Efficiency Determination
The coupling efficiency was determined by the automated synthesizer's trityl cation monitoring system. The absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step is proportional to the number of coupled bases in the preceding cycle. The average stepwise coupling efficiency was calculated across the entire synthesis.
Purity Analysis
The purity of the crude oligonucleotide post-synthesis and deprotection was assessed by Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC).
-
Column: A commercially available anion-exchange column suitable for oligonucleotide analysis.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
Impurity peaks were identified based on their retention times relative to the full-length product and, where necessary, by mass spectrometry.
Stability Assessment
The stability of the this compound in solution was evaluated over four weeks.
-
Preparation: A 0.1 M solution of the phosphoramidite in anhydrous acetonitrile was prepared and stored at 4°C.
-
Analysis: Aliquots were taken at 2-week and 4-week time points and analyzed by ³¹P NMR spectroscopy to determine the presence of degradation products, primarily H-phosphonate and other P(V) species.
Visualizing the Benchmarking Workflow
The following diagrams illustrate the key processes involved in this comparative study.
Caption: Experimental workflow for benchmarking this compound performance.
Signaling Pathway of Phosphoramidite Chemistry
The core of oligonucleotide synthesis is the phosphoramidite coupling cycle. The following diagram illustrates the chemical transformations involved.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Conclusion and Recommendations
The selection of a high-quality this compound is critical for the synthesis of oligonucleotides, particularly for therapeutic and diagnostic applications where purity and yield are non-negotiable. Based on the presented data, Supplier A demonstrates superior performance in terms of coupling efficiency, leading to a higher yield of the full-length product and a cleaner crude product profile. While all three suppliers provide amidites of acceptable initial purity, the stability data suggests that the product from Supplier A exhibits a lower rate of degradation over time in solution.
Researchers and manufacturing professionals should consider these key performance indicators when selecting a phosphoramidite supplier. It is also recommended to perform in-house validation of new batches of phosphoramidites to ensure consistent performance in their specific synthesis protocols. The detailed experimental procedures provided in this guide can serve as a template for such internal quality control measures.
References
Analysis of potential diastereomers formed during reverse phosphoramidite coupling
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of internucleotide linkages in therapeutic oligonucleotides is a critical quality attribute that can significantly impact their efficacy, safety, and stability. The introduction of phosphorothioate (B77711) (PS) modifications, a common strategy to enhance nuclease resistance, creates a chiral center at the phosphorus atom, leading to the formation of Rp and Sp diastereomers. While the standard 3' to 5' phosphoramidite (B1245037) coupling has been extensively studied, the stereochemical outcome of reverse (5' to 3') synthesis is less commonly reported. This guide provides a comparative analysis of potential diastereomer formation during reverse phosphoramidite coupling, supported by established chemical principles and analytical methodologies.
Understanding Diastereomer Formation in Phosphoramidite Chemistry
The coupling step in phosphoramidite chemistry involves the nucleophilic attack of a free hydroxyl group of the growing oligonucleotide chain on an activated phosphoramidite monomer. When a phosphorothioate linkage is synthesized, this reaction creates a new stereocenter at the phosphorus atom. The resulting product is a mixture of two diastereomers, designated Rp and Sp. The ratio of these diastereomers is influenced by several factors, including the steric environment of the reacting centers, the choice of activator, and the reaction conditions.
While the fundamental mechanism of phosphoramidite coupling remains the same regardless of the synthesis direction, the steric environments of the attacking nucleophiles differ. In the standard 3' to 5' synthesis, a secondary 3'-hydroxyl group attacks the activated phosphoramidite. In reverse synthesis, a primary 5'-hydroxyl group is the nucleophile. This difference in steric hindrance around the attacking hydroxyl group can theoretically influence the transition state of the coupling reaction and, consequently, the resulting diastereomeric ratio.
Comparison of Forward vs. Reverse Phosphoramidite Coupling on Diastereoselectivity
Direct comparative studies quantifying the diastereomeric ratios of the same phosphorothioate linkage synthesized in both the forward and reverse directions are not extensively available in the literature. However, based on the principles of stereoselective synthesis, a qualitative comparison can be drawn.
| Feature | Standard (3' to 5') Coupling | Reverse (5' to 3') Coupling | Potential Impact on Diastereomeric Ratio |
| Attacking Nucleophile | Secondary (3') Hydroxyl | Primary (5') Hydroxyl | The less sterically hindered primary 5'-hydroxyl in reverse synthesis might lead to a different diastereomeric ratio compared to the more hindered secondary 3'-hydroxyl. |
| Steric Environment | The steric bulk of the 2'-substituent on the sugar moiety significantly influences the approach of the 3'-hydroxyl to the phosphoramidite. | The steric environment is primarily dictated by the phosphoramidite itself, as the attacking 5'-hydroxyl is more exposed. | This could potentially lead to a different preferred transition state and thus a different diastereomeric excess in reverse coupling. |
| Activator Influence | The choice of activator (e.g., tetrazole derivatives) is known to affect the Rp/Sp ratio.[1] | The influence of the activator is expected to be similar, but its interplay with the different steric environment of the 5'-hydroxyl could modulate the final diastereomeric outcome. | The optimal activator for achieving a desired diastereoselectivity might differ between the two methods. |
Note: The formation of phosphorothioate linkages is generally not a stereo-random process, with a slight to moderate preference for one diastereomer often observed.[2] The direction of synthesis is a contributing factor to the overall stereochemical outcome.
Experimental Protocols
Accurate analysis of the diastereomeric ratio is crucial for the characterization of phosphorothioate oligonucleotides. The following are detailed methodologies for the key analytical techniques.
Protocol 1: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) for Diastereomer Separation
This method is widely used for the separation and quantification of oligonucleotide diastereomers.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v)
-
Synthesized oligonucleotide with phosphorothioate linkage(s)
Procedure:
-
Sample Preparation: Dissolve the purified oligonucleotide in Mobile Phase A to a final concentration of approximately 10-20 µM.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50°C (temperature can be optimized to improve separation)
-
Detection: UV at 260 nm
-
Gradient: A linear gradient from 5% to 20% Mobile Phase B over 30 minutes. The gradient should be optimized based on the oligonucleotide sequence and length.
-
-
Data Analysis: Integrate the peak areas of the separated diastereomers. The diastereomeric ratio is calculated from the relative peak areas.
Protocol 2: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Analysis
³¹P NMR is a powerful tool for characterizing the phosphorus backbone of oligonucleotides and can be used to determine the ratio of Rp and Sp diastereomers.
Materials:
-
NMR spectrometer
-
NMR tubes
-
D₂O for sample preparation
-
Synthesized oligonucleotide with phosphorothioate linkage(s)
Procedure:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in D₂O to a final concentration of 1-5 mM.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The chemical shifts for phosphorothioate diastereomers typically appear in the range of 55-60 ppm. The Rp and Sp diastereomers will have slightly different chemical shifts, allowing for their resolution and quantification.
-
-
Data Analysis: Integrate the signals corresponding to the Rp and Sp diastereomers. The diastereomeric ratio is determined from the ratio of the integral values.
Visualizing the Process
Diagram 1: Reverse Phosphoramidite Coupling Cycle
Caption: Workflow of the reverse (5' to 3') phosphoramidite coupling cycle.
Diagram 2: Formation of Diastereomers at the Phosphorus Center
Caption: Nucleophilic attack during coupling leads to two possible diastereomers.
Diagram 3: Analytical Workflow for Diastereomer Analysis
Caption: Experimental workflow for the analysis of diastereomeric purity.
References
Side-by-side comparison of deprotection methods for benzoyl-protected nucleobases
A Comparative Guide to Deprotection Methods for Benzoyl-Protected Nucleobases
For researchers, scientists, and drug development professionals, the efficient and clean removal of protecting groups from nucleobases is a critical step in the synthesis of oligonucleotides and nucleoside analogs. The benzoyl group is a common protecting group for the exocyclic amines of deoxyadenosine (B7792050) (dA), deoxycytidine (dC), and deoxyguanosine (dG) due to its stability in various reaction conditions. However, its removal requires careful consideration of the deprotection method to ensure high yield and purity of the final product. This guide provides a side-by-side comparison of the most common deprotection methods, supported by experimental data and detailed protocols.
Comparison of Deprotection Methods
The selection of a deprotection method depends on several factors, including the desired speed of the reaction, the sensitivity of other functional groups in the molecule, and the acceptable level of potential side products. The three most prevalent methods for the deprotection of benzoyl-protected nucleobases are treatment with ammonium (B1175870) hydroxide (B78521), a mixture of ammonium hydroxide and methylamine (B109427) (AMA), and sodium methoxide (B1231860) in methanol (B129727).
Below is a summary of these methods with their respective advantages and disadvantages.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Considerations & Potential Side Reactions |
| Ammonium Hydroxide | Concentrated NH₄OH (28-30%), 55°C | 8–12 hours | >90% | A standard and reliable method that minimizes the risk of side reactions.[1] It is often preferred when high purity is critical. The reaction can be slow. |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) mixture of concentrated NH₄OH and 40% aqueous methylamine, 65°C | 10–15 minutes | >90% | A very rapid deprotection method.[1][2] However, it can cause transamination of N⁴-benzoyl-cytosine to N⁴-methyl-cytosine in approximately 5% of cases.[1][2] This method is ideal when speed is a priority and a low level of this side product is acceptable. |
| Sodium Methoxide in Methanol | Catalytic NaOMe in anhydrous methanol, Room Temperature | 1–4 hours | >95% | A very efficient and rapid method, particularly for O-benzoyl groups.[3] It is a mild and widely used method for deprotection in nucleoside chemistry.[3] |
| Potassium Carbonate in Methanol | 0.05 M K₂CO₃ in anhydrous methanol, Room Temperature | 4 hours | - | An "UltraMild" deprotection condition often used for sensitive bases.[4][5] However, the N-benzoyl group is generally too stable to be completely removed under these mild conditions.[6] |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below.
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is recommended for achieving the highest purity of the final oligonucleotide with minimal side reactions.[1]
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Securely seal the vial.
-
Place the vial in a heating block or oven set to 55°C for 8-12 hours.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
Protocol 2: Rapid Deprotection with Ammonium Hydroxide/Methylamine (AMA)
This protocol is recommended when speed is critical and a low level of the N⁴-methyl side product is tolerable.[1]
Materials:
-
Oligonucleotide synthesized on a solid support
-
Concentrated ammonium hydroxide (28-30%)
-
40% aqueous methylamine
-
Screw-cap vial
-
Heating block
Procedure:
-
In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial, ensuring the support is fully submerged.
-
Securely seal the vial.
-
Place the vial in a heating block set to 65°C for 10-15 minutes.
-
After incubation, immediately place the vial on ice to cool.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
Protocol 3: Deprotection with Sodium Methoxide in Methanol
This protocol is particularly effective for the deprotection of benzoyl groups on nucleosides.[3]
Materials:
-
Benzoyl-protected nucleoside
-
Anhydrous methanol
-
Sodium methoxide (solid or as a solution in methanol)
-
Amberlite IR-120 (H⁺) resin or similar acidic resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the benzoyl-protected nucleoside in anhydrous methanol in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). If using a solution, add it dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Stir for an additional 15-20 minutes.
-
Filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected nucleoside.
-
The product can be further purified by silica (B1680970) gel column chromatography if necessary.
Visualization of Experimental Workflow and Decision Making
To aid in the selection and execution of a deprotection strategy, the following diagrams illustrate a general experimental workflow and a decision-making process.
References
The Guardian Molecules: A Comparative Guide to Oligonucleotide End-Modifications for Enhanced Stability
For researchers, scientists, and drug development professionals, the therapeutic promise of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are swiftly degraded by nucleases, limiting their efficacy. This guide provides an objective comparison of common end-modifications, supported by experimental data, to enhance the in vitro and in vivo stability of oligonucleotides.
This comprehensive guide delves into the performance of various end-modifications, presenting a clear comparison of their resistance to nuclease degradation. By understanding the unique advantages of each modification, researchers can strategically design more robust and effective oligonucleotide therapeutics.
Performance Under Pressure: A Quantitative Comparison of Nuclease Resistance
The stability of oligonucleotides with different end-modifications is a critical factor in their therapeutic potential. The following tables summarize the approximate half-life of various modified oligonucleotides in human serum, offering a quantitative measure of their resistance to nuclease degradation.
| Modification | Approximate Half-life in Human Serum | Key Resistance Characteristics |
| Unmodified Oligonucleotide | ~1.5 hours[1] | Highly susceptible to both endonuclease and exonuclease degradation.[1] |
| Phosphorothioate (B77711) (PS) | ~10 - 53 hours[1] | The replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone provides significant resistance to nucleases.[1][2] At least three PS bonds at the 5' and 3' ends are recommended to inhibit exonuclease degradation.[2][3] |
| 2'-O-Methyl (2'-OMe) | ~12 hours (in a gapmer construct)[1] | The methyl group at the 2' position of the ribose sugar provides steric hindrance, protecting against endonuclease cleavage.[1][2] It is less effective against exonucleases, often requiring additional end-blocking modifications.[2] |
| 2'-O-Methoxyethyl (2'-MOE) | Significantly increased | This modification enhances binding affinity to the target RNA and provides protection from exonuclease degradation.[4] It has been shown to reduce the cytotoxicity associated with first-generation phosphorothioate ASOs.[4] |
| Locked Nucleic Acid (LNA) | High | The methylene (B1212753) bridge in LNA monomers locks the ribose in a C3'-endo conformation, leading to high binding affinity and exceptional nuclease resistance. |
The Chimeric Advantage: Gapmer Design
To harness the distinct benefits of different modifications, a "gapmer" design is frequently employed in antisense oligonucleotides (ASOs).[4] This chimeric structure consists of a central "gap" of 8-10 DNA or phosphorothioate-modified bases, which is flanked by "wings" of 2'-MOE or other modified nucleotides.[4] This design is highly effective because the wings provide high binding affinity and protect against exonuclease degradation, while the central gap is capable of recruiting RNase H for target RNA degradation.[4]
Illuminating the Process: Experimental Workflows
Understanding the methodologies used to assess oligonucleotide stability is crucial for interpreting experimental data. The following diagrams illustrate the typical workflows for in vitro nuclease degradation and serum stability assays.
Figure 1. Workflow for an in vitro nuclease degradation assay.
Figure 2. Workflow for a serum stability assay.
Behind the Data: Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.
In Vitro Nuclease Degradation Assay
This assay evaluates the stability of modified oligonucleotides against specific nucleases.
Materials:
-
Modified oligonucleotide
-
3'-exonuclease (e.g., snake venom phosphodiesterase)
-
10X Reaction Buffer (specific to the nuclease)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the modified oligonucleotide to a final concentration of 1 µM, the appropriate 1X reaction buffer, and nuclease-free water to a final volume of 50 µL.
-
Enzyme Addition: Initiate the reaction by adding the 3'-exonuclease to the tube.
-
Incubation and Sampling: Incubate the reaction at 37°C.[1] At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., EDTA-containing loading buffer) and placing it on ice.
-
Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or liquid chromatography-mass spectrometry (LC-MS) to visualize and quantify the degradation of the oligonucleotide over time.[5]
Serum Stability Assay
This assay assesses the stability of oligonucleotides in a more biologically relevant environment containing a complex mixture of nucleases found in serum.[1]
Materials:
-
Modified oligonucleotide
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS)
-
RNA loading dye
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare a solution of the oligonucleotide duplex at a concentration of 50 pmol in 50% FBS in a total volume of 10 µL.[6] Prepare a sufficient number of tubes for all desired time points.[6]
-
Incubation: Incubate the tubes at 37°C.[6]
-
Time Points: At each designated time point (e.g., 0, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h), remove a tube from incubation.[6]
-
Stopping the Reaction: Mix 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and store the tube at -20°C until analysis.[6]
-
Analysis: Analyze the samples using gel electrophoresis to observe the integrity of the oligonucleotide over time.[6] Band intensities can be quantified using software like ImageJ.[6]
In Vivo Stability and Pharmacokinetics
The ultimate test of an oligonucleotide's stability is its performance in a living organism. Pharmacokinetic properties are largely influenced by the chemistry of the oligonucleotide backbone.[7][8]
-
Phosphorothioate (PS) modifications increase both plasma stability and plasma protein binding, which limits glomerular filtration and enhances tissue bioavailability.[7]
-
2'-sugar modifications , such as 2'-O-Methyl and 2'-O-Methoxyethyl, further increase binding affinity, tissue half-life, and prolong the inhibitory activity of the oligonucleotide.[7] Oligonucleotides with these modifications consistently show high tissue bioavailability, often exceeding 90%.[7][8]
Following subcutaneous administration, antisense oligonucleotides are typically absorbed into circulation within 3-4 hours.[7] They distribute broadly to various organs, with the highest concentrations generally found in the liver and kidney, followed by bone marrow, adipose tissue, and lymph nodes.[7][8] Cellular uptake is primarily mediated by endocytosis.[7][8]
Conclusion
The strategic application of end-modifications is paramount to overcoming the inherent instability of oligonucleotides, thereby unlocking their full therapeutic potential. Phosphorothioate linkages provide a foundational level of nuclease resistance, while 2'-sugar modifications like 2'-OMe and 2'-MOE offer enhanced binding affinity and improved pharmacokinetic profiles. The gapmer design represents a sophisticated approach that combines the strengths of different modifications. By carefully selecting and combining these chemical modifications based on the specific application and desired therapeutic outcome, researchers can design novel oligonucleotide drugs with superior stability and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. idtdna.com [idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Structure-Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Results for Modified Oligonucleotides: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and quality of modified oligonucleotides is paramount. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques indispensable for the characterization of these complex biomolecules. This guide provides a comprehensive comparison of these methods, offering experimental data, detailed protocols, and visual workflows to facilitate effective cross-validation of analytical results.
The synthesis of modified oligonucleotides often results in a complex mixture of the desired full-length product (FLP) and various process-related impurities, such as failure sequences (n-1, n+1), and products with incomplete deprotection or modification.[1][2] Regulatory bodies require robust analytical methods to ensure the safety and efficacy of oligonucleotide therapeutics.[3][4] Therefore, employing orthogonal methods like HPLC with UV detection and Mass Spectrometry is crucial for comprehensive characterization and validation.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance attributes of HPLC with UV detection and Mass Spectrometry for the analysis of modified oligonucleotides, providing a clear comparison for researchers to select the appropriate technique for their needs.
Table 1: Comparison of Performance Characteristics for Oligonucleotide Analysis
| Parameter | HPLC with UV Detection | Mass Spectrometry (LC-MS) | Key Considerations |
| Primary Measurement | Purity and quantity based on UV absorbance | Mass-to-charge ratio for mass confirmation and identification | HPLC-UV is excellent for quantification of known components, while MS provides structural information. |
| Sensitivity | Typically in the low picomole range | Can reach the femtomole to attomole range, especially with high-resolution MS.[5] | MS offers significantly higher sensitivity, crucial for detecting low-level impurities. |
| Resolution | High resolution for separating closely related species like n-1 and n+1 impurities.[6] | Mass resolution is key for differentiating species with small mass differences. High-resolution MS can distinguish between impurities that are chromatographically co-eluted.[1] | The choice between chromatographic and mass resolution depends on the nature of the impurities. |
| Accuracy | High accuracy in quantification with proper calibration | High mass accuracy (typically <5 ppm with HRMS) for confident molecular formula determination.[7] | HPLC-UV provides accurate quantification, while HRMS offers accurate mass measurement for identification. |
| Specificity | Can be limited for co-eluting species with similar UV spectra | Highly specific, providing molecular weight information for each component | MS is superior for identifying unknown impurities and confirming the identity of the main product. |
| Linear Dynamic Range | Wide linear range, suitable for quantifying both major and minor components | Can have a narrower linear range compared to UV detection, but this is improving with newer technologies.[8] | UV detection is often preferred for precise quantification over a broad concentration range. |
Table 2: Typical Impurities Detected in Modified Oligonucleotide Synthesis
| Impurity Type | Description | Preferred Detection Method |
| n-1 / n+1 | Deletion or addition of a single nucleotide | HPLC (high resolution), LC-MS |
| Failure Sequences | Truncated sequences from incomplete synthesis cycles | HPLC, LC-MS |
| Depurination/Depyrimidination | Loss of a purine (B94841) or pyrimidine (B1678525) base | Mass Spectrometry |
| Incomplete Deprotection | Residual protecting groups from synthesis | Mass Spectrometry |
| Modifications | Incorrect or incomplete modifications | Mass Spectrometry |
| Oxidation | Oxidation of phosphodiester or phosphorothioate (B77711) linkages | Mass Spectrometry |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the analysis of modified oligonucleotides using Ion-Pair Reversed-Phase (IP-RP) HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol 1: Ion-Pair Reversed-Phase HPLC for Purity Analysis
This protocol is suitable for the separation and quantification of a modified oligonucleotide and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).
-
Mobile Phase A: An aqueous solution of a volatile ion-pairing agent, such as 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 15 mM triethylamine (B128534) (TEA) in water.[9]
-
Mobile Phase B: Methanol or acetonitrile.[9]
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the oligonucleotides. A representative gradient could be:
-
0-2 min: 5% B
-
2-20 min: 5-30% B
-
20-22 min: 30-95% B
-
22-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 50-60 °C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the oligonucleotide sample in nuclease-free water or Mobile Phase A to a concentration of approximately 10-50 µM.
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
This protocol couples liquid chromatography with mass spectrometry for detailed characterization.
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: The same column and mobile phases as in Protocol 1 can be used, as HFIP and TEA are MS-compatible.[10]
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for oligonucleotides.[11]
-
Ionization Mode: Negative ion mode is typically preferred due to the negatively charged phosphate (B84403) backbone of oligonucleotides.[1]
-
Mass Analyzer Settings:
-
Scan Range: m/z 500 - 4000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
-
Data Analysis: The resulting mass spectrum will show a series of multiply charged ions. Deconvolution software is used to calculate the neutral molecular weight of the oligonucleotide and its impurities.[7]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the cross-validation process.
Caption: Cross-validation workflow for modified oligonucleotides.
Caption: Key performance attributes of HPLC-UV vs. Mass Spectrometry.
By integrating these robust analytical techniques and following a structured cross-validation approach, researchers and drug developers can ensure the quality, safety, and efficacy of modified oligonucleotide therapeutics, ultimately accelerating their path to clinical applications.
References
- 1. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 3. Regulatory Guidance for Oligonucleotide Bioanalysis | Altasciences Blog [altasciences.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. advion.com [advion.com]
- 10. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sg.idtdna.com [sg.idtdna.com]
Safety Operating Guide
Navigating the Disposal of Rev dC(Bz)-5'-amidite: A Guide to Safe and Compliant Laboratory Practices
Core Principles for Disposal
The recommended procedure for disposing of Rev dC(Bz)-5'-amidite waste involves meticulous segregation, clear labeling, and disposal through a certified hazardous waste management program. Given that the toxicological properties of many phosphoramidites are not extensively documented, all waste containing this compound should be treated as hazardous.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative disposal limits or parameters have been officially established. The following table reflects this lack of specific data and underscores the recommendation to handle this substance as hazardous waste without established thresholds for non-hazardous disposal.
| Parameter | Value | Source |
| Regulatory Disposal Limit | Not Established | N/A |
| Recommended Treatment | Hazardous Waste Incineration or Chemical Degradation | General Laboratory Guidelines |
Experimental Protocol for Disposal
The following step-by-step guide outlines the recommended procedure for the safe handling and disposal of this compound waste. This protocol is based on general laboratory safety guidelines for hazardous chemical waste.
Personnel Safety: Always conduct disposal procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and compatible hazardous waste containers for different types of waste:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or a labeled, leak-proof container. Do not mix solids with liquid waste.[1]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a dedicated, sealed, and chemically compatible container. Avoid mixing with other incompatible chemical wastes.[2][3]
-
Sharps Waste: Needles or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be noted.[3][4]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.[2]
-
Container Management: Keep waste containers securely closed except when adding waste.[1][2][3] Ensure secondary containment is used to capture any potential leaks.[1]
Step 3: Chemical Degradation (Optional and for Advanced Users)
For laboratories equipped and permitted to perform chemical treatment of waste, a two-stage degradation process similar to that for other phosphoramidates can be considered.[5] This should only be performed by trained personnel and in accordance with institutional EHS guidelines.
-
Acid Hydrolysis: Slowly add the phosphoramidite (B1245037) waste to a 1 M solution of a strong acid (e.g., hydrochloric acid) to hydrolyze the phosphoramidate (B1195095) bond. This should be done in a fume hood with extreme caution.[5]
-
Neutralization: After complete hydrolysis (which may take several hours), neutralize the acidic solution by slowly adding a base (e.g., sodium hydroxide) until the pH is between 6.0 and 8.0.[5]
-
Final Disposal: The neutralized solution should still be collected as hazardous aqueous waste.[5]
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Rev dC(Bz)-5'-amidite
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Rev dC(Bz)-5'-amidite, a phosphoramidite (B1245037) used in oligonucleotide synthesis. The following procedures and recommendations are designed to minimize risk and ensure the integrity of the reagent.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles are recommended to provide a complete seal around the eyes.[1][2] |
| Face Shield | To be used in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable.[2] It is advisable to wear two pairs of gloves (double-gloving). |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is preferred.[3] |
| Chemical-Resistant Apron | Recommended when handling significant quantities. | |
| Respiratory Protection | Fume Hood or Glovebox | All handling of the solid phosphoramidite and its solutions should be conducted in a certified chemical fume hood or an inert atmosphere glovebox.[4] |
| Respirator | An air-purifying respirator with appropriate cartridges may be necessary for certain operations, based on a risk assessment.[1][2] | |
| Foot Protection | Closed-Toe Shoes | Shoes should be made of a non-porous material.[5] |
Operational Plan: Handling and Experimental Protocol
This compound is sensitive to moisture and air.[3][4] Therefore, all handling procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
1. Preparation of Reagents and Glassware:
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove any adsorbed moisture.[3]
-
Solvents: Use anhydrous acetonitrile (B52724) (ACN) with a water content of less than 30 ppm.[6] It is recommended to use freshly opened solvent or solvent dried over molecular sieves.
-
Inert Atmosphere: A Schlenk line or a glovebox should be used for all manipulations.[3][4]
2. Dissolution of the Phosphoramidite:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a positive pressure of inert gas, carefully open the vial.
-
Add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M for oligonucleotide synthesis).[7]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
For prolonged storage of the solution, add activated molecular sieves to the vial to maintain dryness.[6]
3. Use in Oligonucleotide Synthesis:
-
The phosphoramidite solution is now ready for use in an automated DNA/RNA synthesizer.
-
The standard phosphoramidite chemistry cycle involves four main steps: deblocking, coupling, capping, and oxidation.[8][9]
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Reaction of the phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
4. Post-Synthesis Cleavage and Deprotection:
-
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.[7]
-
This is typically achieved by treatment with a solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: Unused this compound and any contaminated materials (e.g., gloves, weighing paper) should be collected in a designated, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused phosphoramidite solutions and waste from the synthesis process should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not mix with aqueous waste.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. as.uky.edu [as.uky.edu]
- 4. Safely handling air-sensitive products [cleanroomtechnology.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. atdbio.com [atdbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
